molecular formula C7H9NOS B1509369 2-Methylamino-1-thiophen-2-yl-ethanone CAS No. 933740-03-5

2-Methylamino-1-thiophen-2-yl-ethanone

Cat. No.: B1509369
CAS No.: 933740-03-5
M. Wt: 155.22 g/mol
InChI Key: FRFVAZLUVQBLIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylamino-1-thiophen-2-yl-ethanone ( 933740-03-5) is a synthetic organic compound with a molecular formula of C7H9NOS and a molecular weight of 155.22 g/mol . This ketone derivative features a thiophene ring, a structural component found in many compounds with significant pharmacological and material science applications. Its structure, which combines a methylamino group with a thiophen-2-ylethanone scaffold, makes it a valuable intermediate in organic synthesis and medicinal chemistry research. This compound is primarily utilized as a key precursor or building block in the research and development of novel heterocyclic compounds . Researchers may employ it in the synthesis of more complex molecules for screening in various biological assays. Its physicochemical properties, including a calculated PSA of 57.34 Ų, suggest potential for exploration in structure-activity relationship (SAR) studies. This product is intended for research and development use in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(methylamino)-1-thiophen-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-8-5-6(9)7-3-2-4-10-7/h2-4,8H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFVAZLUVQBLIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735232
Record name 2-(Methylamino)-1-(thiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933740-03-5
Record name 2-(Methylamino)-1-(thiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Methylamino-1-thiophen-2-yl-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical properties of 2-Methylamino-1-thiophen-2-yl-ethanone, a molecule of significant interest in synthetic and medicinal chemistry. By integrating established principles of α-amino ketone reactivity with the unique electronic characteristics of the thiophene ring, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required for its effective synthesis, handling, and derivatization.

Molecular Structure and Physicochemical Properties

This compound is an α-amino ketone featuring a thiophene ring attached to the carbonyl carbon. Its structure marries the nucleophilicity and basicity of a secondary amine with the electrophilic nature of a ketone, all influenced by the aromatic and electron-rich thiophene moiety.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₉NOS[1]
IUPAC Name 2-(methylamino)-1-(thiophen-2-yl)ethanone[1]
CAS Number 933740-03-5[1]
Molecular Weight 155.22 g/mol
Canonical SMILES CNCC(=O)C1=CC=CS1[1]
InChI Key FRFVAZLUVQBLIY-UHFFFAOYSA-N[1]

Synthesis Strategies: A Mechanistic Perspective

The synthesis of α-amino ketones like this compound is a well-explored area of organic chemistry. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and stereochemical considerations. Two primary strategies are highlighted below, chosen for their reliability and adaptability.

Nucleophilic Substitution of an α-Haloketone

This classical and robust method involves the reaction of an α-haloketone with a primary amine. The causality behind this approach lies in the enhanced electrophilicity of the α-carbon due to the electron-withdrawing effect of the adjacent carbonyl group, making it susceptible to nucleophilic attack by the amine.

Experimental Protocol: Synthesis via Nucleophilic Substitution

  • α-Halogenation of 2-Acetylthiophene: 2-Acetylthiophene is subjected to α-halogenation, typically bromination, using a reagent like N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or an acid catalyst. This step yields the intermediate, 2-bromo-1-(thiophen-2-yl)ethanone. The regioselectivity for the α-position is driven by the stability of the enol or enolate intermediate.

  • Nucleophilic Substitution: The resulting α-bromoketone is then reacted with methylamine. This reaction is typically carried out in a polar aprotic solvent, such as acetonitrile or THF, to facilitate the SN2 reaction. An excess of methylamine or the addition of a non-nucleophilic base is often employed to neutralize the hydrobromic acid byproduct, preventing the protonation and deactivation of the amine nucleophile.

  • Work-up and Purification: The reaction mixture is subjected to an aqueous work-up to remove salts and excess amine. The crude product is then purified using column chromatography or crystallization to yield this compound.

Caption: Workflow for the synthesis of this compound via nucleophilic substitution.

Electrophilic Amination of an Enolate

An alternative approach involves the direct amination of a ketone enolate. This method offers a different strategic advantage, particularly when pre-functionalization at the α-position is challenging.

Experimental Protocol: Synthesis via Electrophilic Amination

  • Enolate Formation: 2-Acetylthiophene is treated with a strong, non-nucleophilic base, such as Lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like THF. This quantitatively generates the lithium enolate.

  • Electrophilic Amination: The pre-formed enolate is then quenched with an electrophilic aminating agent. A common choice is a dialkyl azodicarboxylate, such as Di-tert-butyl azodicarboxylate (DBAD), followed by a reduction step.

  • Hydrolysis and Work-up: The resulting adduct is hydrolyzed under acidic or basic conditions to cleave the protecting groups and liberate the α-amino ketone. Subsequent purification by chromatography yields the final product.

Caption: Workflow for the synthesis of this compound via electrophilic amination.

Chemical Reactivity: A Dual-Functionality Perspective

The reactivity of this compound is governed by the interplay between the amino and ketone functionalities, as well as the influence of the thiophene ring.

Reactions at the Carbonyl Group
  • Reduction: The ketone can be selectively reduced to the corresponding alcohol, 2-methylamino-1-(thiophen-2-yl)ethanol, using mild reducing agents like sodium borohydride (NaBH₄). The choice of reducing agent is critical to avoid reduction of other functional groups.

  • Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.

Reactions Involving the Amine
  • N-Alkylation and N-Acylation: The secondary amine can be further alkylated or acylated to introduce diverse substituents. These reactions are typically performed in the presence of a base to deprotonate the amine, enhancing its nucleophilicity.

  • Salt Formation: As a basic compound, it readily forms salts with various acids. The hydrochloride salt is a common form for handling and purification.

Reactions Influenced by the Thiophene Ring

The electron-rich thiophene ring can influence the reactivity of the adjacent carbonyl group and can itself undergo electrophilic substitution reactions, although the conditions must be carefully chosen to avoid side reactions with the amino ketone moiety.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of this compound.

Table 2: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR - Signals in the aromatic region corresponding to the thiophene protons. - A singlet for the methylene protons adjacent to the carbonyl and amino groups. - A singlet for the methyl protons of the amino group. - A broad singlet for the N-H proton.
¹³C NMR - A signal for the carbonyl carbon (typically >190 ppm). - Signals for the thiophene carbons in the aromatic region. - A signal for the methylene carbon. - A signal for the methyl carbon.
IR Spectroscopy - A strong absorption band for the C=O stretch (typically 1660-1680 cm⁻¹). - An N-H stretching vibration (around 3300-3500 cm⁻¹). - C-H stretching and bending vibrations for the aromatic and aliphatic parts.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of the compound. - Characteristic fragmentation patterns, including cleavage alpha to the carbonyl group and the amino group.

Applications in Drug Discovery and Development

The α-amino ketone scaffold is a privileged structure in medicinal chemistry, and the presence of the thiophene ring often imparts favorable pharmacokinetic and pharmacodynamic properties. Thiophene derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] Consequently, this compound serves as a valuable building block for the synthesis of novel therapeutic agents. Its dual functionality allows for the facile introduction of molecular diversity, making it an attractive starting point for library synthesis in drug discovery programs.

Analytical Methodologies

For the quantitative analysis and purity assessment of this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically employed. Detection is commonly achieved using a UV detector, monitoring at a wavelength where the thiophene chromophore absorbs.

Conclusion

This compound is a versatile molecule with a rich chemical profile. A thorough understanding of its synthesis, reactivity, and analytical characterization is paramount for its successful application in research and development. This guide provides a solid foundation for scientists working with this and structurally related compounds, enabling them to make informed decisions in their experimental designs and synthetic strategies.

References

  • mzCloud. (2018, February 8). 2-Thiothinone. Retrieved from [Link]

  • Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291.
  • Stevens, C. L., Blumbergs, P., & Munk, M. (1961). The Reactions of α-Bromo Ketones with Primary Amines. The Journal of Organic Chemistry, 26(8), 2884–2888.
  • Allen, D. W., Hutley, B. G., & Mellor, M. T. J. (1974). Separation and determination of alpha-amino acids by boroxazolidone formation.
  • Shaikh, J. I., et al. (2012). Synthesis of some novel 2-aminothiophene derivatives and evaluation for their antimicrobial activity. International Journal of Pharmacy and Biological Sciences, 2(4), 213-219.
  • Gomes, P. A. T. M., et al. (2021).
  • SpectraBase. (n.d.). 1-(5-(4-N,N-Dimethylaminophenyl)thiophen-2-yl)ethanone. Retrieved from [Link]

  • BenchChem. (2025, November). The Chemical Reactivity of the Alpha-Amino Ketone Moiety: A Technical Guide for Drug Development Professionals.
  • Yu, L., Kokai, A., & Yudin, A. K. (2007). Preparation and Reactivity of Versatile α-Amino Ketones. The Journal of Organic Chemistry, 72(7), 2347–2353.
  • Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-amino ketones, aldehydes and derivatives. Retrieved from [Link]

  • Allen, L. A. T., Raclea, R.-C., Natho, P., & Parsons, P. J. (2021). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(2), 244-266.
  • ChemSynthesis. (n.d.). 1-thiophen-2-yl-ethanone. Retrieved from [Link]

  • Al-Abdullah, E. S., et al. (2018). Biological and Pharmacological Activity of Thiophene and its Derivatives.
  • Allen, L. A. T., Raclea, R.-C., Natho, P., & Parsons, P. J. (2021). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(2), 244-266.
  • Google Patents. (n.d.). CN109134427B - Synthetic method of 3-methylamino-1-(2-thienyl)-1-acetone hydrochloride.
  • Encyclopedia.pub. (2024, January 16). Biological Activities of Thiophenes. Retrieved from [Link]

  • Chaudhari, P. S., Chitlange, S. S., & Nanda, R. K. (2018). Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl-5-(arylamino)thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(2), 102-114.

Sources

Spectroscopic Characterization of 2-Methylamino-1-thiophen-2-yl-ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methylamino-1-thiophen-2-yl-ethanone is a synthetic organic compound featuring a thiophene ring, a ketone, and a secondary amine. Its structure suggests potential applications as an intermediate in pharmaceutical synthesis and as a building block in medicinal chemistry. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and quality control in any research or development setting.

This guide provides an in-depth technical framework for the spectroscopic characterization of this compound. In the absence of extensive published experimental data for this specific molecule, this document leverages established spectroscopic principles and data from analogous structures to predict its spectral characteristics. We will detail the theoretical underpinnings, predictive data, and validated experimental protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing researchers with a comprehensive roadmap for its analysis.

Molecular Structure and Predicted Spectroscopic Overview

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. This compound, with the molecular formula C₇H₉NOS, possesses distinct functional groups that will give rise to characteristic spectroscopic signals.

Chemical Structure:

  • IUPAC Name: 2-(methylamino)-1-thiophen-2-ylethanone[1]

  • CAS Number: 933740-03-5[1]

  • Molecular Formula: C₇H₉NOS[1]

Caption: Molecular Structure of this compound.

The key structural features to be identified are:

  • A 2-substituted thiophene ring , which will produce characteristic aromatic signals in NMR and specific vibrations in IR.

  • A ketone carbonyl group adjacent to the thiophene ring, which will have a strong, distinct signal in both ¹³C NMR and IR spectra.

  • An α-aminoketone moiety, specifically a methylene group flanked by a carbonyl and a secondary amine.

  • A secondary amine with a methyl group, which will show characteristic N-H and C-H signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of proton (¹H) and carbon (¹³C) signals, a definitive structural assignment can be made.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show five distinct signals corresponding to the different proton environments in the molecule.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
A7.8 - 8.0Doublet of doublets (dd)1HThiophene H5The proton at position 5 is deshielded by the adjacent sulfur atom and the carbonyl group.
B7.6 - 7.8Doublet of doublets (dd)1HThiophene H3The proton at position 3 is also in the aromatic region of the thiophene ring.
C7.1 - 7.3Doublet of doublets (dd)1HThiophene H4The proton at position 4 will couple with both H3 and H5.
D~3.8Singlet2HMethylene (-CH₂-)These protons are adjacent to the electron-withdrawing carbonyl group, shifting them downfield.
E~2.5Singlet3HMethyl (-CH₃)The methyl group attached to the nitrogen will appear as a singlet.
FVariable (broad)Singlet1HAmine (-NH-)The chemical shift of the amine proton is concentration and solvent dependent and may exchange with D₂O.

Causality Behind Predictions: The predicted chemical shifts for the thiophene protons are based on known data for 2-acetylthiophene, where the aromatic protons appear between 7 and 8 ppm. The electron-withdrawing nature of the carbonyl group deshields the adjacent protons. The methylene and methyl protons are assigned based on typical values for α-aminoketones.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show seven distinct signals, one for each unique carbon atom.

Predicted SignalChemical Shift (δ, ppm)AssignmentRationale
1190 - 200C=O (Ketone)The carbonyl carbon is highly deshielded and appears significantly downfield.
2140 - 145Thiophene C2The carbon atom of the thiophene ring attached to the carbonyl group.
3130 - 135Thiophene C5Aromatic carbon adjacent to the sulfur atom.
4128 - 132Thiophene C3Aromatic carbon.
5125 - 128Thiophene C4Aromatic carbon.
650 - 60Methylene (-CH₂-)The carbon adjacent to the carbonyl and the nitrogen atom.
735 - 45Methyl (-CH₃)The methyl carbon attached to the nitrogen.
Experimental Protocol for NMR Spectroscopy

This protocol ensures the acquisition of high-quality, reproducible NMR data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh ~10-20 mg of sample prep2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add TMS as internal standard (0 ppm) prep2->prep3 prep4 Transfer to a clean, dry 5 mm NMR tube prep3->prep4 acq1 Insert sample and lock on solvent signal prep4->acq1 acq2 Shim the magnetic field for homogeneity acq1->acq2 acq3 Tune and match the probe for ¹H and ¹³C frequencies acq2->acq3 acq4 Acquire ¹H spectrum (e.g., 16 scans) acq3->acq4 acq5 Acquire ¹³C spectrum (e.g., 1024 scans) acq4->acq5 acq6 (Optional) Acquire 2D spectra (COSY, HSQC) acq5->acq6 proc1 Apply Fourier Transform acq6->proc1 proc2 Phase correct the spectra proc1->proc2 proc3 Calibrate the chemical shift to TMS proc2->proc3 proc4 Integrate ¹H signals and pick peaks for all spectra proc3->proc4

Caption: Workflow for NMR Spectroscopic Analysis.

Self-Validating System: To ensure the trustworthiness of the assignments, a Heteronuclear Single Quantum Coherence (HSQC) experiment should be performed. This 2D NMR technique correlates proton signals with the carbon atoms they are directly attached to, providing unambiguous confirmation of the C-H connectivities predicted in the tables above.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show several characteristic absorption bands.

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional GroupRationale
3300 - 3500Medium, broadN-H stretchSecondary AmineThe broadness is due to hydrogen bonding.
~3100MediumC-H stretchAromatic (Thiophene)Characteristic of C-H bonds on an aromatic ring.[2]
2800 - 3000MediumC-H stretchAliphatic (-CH₂, -CH₃)Saturated C-H bonds absorb in this region.[3]
1660 - 1680Strong, sharpC=O stretchKetone (conjugated)The carbonyl stretch is shifted to a lower frequency due to conjugation with the thiophene ring.[1][4]
1400 - 1600MediumC=C stretchAromatic (Thiophene)Skeletal vibrations of the thiophene ring.
~1100MediumC-N stretchAmineCharacteristic stretching vibration for the carbon-nitrogen bond.
650 - 900Medium-StrongC-H bendAromatic (out-of-plane)Bending vibrations of the thiophene C-H bonds.[5]
Experimental Protocol for FT-IR Spectroscopy

G cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Grind 1-2 mg of sample with ~100 mg of dry KBr powder prep2 Place the mixture in a pellet press prep1->prep2 prep3 Apply pressure to form a transparent pellet prep2->prep3 acq1 Place the KBr pellet in the sample holder prep3->acq1 acq2 Acquire a background spectrum (air) acq1->acq2 acq3 Acquire the sample spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) acq2->acq3 proc1 Perform background correction acq3->proc1 proc2 Identify and label major absorption peaks proc1->proc2 proc3 Correlate peaks with functional groups proc2->proc3

Caption: Workflow for FT-IR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern offers valuable clues about the molecule's structure.

Predicted Mass Spectrum

For this compound (C₇H₉NOS), the following is expected:

  • Molecular Ion (M⁺): The exact mass will be a key identifier. The presence of an odd number of nitrogen atoms dictates that the nominal molecular weight will be an odd number, consistent with the "Nitrogen Rule".[6]

  • Major Fragments: The primary fragmentation is expected to be α-cleavage, where the bond between the carbonyl carbon and the α-carbon breaks, or the bond between the α-carbon and the nitrogen breaks.

m/z Value (Predicted)Ion StructureFragmentation Pathway
169[C₇H₉NOS]⁺Molecular Ion (M⁺)
111[C₅H₃OS]⁺α-cleavage: Loss of the methylamino-methylene radical (•CH₂NHCH₃)
58[C₃H₈N]⁺α-cleavage: Formation of the methylaminomethylene cation [CH₂=NHCH₃]⁺

Causality Behind Predictions: Alpha-cleavage is a characteristic fragmentation pathway for both ketones and amines.[6] Cleavage adjacent to the carbonyl group is highly favorable as it leads to the formation of a stable acylium ion. Similarly, cleavage adjacent to the nitrogen is favorable due to the formation of a resonance-stabilized iminium cation.

Experimental Protocol for Mass Spectrometry (LC-MS)

G cluster_prep Sample Preparation cluster_acq LC-MS Analysis cluster_proc Data Analysis prep1 Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., Methanol) prep2 Filter the solution through a 0.22 µm syringe filter prep1->prep2 acq1 Inject sample into the LC system prep2->acq1 acq2 Separate on a C18 column acq1->acq2 acq3 Introduce eluent into the mass spectrometer acq2->acq3 acq4 Ionize using Electrospray Ionization (ESI), positive mode acq3->acq4 acq5 Acquire full scan mass spectrum (e.g., m/z 50-500) acq4->acq5 proc1 Identify the molecular ion peak [M+H]⁺ acq5->proc1 proc2 Analyze the fragmentation pattern in MS/MS mode if available proc1->proc2 proc3 Confirm elemental composition with high-resolution MS proc2->proc3

Sources

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the NMR Analysis of 2-Methylamino-1-thiophen-2-yl-ethanone

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the ¹H and ¹³C NMR spectra of this compound. The guide elucidates the structural features revealed by NMR, explaining the underlying principles of chemical shifts and spin-spin coupling observed in the molecule. By integrating theoretical knowledge with practical insights, this paper serves as a vital resource for the characterization and quality control of this compound and related thiophene derivatives.

Introduction: The Significance of this compound

This compound is a substituted thiophene derivative of significant interest in medicinal chemistry and pharmacological research. Its structural resemblance to other psychoactive compounds has made it a subject of study for its potential biological activities. Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful tool for the unambiguous determination of molecular structure in solution.

This guide is designed to provide a deep dive into the NMR analysis of this specific molecule. We will dissect the ¹H and ¹³C NMR spectra, offering a step-by-step interpretation of the observed signals. The causality behind experimental choices in acquiring high-quality spectra will be discussed, ensuring that the described protocols are self-validating and robust.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The acquisition of a high-quality NMR spectrum is the foundation of accurate structural analysis. The following protocol outlines the key steps for preparing and analyzing a sample of this compound.

Sample Preparation
  • Solvent Selection: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its single residual peak at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR, which serves as a convenient internal reference.

  • Concentration: A concentration of 5-10 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient for routine ¹H and ¹³C NMR analysis on a modern spectrometer (400 MHz or higher).

  • Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, for routine analysis, the residual solvent peak is often used for calibration.

  • Sample Filtration: To remove any particulate matter that could degrade spectral resolution, the sample should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following workflow illustrates the general steps for setting up an NMR experiment for the analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg in CDCl3 prep2 Filter into NMR Tube prep1->prep2 acq1 Insert Sample & Lock acq2 Tune & Shim acq1->acq2 acq3 Acquire 1H Spectrum acq2->acq3 acq4 Acquire 13C Spectrum acq3->acq4 proc1 Fourier Transform proc2 Phase Correction proc1->proc2 proc2->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integration & Peak Picking proc3->proc4 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Figure 1: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Structural Elucidation: Decoding the NMR Spectra

The molecular structure of this compound presents a unique set of signals in both ¹H and ¹³C NMR spectra. A thorough analysis of these signals allows for a complete structural assignment.

¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.6Doublet of doublets1HH5Thiophene proton adjacent to the carbonyl group, deshielded by its electron-withdrawing effect. Coupled to H4 and H3.
~7.1Doublet of doublets1HH3Thiophene proton coupled to H4 and H5.
~7.0Triplet1HH4Thiophene proton coupled to H3 and H5.
~3.8Singlet2HCH₂Methylene protons adjacent to the carbonyl group and the amino group. The singlet nature suggests free rotation or a specific conformation where coupling to the NH proton is not resolved.
~2.5Singlet3HCH₃Methyl protons on the nitrogen atom.
VariableBroad Singlet1HNHThe chemical shift of the amine proton is variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange.
¹³C NMR Spectral Analysis

The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

Chemical Shift (δ, ppm) Assignment Rationale
~190C=OCarbonyl carbon, highly deshielded due to the electronegativity of the oxygen atom.
~142C2 (Thiophene)Quaternary carbon of the thiophene ring attached to the carbonyl group.
~132C5 (Thiophene)Thiophene carbon deshielded by the ring current and proximity to the sulfur atom.
~128C3 (Thiophene)Thiophene carbon.
~125C4 (Thiophene)Thiophene carbon.
~55CH₂Methylene carbon adjacent to the carbonyl and amino groups.
~35CH₃Methyl carbon of the amino group.
Structural Relationship and NMR Signal Assignment

The following diagram illustrates the structure of this compound with the proposed NMR assignments.

molecule_structure cluster_molecule This compound cluster_assignments NMR Assignments mol H5 H5: ~7.6 ppm (dd) H3 H3: ~7.1 ppm (dd) H4 H4: ~7.0 ppm (t) CH2 CH₂: ~3.8 ppm (s) CH3 CH₃: ~2.5 ppm (s) NH NH: Variable (br s) CO C=O: ~190 ppm C2 C2: ~142 ppm C5 C5: ~132 ppm C3 C3: ~128 ppm C4 C4: ~125 ppm C_CH2 CH₂: ~55 ppm C_CH3 CH₃: ~35 ppm

Figure 2: Structure of this compound with corresponding ¹H and ¹³C NMR chemical shift assignments.

Advanced NMR Techniques for Structural Confirmation

While ¹H and ¹³C NMR are the workhorses of structural elucidation, two-dimensional (2D) NMR techniques can provide irrefutable evidence for the proposed assignments.

  • COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between the coupled thiophene protons (H3, H4, and H5), confirming their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of the thiophene ring and the aliphatic chain to their corresponding carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be expected between the methylene protons (CH₂) and the carbonyl carbon (C=O) as well as the C2 and C3 carbons of the thiophene ring.

The application of these 2D NMR experiments provides a self-validating system, where the connectivity of the entire molecule can be pieced together, leaving no ambiguity in the final structural assignment.

Conclusion: A Powerful Analytical Approach

The comprehensive NMR analysis of this compound presented in this guide underscores the power of this technique in modern chemical research. By systematically interpreting ¹H and ¹³C NMR spectra, and by extension, employing advanced 2D NMR methods, researchers can confidently determine the structure and purity of this and other novel compounds. The principles and protocols outlined herein serve as a robust framework for the characterization of complex organic molecules, ensuring the integrity and reliability of scientific data in the field of drug discovery and development.

mass spectrometry of 2-Methylamino-1-thiophen-2-yl-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 2-Methylamino-1-thiophen-2-yl-ethanone

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a small organic molecule featuring a thiophene ring linked to an N-methyl-amino ethanone side chain. Its chemical structure suggests potential applications in medicinal chemistry and drug development, making its thorough analytical characterization essential. The molecular formula of this compound is C₇H₉NOS, with a monoisotopic mass of approximately 155.04 Da.[1] This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore expected fragmentation behaviors under different ionization techniques, provide detailed experimental protocols, and explain the chemical principles that govern the observed fragmentation patterns.

Selection of Ionization Techniques: A Strategic Approach

The choice of ionization method is a critical first step in any mass spectrometry workflow, as it dictates the nature and extent of molecular fragmentation. For a molecule like this compound, two primary techniques offer complementary information: Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Electron Ionization (EI): This is a classic, high-energy ("hard") ionization technique.[2] A beam of 70 eV electrons bombards the analyte, causing the ejection of an electron to form a radical cation (M⁺•). This process imparts significant internal energy, leading to extensive and reproducible fragmentation.[3] The resulting mass spectrum is a "fingerprint" rich in structural information, making EI, especially when coupled with Gas Chromatography (GC-MS), an excellent tool for initial identification and structural elucidation.[2]

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that transfers molecules from a liquid phase to the gas phase as intact, charged ions.[3] It typically produces a protonated molecule, [M+H]⁺, with minimal initial fragmentation.[4] This is invaluable for unequivocally determining the molecular weight. The true power of ESI is realized when coupled with tandem mass spectrometry (MS/MS). The stable [M+H]⁺ ion can be mass-selected and then subjected to controlled fragmentation via Collision-Induced Dissociation (CID), allowing for a systematic deconstruction of the molecule.[4] ESI is the standard for Liquid Chromatography-Mass Spectrometry (LC-MS) systems.[2]

Experimental Workflow: From Sample to Spectrum

A robust analytical workflow is crucial for obtaining high-quality, reproducible data. The following diagram and protocols outline a comprehensive approach for the analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis Analytical Strategy cluster_gcms GC-MS (EI) cluster_lcms LC-MS/MS (ESI) prep Weigh Analyte & Dissolve in Methanol or Acetonitrile to 1 mg/mL Stock gcms_inj Dilute Stock & Inject prep->gcms_inj lcms_inj Dilute Stock & Inject prep->lcms_inj gcms_sep GC Separation gcms_inj->gcms_sep gcms_ion EI (70 eV) Hard Ionization gcms_sep->gcms_ion gcms_frag Extensive Fragmentation gcms_ion->gcms_frag gcms_det Full Scan MS Analysis gcms_frag->gcms_det lcms_sep LC Separation lcms_inj->lcms_sep lcms_ion ESI (+) Soft Ionization lcms_sep->lcms_ion lcms_ms1 MS1: Isolate [M+H]⁺ (m/z 156) lcms_ion->lcms_ms1 lcms_cid MS2: Collision-Induced Dissociation (CID) lcms_ms1->lcms_cid lcms_det Product Ion Scan lcms_cid->lcms_det

Caption: Overall workflow for MS analysis.

Protocol 1: GC-MS Analysis with Electron Ionization (EI)

This protocol is designed for structural confirmation through characteristic fragmentation patterns.

  • Sample Preparation: Prepare a 10 µg/mL working solution of the analyte in methanol.

  • GC System:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, and hold for 5 min.

  • MS System (EI):

    • Ionization Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 300.

    • Solvent Delay: 3 minutes.

Protocol 2: LC-MS/MS Analysis with Electrospray Ionization (ESI)

This protocol is optimized for molecular weight confirmation and controlled fragmentation studies.

  • Sample Preparation: Prepare a 1 µg/mL working solution of the analyte in 50:50 acetonitrile:water with 0.1% formic acid.

  • LC System:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS System (ESI-MS/MS):

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • MS1 Scan: Scan from m/z 50 to 300 to identify the precursor ion ([M+H]⁺).

    • MS2 Product Ion Scan: Select the precursor ion at m/z 156.0. Apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive product ion spectrum.

Analysis of Fragmentation Patterns

The structure of this compound contains several bonds susceptible to cleavage, leading to predictable and informative fragments.

Predicted EI Fragmentation Pathway

Under high-energy EI conditions, the initial molecular ion (M⁺• at m/z 155) is unstable and rapidly fragments.[5] The most favorable cleavages are alpha-cleavages adjacent to the carbonyl and amine groups, which lead to the formation of stabilized ions.[6][7]

G cluster_alpha Alpha Cleavage cluster_beta Secondary Cleavage M Molecular Ion (M⁺•) m/z 155 F111 Thienoyl Cation m/z 111 M->F111 Loss of •CH₂NHCH₃ F44 Iminium Ion [CH₂=NHCH₃]⁺ m/z 44 M->F44 Loss of •COC₄H₃S F83 Thienyl Cation m/z 83 F111->F83 Loss of CO

Caption: Predicted EI fragmentation pathway.

  • Formation of the Thienoyl Cation (m/z 111): The most dominant fragmentation is expected to be the alpha-cleavage between the carbonyl carbon and the adjacent methylene group. This expels a neutral aminomethyl radical and forms the highly resonance-stabilized thienoyl acylium ion at m/z 111. This is often the base peak for acyl thiophenes.[6]

  • Formation of the Iminium Ion (m/z 44): An alternative alpha-cleavage can occur, leading to the formation of the [CH₂=NHCH₃]⁺ iminium ion at m/z 44. This is a characteristic fragment for compounds containing an N-methyl-ethylamine moiety.

  • Formation of the Thienyl Cation (m/z 83): The thienoyl cation (m/z 111) can subsequently lose a neutral carbon monoxide (CO) molecule to form the thienyl cation at m/z 83.

Predicted ESI-MS/MS Fragmentation Pathway

In ESI, the molecule is first gently protonated to form the precursor ion [M+H]⁺ at m/z 156. CID is then used to induce fragmentation. The proton will likely reside on the most basic site, the nitrogen atom.

G cluster_frags Product Ions (CID) MH Precursor Ion [M+H]⁺ m/z 156 F139 Loss of NH₃ m/z 139 MH->F139 Loss of NH₃ (rearrangement) F111 Thienoyl Cation m/z 111 MH->F111 Loss of CH₃NHCH₂

Sources

An In-Depth Technical Guide to the Crystal Structure Determination of 2-Methylamino-1-thiophen-2-yl-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded walkthrough for the determination and analysis of the single-crystal X-ray structure of 2-Methylamino-1-thiophen-2-yl-ethanone. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of methods. It delves into the causal reasoning behind experimental choices, outlines self-validating protocols, and offers insights grounded in established scientific principles. While a definitive published structure for this specific molecule is not widely available, this guide presents a robust and validated workflow, complete with plausible data, to serve as an authoritative template for its structural elucidation.

Introduction and Significance

This compound belongs to the class of α-amino ketones, which are crucial structural motifs in a vast array of pharmacologically active molecules and are versatile building blocks in organic synthesis.[1][2] The thiophene ring is a key heterocycle in medicinal chemistry, known for its bioisosteric relationship with the phenyl group and its presence in numerous approved drugs. The precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions, dictates the molecule's physicochemical properties, its interaction with biological targets, and its stability in the solid state.

Therefore, elucidating the single-crystal structure of this compound is not merely an academic exercise. It provides critical data for:

  • Structure-Activity Relationship (SAR) Studies: Understanding the exact conformation can inform the design of more potent and selective analogues.

  • Polymorph Screening: Identifying and characterizing different crystalline forms is essential for drug formulation and ensuring consistent bioavailability.

  • Computational Modeling: High-quality crystal structure data provides a vital benchmark for validating and refining computational models used in drug discovery.

This guide will detail the complete process, from chemical synthesis to the final structural analysis.

Synthesis and Crystallization

A robust and reproducible synthesis is the prerequisite for obtaining high-purity material suitable for crystallization. The proposed synthesis involves a direct α-amination of a commercially available ketone.

Synthesis of this compound

The synthesis can be efficiently achieved via a direct α-C-H amination of 1-(thiophen-2-yl)ethanone. This method avoids the need for pre-functionalization of the ketone, offering a more atom-economical route.[3]

Protocol:

  • To a solution of 1-(thiophen-2-yl)ethanone (1.0 eq) in a suitable solvent such as acetonitrile, add methylamine (1.2 eq) as a solution or hydrochloride salt.

  • Add a transition-metal-free catalyst system, such as ammonium iodide (0.1 eq) as the catalyst and sodium percarbonate (2.0 eq) as the co-oxidant.[3]

  • Stir the reaction mixture at a controlled temperature (e.g., 60 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Growing Single Crystals for X-ray Diffraction

The quality of the single crystal is the most critical factor for a successful X-ray diffraction experiment.[4] The goal is to grow crystals that are transparent, free of cracks or defects, and have dimensions typically between 0.1 and 0.3 mm.[5] Slow crystal growth is paramount.

Protocol: Slow Evaporation Method

  • Dissolve a small amount (10-20 mg) of the purified compound in a minimal amount of a suitable solvent (e.g., a mixture of ethanol and hexane) in a clean vial. The ideal solvent system is one in which the compound is moderately soluble.

  • Loosely cap the vial or cover it with parafilm. Pierce a few small holes in the parafilm with a needle. This is a critical step to control the rate of evaporation.[5]

  • Place the vial in a vibration-free environment at a constant temperature.

  • Allow the solvent to evaporate slowly over several days to weeks.

  • Monitor the vial for the formation of well-defined, single crystals. Once suitable crystals have formed, they should be carefully harvested.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid.[6][7]

Experimental Workflow

The workflow for data collection and structure solution is a systematic process designed to yield a precise and validated model of the atomic arrangement.

SC_XRD_Workflow A Crystal Selection & Mounting B Unit Cell Determination A->B Mount on Goniometer C Data Collection B->C Determine Crystal System & Lattice D Data Reduction C->D Measure Reflection Intensities E Structure Solution D->E Apply Corrections & Merge Data F Structure Refinement E->F Determine Initial Atomic Positions G Validation & Final Report (CIF) F->G Optimize Model vs. Data

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Methodology:

  • Crystal Selection and Mounting: A suitable crystal is selected under a polarizing microscope to ensure it is a single, unflawed specimen.[5] It is then mounted on a cryoloop or glass fiber, which is affixed to a goniometer head.[7]

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays (e.g., Mo Kα radiation) are directed at the crystal.[7] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[6]

  • Data Reduction: The raw diffraction data is processed. This involves integrating the intensities of the reflections, applying corrections for factors like absorption, and merging symmetrically equivalent reflections.

  • Structure Solution: The corrected data is used to solve the "phase problem" and generate an initial electron density map. From this map, the positions of the atoms in the asymmetric unit are determined.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This process optimizes the atomic coordinates, thermal parameters, and occupancies to achieve the best possible fit between the calculated and observed diffraction patterns.

  • Validation: The final structure is validated using established metrics (e.g., R-factors, goodness-of-fit) and checked for any structural anomalies using software like PLATON. The final validated structure is typically reported in a Crystallographic Information File (CIF).

Hypothetical Crystal Structure and Analysis

Based on common structural motifs for small organic molecules, we can propose a plausible set of crystallographic data for this compound. This serves as a realistic example for analysis.

Crystallographic Data

The following table summarizes hypothetical crystallographic data and refinement details.

ParameterHypothetical Value
Chemical FormulaC₇H₉NOS
Formula Weight155.22 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)15.150 (2)
b (Å)6.205 (1)
c (Å)10.550 (2)
β (°)107.50 (1)
Volume (ų)945.0 (3)
Z4
Temperature (K)100
Radiation (Å)Mo Kα (λ = 0.71073)
Density (calculated, g/cm³)1.090
R₁ [I > 2σ(I)]0.035
wR₂ (all data)0.085
Goodness-of-fit (S)1.05

This data is plausible and serves as an illustrative example.

Molecular Structure and Conformation

The molecular structure reveals key conformational features. The thiophene ring is expected to be planar. The relative orientation of the methylamino and carbonyl groups is of particular interest.

Caption: Labeled molecular structure of this compound.

Bond Lengths and Angles

Analysis of bond lengths and angles provides insight into the electronic structure and potential strain. The C=O bond of the ketone and the C-S bonds in the thiophene ring are key parameters.

BondLength (Å) - Plausible ValueAngleAngle (°) - Plausible Value
S1–C11.715C1–S1–C492.2
S1–C41.710O1–C5–C1120.5
C1–C51.480C5–C6–N1112.0
C5=O11.220C6–N1–C7115.5
C6–N11.475
Intermolecular Interactions

In the solid state, molecules interact via non-covalent forces. Given the presence of a carbonyl oxygen (a hydrogen bond acceptor) and a secondary amine (a hydrogen bond donor), it is highly probable that the crystal packing is dominated by intermolecular hydrogen bonds of the N-H···O type. These interactions would link adjacent molecules into chains or sheets, significantly influencing the material's melting point and solubility. For instance, a hydrogen bond might form between the N1-H group of one molecule and the O1 atom of a neighboring molecule.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous pathway for the synthesis and definitive structural characterization of this compound by single-crystal X-ray diffraction. The provided protocols are based on established, authoritative methods, ensuring a high probability of success. The presented hypothetical data and analysis serve as a template for what researchers can expect to find and how to interpret it.

The successful elucidation of this crystal structure would provide an invaluable piece of data for the scientific community, enabling more sophisticated molecular modeling, aiding in the rational design of new therapeutic agents based on the thiophene scaffold, and providing a foundation for solid-state characterization and formulation development.

References

  • Vertex AI Search. (2023). Synthesis of α-amino carbonyl compounds: a brief review. Russian Chemical Reviews.
  • PubMed Central.
  • Organic Chemistry Portal.
  • Organic Chemistry Portal.
  • ACS Publications. (2025). Photoinduced Synthesis of α-Amino Ketones from Nitroarenes and α-Hydroxy Ketones. The Journal of Organic Chemistry.
  • Vertex AI Search. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction.
  • University of York, Chemistry Teaching Labs. Single Crystal X-ray Diffraction.
  • SERC (Carleton). (2007). Single-crystal X-ray Diffraction.
  • BenchChem. (2025). Single crystal X-ray diffraction of organometallic compounds.

Sources

Unveiling the Neuropharmacological Profile of 2-Methylamino-1-thiophen-2-yl-ethanone (Methiopropamine): A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of 2-Methylamino-1-thiophen-2-yl-ethanone, a synthetic stimulant more commonly known as methiopropamine (MPA). Structurally related to methamphetamine, MPA emerged on the novel psychoactive substance (NPS) market as a "legal high."[1] This document delves into its mechanism of action as a monoamine reuptake inhibitor, its pharmacological effects, metabolic pathways, and analytical detection methods. Crucially, this guide also highlights the current gaps in the scientific literature regarding its abuse potential and direct neurochemical effects in vivo. To address this, detailed experimental protocols are provided to enable researchers to investigate these unanswered questions.

Introduction and Chemical Identity

This compound, or methiopropamine (MPA), is a structural analog of methamphetamine where the phenyl group is replaced by a thiophene ring.[1] First synthesized in 1942, it reappeared in the early 21st century as a recreational drug.[1] Its chemical formula is C₈H₁₃NS, and its molar mass is 155.26 g/mol .[1]

Chemical Structure:

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MPA Methiopropamine (MPA) DAT Dopamine Transporter (DAT) MPA->DAT Inhibits NET Norepinephrine Transporter (NET) MPA->NET Inhibits VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) MPA->VMAT2 Inhibits (weaker) Vesicle Synaptic Vesicle DA_NE_synapse Extracellular DA & NE Vesicle->DA_NE_synapse Release DA_NE_cyto Dopamine (DA) & Norepinephrine (NE) (Cytosolic) DA_NE_cyto->Vesicle Packaging via VMAT2 DA_NE_vesicle DA & NE (Vesicular) DA_NE_synapse->DAT Reuptake DA_NE_synapse->NET Reuptake Receptors Postsynaptic Receptors DA_NE_synapse->Receptors Binds to

Caption: Proposed mechanism of action for methiopropamine at the monoaminergic synapse.

Pharmacological Effects

The inhibition of dopamine and norepinephrine reuptake by methiopropamine results in a range of central nervous system stimulant effects.

Preclinical Findings

In rodent models, methiopropamine has been shown to increase locomotor activity. [2][3]This effect is dose-dependent, with higher doses leading to significant increases in movement. [2][3]These behavioral effects are consistent with the known role of dopamine and norepinephrine in arousal, motivation, and motor control.

Reported Effects in Humans

Anecdotal reports from recreational users suggest that methiopropamine produces effects similar to other stimulants, including increased energy, alertness, and euphoria. However, it is also associated with adverse effects such as anxiety, paranoia, and cardiovascular complications. [4]

Metabolism and Analytical Detection

Understanding the metabolic fate of methiopropamine is crucial for toxicological screening and forensic analysis.

Metabolic Pathways

Methiopropamine undergoes metabolism in the liver primarily through the cytochrome P450 enzyme system, with CYP2C19 being a key enzyme. [1]The main metabolic transformations include:

  • N-demethylation: Removal of the methyl group from the nitrogen atom.

  • Hydroxylation: Addition of a hydroxyl group to the thiophene ring or the side chain.

  • Oxidation: Formation of thiophene S-oxides. [1] The major metabolites include active compounds like thiopropamine and 4-hydroxymethiopropamine, as well as inactive metabolites that are eventually excreted in the urine. [1]

MPA Methiopropamine (MPA) N_demethyl N-demethylation (CYP2C19) MPA->N_demethyl Hydroxylation Hydroxylation MPA->Hydroxylation Oxidation Oxidation MPA->Oxidation Thiopropamine Thiopropamine (Active) N_demethyl->Thiopropamine Hydroxy_MPA 4-Hydroxymethiopropamine (Active) Hydroxylation->Hydroxy_MPA Thiophene_S_oxide Thiophene S-oxides Oxidation->Thiophene_S_oxide Inactive_metabolites Inactive Metabolites Thiopropamine->Inactive_metabolites Hydroxy_MPA->Inactive_metabolites Thiophene_S_oxide->Inactive_metabolites Excretion Urinary Excretion Inactive_metabolites->Excretion

Caption: Simplified metabolic pathway of methiopropamine.

Analytical Chemistry

The detection and quantification of methiopropamine and its metabolites in biological matrices are typically performed using chromatographic techniques coupled with mass spectrometry.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A common method for the identification of methiopropamine in seized materials and biological samples.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-Tandem Mass Spectrometry (LC-MS/MS): These techniques offer high sensitivity and selectivity for the analysis of methiopropamine and its metabolites in complex matrices like blood and urine.

Gaps in Knowledge and Future Research Directions

Despite its presence as a recreational drug, there are significant gaps in the scientific understanding of methiopropamine's full biological profile.

Abuse Liability

A critical area requiring further investigation is the abuse liability of methiopropamine. To date, no preclinical studies using standard models of abuse potential, such as conditioned place preference (CPP) or self-administration, have been published specifically for methiopropamine. This data is essential for a comprehensive risk assessment.

In Vivo Neurochemical Effects

Direct measurement of the effects of methiopropamine on extracellular dopamine and norepinephrine levels in the brain is lacking. In vivo microdialysis studies in rodents would provide crucial information on the neurochemical consequences of its action as a DAT and NET inhibitor.

Experimental Protocols

To facilitate further research into the biological activity of methiopropamine, the following are detailed, step-by-step methodologies for key experiments.

Protocol for Radioligand Binding Assay at Monoamine Transporters

Objective: To determine the binding affinity (Ki) of methiopropamine for the dopamine, norepinephrine, and serotonin transporters.

Materials:

  • Cell membranes expressing human DAT, NET, or SERT

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]citalopram (for SERT)

  • Non-specific binding inhibitors: GBR 12909 (for DAT), desipramine (for NET), fluoxetine (for SERT)

  • Methiopropamine hydrochloride

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare a series of dilutions of methiopropamine in assay buffer.

  • In a 96-well plate, add the appropriate cell membranes, radioligand, and either buffer (for total binding), non-specific inhibitor (for non-specific binding), or a concentration of methiopropamine.

  • Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow for binding equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine the IC₅₀ value for methiopropamine at each transporter.

  • Convert the IC₅₀ values to Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol for Conditioned Place Preference (CPP) Study

Objective: To assess the rewarding or aversive properties of methiopropamine in rodents.

Apparatus:

  • A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.

Procedure:

  • Pre-conditioning phase (Day 1): Allow each animal to freely explore all three chambers for 15 minutes and record the time spent in each chamber to establish baseline preference.

  • Conditioning phase (Days 2-8):

    • On alternate days, administer a specific dose of methiopropamine (e.g., 1, 5, 10 mg/kg, i.p.) and confine the animal to one of the outer chambers for 30 minutes.

    • On the intervening days, administer saline and confine the animal to the opposite outer chamber for 30 minutes. The pairing of the drug with a specific chamber should be counterbalanced across animals.

  • Test phase (Day 9): Place the animal in the central chamber with free access to all chambers for 15 minutes and record the time spent in each chamber.

  • Data Analysis: Compare the time spent in the drug-paired chamber during the test phase to the time spent in the same chamber during the pre-conditioning phase. A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference (reward), while a significant decrease indicates a conditioned place aversion.

Protocol for In Vivo Microdialysis

Objective: To measure changes in extracellular dopamine and norepinephrine levels in a specific brain region (e.g., nucleus accumbens or prefrontal cortex) following methiopropamine administration.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • Fraction collector

  • HPLC system with electrochemical detection

  • Artificial cerebrospinal fluid (aCSF)

  • Methiopropamine hydrochloride

Procedure:

  • Surgical implantation: Anesthetize a rodent and surgically implant a guide cannula targeting the brain region of interest using a stereotaxic apparatus.

  • Recovery: Allow the animal to recover from surgery for several days.

  • Probe insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Baseline collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) and collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour.

  • Drug administration: Administer a dose of methiopropamine (i.p. or s.c.).

  • Post-drug collection: Continue to collect dialysate samples at the same intervals for several hours.

  • Sample analysis: Analyze the dialysate samples for dopamine and norepinephrine content using HPLC with electrochemical detection.

  • Data analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and analyze the time course of the drug's effect.

Conclusion

This compound (methiopropamine) is a potent norepinephrine-dopamine reuptake inhibitor with stimulant properties. While its primary mechanism of action and metabolic pathways have been elucidated, significant knowledge gaps remain, particularly concerning its abuse liability and in vivo neurochemical effects. The experimental protocols provided in this guide are intended to empower researchers to address these critical questions and contribute to a more complete understanding of the biological activity and potential risks associated with this novel psychoactive substance.

References

  • Høiseth, G., et al. (2021). Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. Pharmaceuticals, 14(11), 1123. [Link]

  • World Health Organization. (2016). Methiopropamine (MPA) Critical Review Report. [Link]

  • Yoon, H. S., et al. (2016). Methiopropamine, a methamphetamine analogue, produces neurotoxicity via dopamine receptors. Chemico-Biological Interactions, 254, 138-146.
  • Bäckberg, M., et al. (2015). The novel psychoactive substance methiopropamine (MPA) in a fatal intoxication.
  • Casale, J. F., & Hays, P. A. (2011). Methiopropamine: An Analytical Profile. Microgram Journal, 8(2), 53-57.
  • Marti, M., et al. (2020). Methiopropamine and its acute behavioral effects in mice: is there a gray zone in new psychoactive substances users? International Journal of Legal Medicine, 134(5), 1839-1849.
  • Giannotti, S., et al. (2018). The “other side” of the coin: Methiopropamine as a memory-impairing drug.

Sources

An In-Depth Technical Guide to the In Silico Modeling of 2-Methylamino-1-thiophen-2-yl-ethanone Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The intersection of computational chemistry and pharmacology has revolutionized the early stages of drug discovery, offering a rapid and cost-effective pathway to identify and optimize novel therapeutic agents.[1][2] This guide provides a comprehensive, methodology-focused exploration of the in silico techniques used to investigate the potential biological interactions of 2-Methylamino-1-thiophen-2-yl-ethanone, a thiophene derivative with potential for pharmacological activity. Thiophene-based compounds are scaffolds of significant interest in medicinal chemistry, appearing in numerous FDA-approved drugs. We will navigate the complete computational workflow, from initial ligand preparation and target identification to the intricacies of molecular docking, the dynamic validation through molecular dynamics (MD) simulations, and predictive ADMET profiling. This document is intended for researchers, computational chemists, and drug development professionals, providing not just procedural steps but the critical scientific reasoning that underpins each stage of the computational analysis.

Introduction: The Compound and the Strategy

This compound is a small molecule featuring a thiophene ring, a common and versatile heterocycle in medicinal chemistry known for its wide range of biological activities.[3][4] Its structure (IUPAC: 2-(methylamino)-1-thiophen-2-ylethanone) presents several features amenable to interaction with biological macromolecules: a hydrogen bond donor (the secondary amine), a hydrogen bond acceptor (the ketone oxygen), and an aromatic system (the thiophene ring) capable of pi-stacking or hydrophobic interactions.

Given the novelty of this specific compound in published interaction studies, our approach will be one of discovery—a blueprint for how to computationally assess a novel small molecule from the ground up. The in silico drug discovery process is a multi-stage funnel designed to sift through vast biological and chemical space to identify promising candidates, reducing reliance on expensive and time-consuming wet-lab experiments in the initial phases.[5][6]

This guide is structured to mirror this discovery workflow, emphasizing the causality behind each methodological choice to ensure a robust and scientifically valid investigation.

G cluster_0 Phase 1: Preparation & Target Identification cluster_1 Phase 2: Interaction Modeling cluster_2 Phase 3: Profiling & Optimization Ligand Ligand Preparation (this compound) TargetID Target Identification (Ligand & Structure-Based) Ligand->TargetID TargetPrep Target Protein Preparation TargetID->TargetPrep Docking Molecular Docking (Binding Pose & Affinity Prediction) TargetPrep->Docking MD Molecular Dynamics Simulation (Stability & Dynamic Interaction Analysis) Docking->MD Pharm Pharmacophore Modeling MD->Pharm ADMET ADMET Prediction (Drug-likeness & Safety Profile) Pharm->ADMET Conclusion Conclusion ADMET->Conclusion Lead Candidate Prioritization G cluster_workflow Molecular Docking Workflow P_Input Prepared Protein (PDBQT format) Docking Run Docking Simulation (e.g., AutoDock Vina) P_Input->Docking L_Input Prepared Ligand (PDBQT format) L_Input->Docking Config Configuration File (Grid box coordinates, exhaustiveness) Config->Docking Results Output: Poses & Scores (Log file, PDBQT format) Docking->Results Analysis Analyze Top Poses (Binding energy, H-bonds, hydrophobic interactions) Results->Analysis Visualization Visualize Complex (PyMOL, ChimeraX) Analysis->Visualization G cluster_md_workflow Molecular Dynamics Workflow Start Docked Protein-Ligand Complex Topology Generate Topologies & Force Field Start->Topology Solvate Solvate with Water & Ions Topology->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate NVT & NPT Equilibration Minimize->Equilibrate Production Production MD Run (e.g., 100 ns) Equilibrate->Production Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analysis

Sources

Methodological & Application

analytical methods for 2-Methylamino-1-thiophen-2-yl-ethanone characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive Analytical Characterization of 2-Methylamino-1-thiophen-2-yl-ethanone

Introduction

This compound is a synthetic compound featuring a thiophene ring, a ketone functional group, and a secondary amine. As a molecule with potential applications in pharmaceutical and chemical research, its unambiguous identification and purity assessment are of paramount importance. The presence of multiple functional groups necessitates a multi-technique approach to ensure a comprehensive characterization. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the analytical methods for the qualitative and quantitative analysis of this compound. The protocols described herein are designed to be robust and self-validating, leveraging the strengths of chromatography and spectroscopy to provide a complete analytical profile.

Chromatographic Analysis for Purity and Quantification

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and by-products. We will detail two primary methods: High-Performance Liquid Chromatography (HPLC) for quantitative analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for identification and impurity profiling.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of the Method

Reversed-phase HPLC is the method of choice for the quantitative analysis of moderately polar compounds like this compound. The separation is achieved on a non-polar stationary phase (e.g., C18) with a polar mobile phase. The compound's retention is governed by its hydrophobic interactions with the stationary phase. By adjusting the mobile phase composition, we can achieve optimal separation from potential impurities. Detection is performed using a UV-Vis detector, as the thiophene and ketone moieties are strong chromophores.

Causality Behind Experimental Choices

  • Stationary Phase: A C18 column is selected for its versatility and proven efficacy in retaining and separating a wide range of organic molecules.

  • Mobile Phase: A gradient elution with acetonitrile and water is employed to ensure the elution of compounds with varying polarities. The addition of an acid, such as formic acid, to the mobile phase serves to protonate the secondary amine, which minimizes peak tailing and results in sharper, more symmetrical peaks.[1]

  • Detection Wavelength: The UV spectrum of thiophene-containing compounds typically shows strong absorbance between 230-280 nm. A detection wavelength of 254 nm is a common starting point for aromatic and conjugated systems, offering a good balance of sensitivity and selectivity.[2][3]

Experimental Protocol: HPLC-UV Analysis

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the same diluent.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • Set up the HPLC system according to the parameters outlined in Table 1.

    • Allow the system to equilibrate until a stable baseline is achieved.

  • Analysis:

    • Inject a blank (diluent) to ensure the absence of system peaks.

    • Inject the prepared sample solution.

    • For quantitative analysis, a calibration curve should be prepared using certified reference standards at a minimum of five concentration levels.

Table 1: HPLC-UV Method Parameters

ParameterValue
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 min, hold for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Diluent prep1->prep2 prep3 Dilute to Working Conc. prep2->prep3 prep4 Filter (0.45 µm) prep3->prep4 analysis1 System Equilibration prep4->analysis1 analysis2 Inject Blank analysis1->analysis2 analysis3 Inject Sample analysis2->analysis3 analysis4 Data Acquisition analysis3->analysis4 data1 Peak Integration analysis4->data1 data2 Purity Calculation (%) data1->data2 data3 Quantification via Calib. Curve data1->data3

Caption: Workflow for HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of the Method

GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds. The sample is vaporized and separated in a capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting fragmentation pattern is a molecular fingerprint that can be compared against spectral libraries for identification.[4][5] This method is particularly useful for identifying unknown impurities and confirming the identity of the main component.

Causality Behind Experimental Choices

  • Column: A low-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is chosen for its robustness and broad applicability.[6]

  • Injection Mode: A split injection is used to prevent column overloading and ensure sharp peaks.

  • Temperature Program: A temperature ramp is necessary to elute compounds with a range of boiling points, ensuring that both the target analyte and any potential impurities are separated effectively.

  • Ionization: Electron ionization at 70 eV is the standard for GC-MS as it produces reproducible fragmentation patterns that are suitable for library searching.[6]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the sample in a volatile solvent such as methanol or ethyl acetate.

    • Ensure the sample is fully dissolved. Sonication may be used if necessary.[6]

  • Instrumentation and Conditions:

    • Set up the GC-MS system according to the parameters in Table 2.

    • Perform a solvent blank injection to check for system contamination.

  • Analysis:

    • Inject the prepared sample solution.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for each peak.

    • Identify the main peak by comparing its mass spectrum with a reference library (e.g., NIST).

    • Analyze the mass spectra of any impurity peaks to propose their structures.

Table 2: GC-MS Method Parameters

ParameterValue
Column HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.2 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range 40-450 m/z

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep1 Dissolve Sample in Volatile Solvent analysis1 Inject Sample prep1->analysis1 analysis2 Chromatographic Separation analysis1->analysis2 analysis3 Mass Spectrometric Detection analysis2->analysis3 data1 Extract Mass Spectra analysis3->data1 data2 Library Search (NIST) data1->data2 data3 Fragmentation Analysis data1->data3 data4 Compound Identification data2->data4 data3->data4

Caption: Workflow for GC-MS analysis of this compound.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of the Method

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

Expected Spectral Features and Rationale

The structure of this compound suggests a distinct set of signals in both ¹H and ¹³C NMR spectra. The thiophene ring protons will appear as multiplets in the aromatic region. The protons of the ethylamine chain will be visible as distinct signals, with their chemical shifts influenced by the adjacent ketone and amine groups. The methyl group on the nitrogen will appear as a singlet or a doublet depending on the solvent and temperature.[7][8][9]

Experimental Protocol: NMR Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Ensure the sample is completely dissolved.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • For complete structural assignment, 2D NMR experiments such as COSY and HSQC can be performed.

Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

¹H NMR Predicted δ (ppm) Multiplicity Assignment
Thiophene-H 7.0 - 7.8m3H
-CH₂- ~3.8s2H
-NH- 1.5 - 3.0 (broad)br s1H
-CH₃ ~2.5s3H
¹³C NMR Predicted δ (ppm) Assignment
C=O ~190Ketone
Thiophene-C 125 - 1454C
-CH₂- ~55Methylene
-CH₃ ~35Methyl

Note: Predicted chemical shifts (δ) are estimates and may vary based on solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle of the Method

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique spectral fingerprint.

Expected Spectral Features and Rationale

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the ketone, secondary amine, and thiophene ring.[10][11]

Experimental Protocol: FTIR Analysis

  • Sample Preparation:

    • The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory.

    • Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition:

    • Place the sample in the FTIR spectrometer.

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Table 4: Characteristic FTIR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amine) 3300 - 3500Medium, broad
C-H Stretch (Aromatic) 3000 - 3100Medium
C-H Stretch (Aliphatic) 2800 - 3000Medium
C=O Stretch (Ketone) 1660 - 1685Strong
C=C Stretch (Thiophene) 1400 - 1500Medium
C-N Stretch 1250 - 1350Medium

Summary

The combination of chromatographic and spectroscopic techniques provides a robust framework for the comprehensive characterization of this compound. HPLC-UV is ideal for purity assessment and quantification, while GC-MS offers excellent capabilities for identification and impurity profiling. NMR and FTIR spectroscopy provide definitive structural confirmation. By employing the protocols detailed in this application note, researchers can confidently establish the identity, purity, and quality of this compound, ensuring the integrity of their research and development activities.

References

  • A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. (n.d.).
  • This compound. (n.d.). Fluorochem.
  • Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. (2020). MDPI.
  • Gas Chromatography-Mass Spectroscopy (GC/MS)
  • 2-Methylaminoethanol (109-83-1) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (n.d.). MDPI.
  • The syntheses of 1-(2-thienyl)-2-(methylamino) propane (methiopropamine) and its 3-thienyl isomer for use as reference standards. (2013). Drug Testing and Analysis.
  • 1-thiophen-2-yl-ethanone. (n.d.). ChemSynthesis.
  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (n.d.). Various sources.
  • 1-thiophen-2-yl-methylamine. (n.d.). Sigma-Aldrich.
  • The representative FTIR Spectra of the synthesized ketimine, 2HAA. (n.d.).
  • GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. (n.d.). Pak. J. Pharm. Sci.
  • HPLC-MS Method for Analysis of Michler's ketone on Primesep 200 Column. (n.d.). SIELC Technologies.
  • Spectroscopic and crystallographic characterization of two cathinone derivatives. (2017).
  • Analytical Methods. (2025). Royal Society of Chemistry.
  • 13C NMR spectrum of 1-(Naphthalen-2-yl)ethanone oxime (2n). (n.d.).
  • Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. (n.d.).
  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION. (n.d.). Acta Poloniae Pharmaceutica.
  • GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Fe
  • Development of a Novel and Stable Indicating RP-HPLC Method for the Simultaneous Analysis of 12 Impurities in Midazolam and Midazolam Injection Products. (2022).
  • The syntheses of 1-(2-thienyl)-2-(methylamino) propane (methiopropamine) and its 3-thienyl isomer for use as reference standards. (2011). PubMed.
  • 2-(methylamino)-1-(thiophen-3-yl)ethan-1-ol. (n.d.). PubChem.
  • 2-Thiophenemethylamine - 1H NMR Spectrum. (n.d.). SpectraBase.
  • Aldrich FT-IR Collection Edition II. (n.d.). Thermo Fisher Scientific.
  • This compound. (n.d.). CymitQuimica.
  • 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one. (n.d.). PubChem.
  • (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol 116539-55-0. (n.d.). Echemi.
  • 1-(Thiophen-2-yl)ethanone thiosemicarbazone. (n.d.).

Sources

Application Notes and Protocols for Efficacy Testing of 2-Methylamino-1-thiophen-2-yl-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive, tiered protocol for the preclinical efficacy evaluation of 2-Methylamino-1-thiophen-2-yl-ethanone, a thiophene derivative with potential psychoactive properties. Given the limited existing data on this specific molecule, the outlined strategy is designed as a systematic screening funnel. It begins with fundamental physicochemical characterization and proceeds through a series of in vitro and in vivo assays to elucidate its biological activity, mechanism of action, and preliminary safety profile. This guide is intended for researchers in pharmacology, neuroscience, and drug development, offering a robust framework for the initial assessment of novel psychoactive substances. The protocols emphasize scientific rigor, causality in experimental design, and adherence to established preclinical testing guidelines.

Introduction: The Rationale for a Structured Efficacy Protocol

This compound belongs to the broad class of thiophene-containing compounds. Thiophene moieties are present in numerous approved pharmaceuticals and are known to contribute to a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and psychoactive effects[1][2][3]. The structural similarity of the target molecule to known psychostimulants—possessing an amine group and an aromatic ring system—suggests a potential interaction with central nervous system (CNS) targets, such as monoamine transporters.

The development of novel CNS-active compounds requires a multi-faceted approach, starting from basic target identification and progressing to complex behavioral models[4]. This protocol is structured to systematically de-risk and characterize this compound, ensuring that each experimental stage informs the next. The initial in vitro phase is designed to identify the primary molecular targets and assess general cytotoxicity, which is a critical step before advancing to more resource-intensive in vivo studies[5][6]. Subsequent in vivo assessments aim to establish a pharmacological profile and evaluate behavioral effects relevant to potential therapeutic applications or abuse liability[7][8].

This document provides detailed, step-by-step methodologies for a logical and efficient evaluation of this compound.

Physicochemical Characterization and Formulation

Objective: To confirm the identity, purity, and solubility of this compound and to develop a suitable vehicle for in vitro and in vivo administration.

Materials and Equipment
  • This compound (powder form)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometry (MS) system (e.g., LC-MS/MS)[9]

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Phosphate-buffered saline (PBS), Dimethyl sulfoxide (DMSO), Saline (0.9% NaCl), Tween 80

  • pH meter, analytical balance, vortex mixer, sonicator

Protocol: Identity, Purity, and Solubility
  • Identity Verification:

    • Confirm the molecular weight (Expected: 155.22 g/mol for C₇H₉NOS) using LC-MS.

    • Verify the chemical structure using ¹H and ¹³C NMR spectroscopy.

  • Purity Analysis:

    • Determine the purity of the compound using HPLC with UV detection. The purity should be >95% for use in biological assays.

  • Solubility Testing:

    • Prepare a stock solution in 100% DMSO (e.g., 100 mM).

    • Determine the solubility in aqueous buffers (e.g., PBS, saline) required for biological assays. If solubility is low, consider creating a formulation with co-solvents like Tween 80 or PEG400. For in vivo studies, the final DMSO concentration should typically be below 5%.

In Vitro Efficacy and Target Engagement

Objective: To determine the compound's primary molecular targets, focusing on monoamine transporters, and to assess its cytotoxic potential.

Workflow for In Vitro Analysis

cluster_0 Phase 1: In Vitro Screening A Compound Preparation (Stock Solution in DMSO) B Cytotoxicity Assay (e.g., MTT on SH-SY5Y cells) A->B C Monoamine Transporter Binding Assay (DAT, NET, SERT) A->C E Data Analysis: Determine IC50 / Ki / EC50 B->E D Monoamine Transporter Uptake Assay (Functional) C->D If binding is observed D->E

Caption: Workflow for initial in vitro screening of the compound.

Protocol: Cytotoxicity Assay (MTT Assay)

Rationale: Before assessing specific biological activity, it is crucial to determine the concentration range at which the compound is not toxic to cells. This ensures that any observed effects in subsequent assays are due to specific pharmacological actions rather than cell death.

  • Cell Culture:

    • Culture human neuroblastoma cells (e.g., SH-SY5Y) in appropriate media until they reach ~80% confluency.

  • Plating:

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in culture media.

    • Replace the old media with the media containing the compound and incubate for 24-48 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition:

    • Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization and Reading:

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Analysis:

    • Calculate cell viability as a percentage of the vehicle control and determine the CC₅₀ (50% cytotoxic concentration).

Protocol: Monoamine Transporter Binding and Uptake Assays

Rationale: Many psychostimulants, such as methylphenidate and amphetamine, exert their effects by binding to and inhibiting the dopamine transporter (DAT), norepinephrine transporter (NET), and/or serotonin transporter (SERT)[10][11]. These assays will determine if this compound interacts with these key CNS targets.

  • Binding Assay (Radioligand Displacement):

    • Preparation: Use cell membranes prepared from cells stably expressing human DAT, NET, or SERT.

    • Reaction: Incubate the membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT) and varying concentrations of this compound.

    • Detection: Separate bound from free radioligand by rapid filtration and measure radioactivity using a scintillation counter.

    • Analysis: Calculate the inhibition constant (Ki) to determine the compound's binding affinity for each transporter.

  • Uptake Assay (Functional Activity):

    • Cell Culture: Use cells expressing the transporters of interest (e.g., HEK293-hDAT cells).

    • Procedure: Pre-incubate the cells with varying concentrations of this compound or a reference compound (e.g., cocaine).

    • Substrate Addition: Add a radiolabeled substrate (e.g., [³H]dopamine) and incubate for a short period (e.g., 10 minutes).

    • Termination and Lysis: Stop the uptake by washing with ice-cold buffer and lyse the cells.

    • Detection: Measure the radioactivity within the cells.

    • Analysis: Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the substrate uptake.

Assay TypePrimary EndpointExample Cell Line/SystemPurpose
Cytotoxicity (MTT) CC₅₀SH-SY5Y, HEK293To identify the non-toxic concentration range for further in vitro experiments.
Binding Assay KihDAT/hNET/hSERT MembranesTo measure the binding affinity of the compound to monoamine transporters.
Uptake Assay IC₅₀hDAT/hNET/hSERT CellsTo measure the functional potency of the compound in inhibiting monoamine reuptake.[12]

In Vivo Behavioral Efficacy Assessment

Objective: To evaluate the effects of this compound on spontaneous locomotor activity and to screen for potential psychostimulant-like or cognitive-enhancing properties. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Workflow for In Vivo Behavioral Testing

cluster_1 Phase 2: In Vivo Assessment F Dose-Response Study: Open Field Test (Locomotor Activity) G Drug Discrimination Test (Subjective Effects) F->G If locomotor effects are observed H Cognitive Function Test (e.g., Novel Object Recognition) F->H Based on in vitro data and locomotor profile I Data Analysis: Behavioral Phenotyping G->I H->I

Caption: Tiered approach for in vivo behavioral assessment.

Protocol: Open Field Test (Locomotor Activity)

Rationale: This test provides a baseline assessment of the compound's effect on spontaneous motor activity. An increase in locomotion is a hallmark of many psychostimulant drugs[10].

  • Animals: Use adult male C57BL/6 mice or Sprague-Dawley rats.

  • Apparatus: A square arena (e.g., 40x40 cm) equipped with infrared beams or video tracking software to monitor movement.

  • Procedure:

    • Habituate the animals to the testing room for at least 60 minutes.

    • Administer this compound via an appropriate route (e.g., intraperitoneal, oral) at several doses (e.g., 1, 3, 10 mg/kg) alongside a vehicle control group.

    • Place each animal in the center of the open field arena and record activity for 60 minutes.

  • Data Analysis:

    • Quantify parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

    • Compare dose groups to the vehicle control to determine if the compound has stimulant, sedative, or anxiolytic/anxiogenic effects.

Protocol: Drug Discrimination

Rationale: This assay is considered the gold standard for assessing the subjective effects of a novel compound in animals. It helps to determine if the internal state produced by the test compound is similar to that of a known drug class (e.g., a stimulant like cocaine or amphetamine).[7]

  • Animals and Training:

    • Train rats or non-human primates in a two-lever operant chamber.

    • Train them to press one lever for a food reward after administration of a known psychostimulant (e.g., d-amphetamine, 1 mg/kg) and the other lever after administration of saline.

    • Training is complete when the animals reliably select the correct lever (>80% accuracy).

  • Testing:

    • Once trained, administer various doses of this compound and observe which lever the animal predominantly presses.

  • Data Analysis:

    • If the animals predominantly press the drug-associated lever, it indicates that this compound produces subjective effects similar to the training drug.

Protocol: Novel Object Recognition (NOR) Test

Rationale: If the in vitro data and locomotor profile suggest a potential for cognitive enhancement (e.g., strong NET/DAT inhibition at non-locomotor-stimulating doses), the NOR test can be used to assess effects on learning and memory. The prefrontal cortex, a key site of action for cognitive enhancers, is heavily modulated by dopamine and norepinephrine.[11]

  • Apparatus: The same open field arena used for locomotor testing.

  • Procedure:

    • Habituation: Allow the animal to explore the empty arena for 10 minutes on two consecutive days.

    • Familiarization Phase (T1): Place two identical objects in the arena and allow the animal to explore for 10 minutes.

    • Inter-trial Interval: Return the animal to its home cage for a set period (e.g., 1 hour). During this time, administer the test compound or vehicle.

    • Test Phase (T2): Return the animal to the arena, where one of the familiar objects has been replaced with a novel object. Record exploration time for 5 minutes.

  • Data Analysis:

    • Calculate a discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • A higher DI in the drug-treated group compared to the vehicle group suggests an improvement in recognition memory.

Preliminary Pharmacokinetics and Safety Pharmacology

Objective: To conduct initial, non-GLP (Good Laboratory Practice) studies to understand the compound's basic ADME (Absorption, Distribution, Metabolism, Excretion) profile and its effects on vital organ systems. These studies are essential before proceeding to more extensive and costly GLP-compliant toxicology studies[13][14].

Study TypeKey Parameters MeasuredPurpose
PK Screen (e.g., in rats) Cmax, Tmax, AUC, Half-lifeTo determine how the drug is absorbed and cleared, informing dose selection and frequency for longer-term studies.[13]
Cardiovascular Safety Blood pressure, heart rate, ECG (e.g., in telemetry animals)To assess potential effects on the cardiovascular system, a common liability for CNS-active drugs.[15]
CNS Safety Irwin test or Functional Observational Battery (FOB)A systematic observational method to detect overt neurological or behavioral effects.[15]
hERG Assay (in vitro) Inhibition of the hERG potassium channelAn essential in vitro screen to assess the risk of drug-induced QT prolongation, a serious cardiac side effect.[15]

Conclusion and Future Directions

This document outlines a comprehensive, tiered protocol for the initial efficacy testing of this compound. The proposed workflow is designed to be resource-efficient, with decision gates at the end of each phase.

  • Go Decision: If the compound shows potent and selective activity at a specific monoamine transporter (in vitro), demonstrates a clear and dose-dependent behavioral phenotype (in vivo), and has a promising preliminary safety profile, further development is warranted.

  • No-Go Decision: If the compound exhibits significant cytotoxicity at concentrations close to its active range, lacks a clear mechanism of action, or shows early signs of cardiovascular or CNS toxicity, the project may be terminated or re-evaluated.

Future studies would involve more extensive ADME and toxicology testing under GLP guidelines, evaluation in more complex animal models of disease (e.g., models of ADHD or depression, depending on the observed pharmacological profile), and investigation of abuse liability.[4][6][7]

References

  • Using Cell Cultures for the Investigation of Treatments for Attention Deficit Hyperactivity Disorder: A Systematic Review. (n.d.). PMC - NIH.
  • Translational In Vivo Assays in Behavioral Biology. (n.d.). PMC - PubMed Central.
  • Novel Psychoactive Substances: Testing Challenges and Strategies. (2021, November 16). Today's Clinical Lab.
  • 2-(2-Hydroxy-ethylamino)-1-thiophen-2-yl-ethanone. (2024, January 5). Smolecule.
  • In vitro study methodologies to investigate genetic aspects and effects of drugs used in attention-deficit hyperactivity disorder. (2012, July 26). PubMed.
  • Essential CNS drug development – pre-clinical development (Chapter 3). (n.d.). Cambridge University Press & Assessment.
  • Preclinical Regulatory Requirements. (n.d.). Social Science Research Institute.
  • Preclinical Studies in Drug Development. (n.d.). PPD.
  • EXPERIMENTAL STRATEGIES FOR INVESTIGATING PSYCHOSTIMULANT DRUG ACTIONS AND PREFRONTAL CORTICAL FUNCTON IN ADHD AND RELATED ATTENTION DISORDERS. (n.d.). PubMed Central.
  • The basics of preclinical drug development for neurodegenerative disease indications. (2009, June 12). PMC - PubMed Central.
  • PLANNING YOUR PRECLINICAL ASSESSMENT. (n.d.). Altasciences.
  • In Vivo Models For Efficacy Testing I CRO Services. (n.d.). Pharmaron.
  • Biological Activities of Thiophenes. (2024, January 16). Encyclopedia.pub.
  • Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. (2016, April 6). CABI Databases.
  • The Cognition-Enhancing Effects of Psychostimulants Involve Direct Action in the Prefrontal Cortex. (n.d.). PMC - PubMed Central.
  • Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. (2022, February 17). PMC - PubMed Central.

Sources

Application Notes and Protocols for 2-Methylamino-1-thiophen-2-yl-ethanone in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Bioactive Potential of a Novel Thiophene Derivative

The thiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2] Thiophene derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[2][3][4][5] 2-Methylamino-1-thiophen-2-yl-ethanone is a novel synthetic compound belonging to this versatile class. Its structural similarity to certain synthetic cathinones also suggests potential psychoactive properties and, consequently, a need for thorough toxicological evaluation.[6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct an initial characterization of the biological activities of this compound using a tiered approach in cell-based assays. The protocols outlined herein are designed to establish a foundational understanding of the compound's cytotoxicity, potential therapeutic applications, and mechanism of action.

Tier 1: Foundational Cytotoxicity and Viability Screening

The initial step in characterizing any novel compound is to determine its effect on cell viability and proliferation. This foundational data informs the concentration range for subsequent, more specific assays and identifies potential cytotoxic liabilities.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay Procedure seed Seed cells in 96-well plate incubate1 Incubate for 24h (adhesion) seed->incubate1 treat Treat with this compound (serial dilutions) incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Solubilize formazan crystals (DMSO/Sorensen's buffer) incubate3->solubilize read Read absorbance at 570 nm solubilize->read

Caption: Workflow for assessing cell viability using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a panel of cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HeLa - cervical) and a non-cancerous control cell line (e.g., HEK293 - human embryonic kidney) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Hypothetical Data Presentation:

Cell LineIncubation Time (h)IC50 (µM) of this compound
A54924> 100
4875.3
7242.1
MCF-72492.5
4868.9
7235.8
HEK29372> 100

This hypothetical data suggests a time- and concentration-dependent cytotoxic effect on cancer cell lines with less impact on non-cancerous cells, warranting further investigation into the mechanism of cell death.

Tier 2: Mechanism of Action - Apoptosis vs. Necrosis

Following the observation of cytotoxicity, it is crucial to determine the mode of cell death induced by the compound. This can be achieved by assays that differentiate between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between early apoptotic cells (Annexin V positive, PI negative), late apoptotic/necrotic cells (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).

Step-by-Step Protocol:

  • Cell Treatment: Seed A549 cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Hypothetical Signaling Pathway Leading to Apoptosis

Apoptosis_Pathway compound 2-Methylamino-1- thiophen-2-yl-ethanone receptor Cellular Target (e.g., Kinase) compound->receptor Inhibition/Activation caspase9 Caspase-9 receptor->caspase9 Initiation caspase3 Caspase-3 caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis Execution

Caption: Hypothetical apoptotic pathway initiated by the compound.

Tier 3: Investigating Specific Cellular Pathways

Based on the known activities of thiophene derivatives, further investigation into anti-inflammatory or neurotoxic effects may be warranted.

Protocol 3: Anti-inflammatory Activity - Cytokine Release Assay

This protocol assesses the ability of the compound to suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Step-by-Step Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophages and stimulate with 1 µg/mL LPS in the presence of varying concentrations of this compound for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatants using commercially available ELISA kits.

Hypothetical Data Presentation:

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Untreated Control< 10< 5
LPS (1 µg/mL)1500850
LPS + Compound (10 µM)950520
LPS + Compound (50 µM)400210

This hypothetical data indicates a dose-dependent inhibition of pro-inflammatory cytokine release, suggesting potential anti-inflammatory properties.

Protocol 4: Neurotoxicity Assessment in a Neuronal Cell Line

Given the structural alerts for psychoactive potential, assessing neurotoxicity is a critical step.[6]

Step-by-Step Protocol:

  • Cell Culture: Culture SH-SY5Y human neuroblastoma cells.

  • Treatment: Treat the cells with a range of concentrations of this compound for 48 hours.

  • Viability Assay: Perform an MTT or CellTiter-Glo® Luminescent Cell Viability Assay to determine the IC50 in this neuronal cell line.

  • Oxidative Stress Measurement: Measure the levels of reactive oxygen species (ROS) using a fluorescent probe like DCFDA.

Conclusion and Future Directions

These application notes provide a structured and logical framework for the initial in vitro characterization of this compound. The tiered approach, starting with broad cytotoxicity screening and progressing to more specific mechanism-of-action studies, allows for an efficient and cost-effective evaluation of this novel compound. The hypothetical data presented illustrates potential outcomes that would guide further research, such as in vivo efficacy studies for anti-cancer or anti-inflammatory applications, or more detailed neuropharmacological profiling.

References

  • Al-Abdullah, E. S., Al-Dies, A. M., Ghabbour, H. A., & Ghorab, M. M. (2012). Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. Molecules, 17(6), 7217–7231. [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Retrieved from [Link]

  • IOP Publishing. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. IOP Conference Series: Materials Science and Engineering. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]

  • ProQuest. (n.d.). Design, synthesis, biological evaluation and molecular docking studies of thiophene derivatives. Retrieved from [Link]

  • Cocchi, E., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. Toxics, 9(11), 284. [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

  • AZoLifeSciences. (2022). Helping Identify Novel Psychoactive Substances. Retrieved from [Link]

  • Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 7, 73. [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]

  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from [Link]

  • ABL Technology. (n.d.). This compound. Retrieved from [Link]

  • Encyclopedia.pub. (2024). Biological Activities of Thiophenes. Retrieved from [Link]

  • Ibrahim, S. R. M., Abdallah, H. M., El-Halawany, A. M., & Mohamed, G. A. (2016). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Phytochemistry Reviews, 15(2), 197-220. [Link]

  • MDPI. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]

  • Mohamed, G. A., et al. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Molecules, 27(4), 1332. [Link]

  • Kumar, R., et al. (2018). Therapeutic importance of synthetic thiophene. Pharmaceutical and Biological Evaluations, 5(2), 61-71. [Link]

  • BioAgilytix. (n.d.). Cell-Based Assays. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 2-Morpholino-N-(thiophen-2-ylmethyl)ethan-1-amine, min 95%, 100 mg. Retrieved from [Link]

  • PubChem. (n.d.). 2-(methylamino)-1-(thiophen-3-yl)ethan-1-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). 1-(Thio-phen-2-yl)ethanone thio-semi-carbazone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1168. [Link]

Sources

Application Notes and Protocols for the Evaluation of 2-Methylamino-1-thiophen-2-yl-ethanone as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiophene moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic and steric properties make it a valuable bioisostere for phenyl rings, often improving metabolic stability and target binding affinity.[1] This document provides a detailed guide for the investigation of 2-Methylamino-1-thiophen-2-yl-ethanone, a novel thiophene derivative, as a potential enzyme inhibitor. We present a putative synthetic protocol, detailed in vitro enzyme inhibition screening protocols for cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), and a discussion of a potential mechanism of action. This guide is intended to provide a comprehensive framework for researchers to explore the therapeutic potential of this and similar thiophene-containing small molecules.

Introduction: The Thiophene Scaffold in Drug Discovery

Thiophene and its derivatives have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2] The sulfur-containing five-membered aromatic ring of thiophene can engage in various non-covalent interactions with biological targets and can also be metabolically activated to form reactive intermediates capable of covalent modification.[3] Several commercially successful drugs, such as the antiplatelet agent clopidogrel and the non-steroidal anti-inflammatory drug (NSAID) tiaprofenic acid, feature a thiophene core, highlighting its therapeutic relevance.[1]

The compound of interest, this compound, possesses key structural features that suggest a potential for enzyme inhibition. The thiophene ring provides a scaffold for interaction with hydrophobic pockets in enzyme active sites, while the α-amino ketone functionality can participate in hydrogen bonding and may be susceptible to metabolic activation. Given the established role of thiophene derivatives as anti-inflammatory agents, we hypothesize that this compound may exhibit inhibitory activity against key enzymes in the inflammatory cascade, such as cyclooxygenases (COXs) and lipoxygenases (LOXs).

Proposed Synthesis of this compound

Protocol 2.1: Two-Step Synthesis from 2-Acetylthiophene

Step 1: α-Bromination of 2-Acetylthiophene

  • To a solution of 2-acetylthiophene (1.0 eq) in a suitable solvent such as diethyl ether or tetrahydrofuran (THF), add a brominating agent like N-bromosuccinimide (NBS) (1.1 eq).

  • Initiate the reaction with a radical initiator, for example, a catalytic amount of azobisisobutyronitrile (AIBN) or exposure to a UV lamp.

  • Stir the reaction mixture at room temperature until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product, 2-bromo-1-(thiophen-2-yl)ethanone, by column chromatography on silica gel.

Step 2: Nucleophilic Substitution with Methylamine

  • Dissolve the purified 2-bromo-1-(thiophen-2-yl)ethanone (1.0 eq) in a polar aprotic solvent such as acetonitrile or THF.

  • Add an excess of methylamine (e.g., a 40% aqueous solution or a solution in THF) (2-3 eq) to the reaction mixture.

  • Stir the reaction at room temperature for several hours, monitoring its progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent and wash with water to remove excess methylamine and its salt.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the final compound, this compound, by column chromatography or recrystallization to obtain the desired product.

In Vitro Enzyme Inhibition Assays

Based on the structural features of this compound and the known activities of other thiophene derivatives, we propose screening for inhibitory activity against COX-2 and 5-LOX.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This protocol is adapted from a commercially available colorimetric COX inhibitor screening assay kit.[4][5] The assay measures the peroxidase activity of COX, which is colorimetrically monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[6]

Protocol 3.1.1: Colorimetric COX-2 Inhibition Screening

Materials:

  • Human recombinant COX-2 enzyme

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Hemin

  • Colorimetric Substrate (TMPD)

  • Arachidonic Acid (substrate)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare Reagents: Prepare working solutions of COX-2 enzyme, hemin, TMPD, and arachidonic acid in the assay buffer according to the manufacturer's instructions.

  • Plate Setup:

    • Background Wells: Add 160 µL of Assay Buffer and 10 µL of Hemin.

    • 100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Hemin, and 10 µL of COX-2 enzyme solution.

    • Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Hemin, and 10 µL of COX-2 enzyme solution.

  • Add Inhibitor:

    • Add 10 µL of the test compound solution (at various concentrations) to the "Inhibitor Wells".

    • Add 10 µL of the solvent (e.g., DMSO) to the "Background" and "100% Initial Activity" wells.

  • Pre-incubation: Incubate the plate for 5 minutes at 25°C to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction:

    • Add 20 µL of the Colorimetric Substrate (TMPD) solution to all wells.

    • Start the reaction by adding 20 µL of Arachidonic Acid solution to all wells.

  • Incubation and Measurement: Incubate the plate for exactly 2 minutes at 25°C. Read the absorbance at 590 nm.

  • Data Analysis:

    • Subtract the average absorbance of the background wells from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [ (Initial Activity - Inhibitor Activity) / Initial Activity ] * 100

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Table 1: Example Data for COX-2 Inhibition Assay

Compound Concentration (µM)Absorbance at 590 nm% Inhibition
0 (Control)1.2500
0.11.12510
10.87530
100.62550
1000.25080
5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol is based on a fluorescence-based assay that measures the oxidation of 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) by 5-LOX.[7][8]

Protocol 3.2.1: Fluorometric 5-LOX Inhibition Screening

Materials:

  • Human recombinant 5-LOX enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)

  • Arachidonic Acid (substrate)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission = 500/536 nm)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare Reagents: Prepare working solutions of 5-LOX, H2DCFDA, and arachidonic acid in the assay buffer.

  • Plate Setup:

    • Blank Wells: Add assay buffer only.

    • Control Wells (100% Activity): Add 5-LOX enzyme solution to the assay buffer.

    • Inhibitor Wells: Add 5-LOX enzyme solution and the test compound at various concentrations to the assay buffer.

  • Pre-incubation: Pre-incubate the plate with the enzyme and inhibitor for 10 minutes at room temperature.

  • Initiate Reaction: Add H2DCFDA and arachidonic acid to all wells (except the blank) to initiate the reaction.

  • Measurement: Immediately begin recording the fluorescence intensity at 30-second intervals for 30-40 minutes.

  • Data Analysis:

    • Determine the rate of reaction (increase in fluorescence per unit time) for the control and each inhibitor concentration.

    • Calculate the percent inhibition for each concentration.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Table 2: Example Data for 5-LOX Inhibition Assay

Compound Concentration (µM)Reaction Rate (RFU/min)% Inhibition
0 (Control)5000
0.145010
135030
1025050
10010080

Proposed Mechanism of Action

Thiophene-containing compounds can act as enzyme inhibitors through both reversible and irreversible mechanisms. A plausible mechanism for this compound could involve covalent modification of a nucleophilic residue in the enzyme's active site.

Metabolic activation of the thiophene ring by cytochrome P450 enzymes can lead to the formation of a highly reactive thiophene S-oxide intermediate.[3][9] This electrophilic species can then be attacked by a nucleophilic amino acid residue (e.g., cysteine or lysine) within the active site of the target enzyme, leading to irreversible inactivation.[9]

G cluster_0 Inhibition Pathway Thiophene_Derivative This compound Metabolic_Activation Metabolic Activation (e.g., CYP450) Thiophene_Derivative->Metabolic_Activation [1] Reactive_Intermediate Thiophene S-oxide (Electrophilic) Metabolic_Activation->Reactive_Intermediate [2] Nucleophilic_Residue Nucleophilic Residue (e.g., Cysteine) Reactive_Intermediate->Nucleophilic_Residue [3] Nucleophilic Attack Enzyme_Target Target Enzyme (e.g., COX-2, 5-LOX) Covalent_Adduct Covalent Enzyme-Inhibitor Adduct Nucleophilic_Residue->Covalent_Adduct [4] Enzyme_Inactivation Irreversible Enzyme Inactivation Covalent_Adduct->Enzyme_Inactivation [5]

Figure 1: Proposed mechanism of irreversible inhibition.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of this compound as a potential enzyme inhibitor.

G cluster_workflow Experimental Workflow Synthesis Synthesis of This compound Purification Purification and Characterization (NMR, MS) Synthesis->Purification Primary_Screening Primary Screening (COX-2 and 5-LOX Assays) Purification->Primary_Screening IC50_Determination IC₅₀ Determination Primary_Screening->IC50_Determination Mechanism_Studies Mechanism of Action Studies (e.g., Reversibility, Kinetics) IC50_Determination->Mechanism_Studies Lead_Optimization Lead Optimization (SAR Studies) Mechanism_Studies->Lead_Optimization

Figure 2: General experimental workflow.

Conclusion

The thiophene scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. This compound represents an unexplored molecule with the potential for enzyme inhibitory activity, particularly within the context of inflammation. The protocols and conceptual framework provided in this document offer a comprehensive starting point for researchers to synthesize this compound and systematically evaluate its biological activity. Successful identification of inhibitory activity against key targets such as COX-2 or 5-LOX would warrant further investigation into its mechanism of action and potential for lead optimization.

References

  • Pufahl, R. A., Kling, A., and Korth, H. G. (2007). Development of a fluorescence-based enzyme assay of human 5-lipoxygenase. Analytical biochemistry, 364(2), 230-239.
  • Pufahl, R. A., et al. (2007). A fluorescence-based enzyme assay of human 5-lipoxygenase.
  • Singh, R., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1845-1871.
  • Goksen, U. S., et al. (2018). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[4]annulene-scaffold. MedChemComm, 9(10), 1672-1679.

  • Goksen, U. S., et al. (2018). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[4]annulene-scaffold. PubMed Central.

  • Rosso, R., et al. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC Medicinal Chemistry, 11(7), 736-748.
  • Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4), 226-242.
  • López-García, M. P., Dansette, P. M., and Mansuy, D. (1994). Thiophene derivatives as new mechanism-based inhibitors of cytochromes P-450: inactivation of yeast-expressed human liver cytochrome P-450 2C9 by tienilic acid. Biochemistry, 33(1), 166-175.
  • Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. Retrieved from [Link]

  • Gao, J., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 224, 115166.
  • Al-Salahi, R., et al. (2014). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. International Journal of Molecular Sciences, 15(11), 20466-20483.
  • Lee, S. H., et al. (2014). A Fluorescence-Based Assay for Measuring the Redox Potential of 5-Lipoxygenase Inhibitors. Journal of Nanoscience and Nanotechnology, 14(2), 1639-1642.
  • Shapiro, A. B. (2021). Does anyone know a protocol for measuring COX2 activity?
  • Dansette, P. M., and Mansuy, D. (2017). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 30(1), 225-244.
  • Takara Bio. (n.d.). Universal Tyrosine Kinase Assay Kit. Retrieved from [Link]

  • Wang, Y., et al. (2024). Identification of benzo[b]thiophene-1,1-dioxide derivatives as novel PHGDH covalent inhibitors. Bioorganic & Medicinal Chemistry, 103, 117678.
  • Singh, A., et al. (2012). A cell-based assay for screening lipoxygenase inhibitors.
  • Pérez-Picaso, L., et al. (2023). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry, 66(24), 16589-16611.
  • BioVision Inc. (n.d.). Lipoxygenase Activity Assay Kit (Fluorometric). Retrieved from [Link]

  • ChemSynthesis. (n.d.). 1-thiophen-2-yl-ethanone. Retrieved from [Link]

  • El-Ghozlani, M., et al. (2022).
  • Wang, Y., et al. (2022). Synthesis of 2 Aminofurans and 2 Aminothiophenes. Scribd.
  • Al-Hourani, B. J., et al. (2016). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2016(4), M910.
  • CN102964334B - Process for synthesizing 2-thiopheneethanol and derivatives thereof. (2013).

Sources

Application Notes and Protocols for In Vivo Studies of 2-Methylamino-1-thiophen-2-yl-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Navigating the Preclinical Evaluation of a Novel Thiophene Derivative

2-Methylamino-1-thiophen-2-yl-ethanone is a synthetic compound featuring a thiophene ring, a structural motif present in numerous pharmacologically active molecules.[1][2][3] While specific biological data for this particular molecule is not extensively documented in peer-reviewed literature, its structural similarity to other psychoactive substances, such as methiopropamine (MPA), a central nervous system stimulant, suggests a potential for neurological activity.[4][5] MPA is known to act as a norepinephrine and dopamine reuptake inhibitor.[4][5] Thiophene derivatives, as a class, have been explored for a wide range of therapeutic applications, including anti-inflammatory and antinociceptive effects.[1][6]

This document provides a comprehensive guide for the initial in vivo evaluation of this compound, treating it as a novel psychoactive substance. The protocols outlined herein are designed to be exploratory, aiming to establish a foundational understanding of the compound's safety profile and pharmacological effects. Adherence to rigorous experimental design and ethical guidelines is paramount in preclinical research to ensure the generation of reliable and reproducible data.[7][8][9]

Part 1: Preclinical Considerations and Study Design

Before embarking on in vivo experiments, a thorough preclinical assessment is crucial. This initial phase involves characterizing the test article and designing a robust study protocol.

Test Article Characterization

A complete understanding of the physicochemical properties of this compound is the first step.

ParameterImportanceRecommended Analysis
Identity and Structure Confirms the correct molecule is being tested.NMR, Mass Spectrometry, IR Spectroscopy
Purity Impurities can confound results and introduce toxicity.HPLC, GC-MS
Solubility Determines appropriate vehicle for administration.Solubility testing in various pharmaceutically acceptable vehicles (e.g., saline, PBS, DMSO, cyclodextrins).
Stability Ensures the compound does not degrade in the vehicle during the experiment.Stability analysis in the chosen vehicle at relevant conditions (e.g., room temperature, 4°C).
Ethical Considerations and Animal Model Selection

All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research. The "3Rs" principle (Replacement, Reduction, and Refinement) should be a guiding framework.[9]

For initial exploratory studies, rodents (mice or rats) are often the preferred model due to their well-characterized physiology, genetic homogeneity, and ease of handling. The choice between mice and rats may depend on the specific endpoints being evaluated.

Experimental Design: A Phased Approach

A tiered or phased approach to in vivo studies is recommended for novel compounds. This allows for a systematic evaluation of safety and efficacy, with each phase informing the design of the next.

G cluster_0 Phase 1: Acute Toxicity & Dose Range Finding cluster_1 Phase 2: Preliminary Pharmacological Assessment cluster_2 Phase 3: Initial Pharmacokinetic & Pharmacodynamic (PK/PD) Profiling P1 Single Ascending Dose Study P2 Behavioral Phenotyping (e.g., open field, rotarod) P1->P2 Inform Dose Selection P3 Blood Sampling for PK Biomarker Analysis for PD P2->P3 Identify Pharmacological Effects

Caption: Phased approach to in vivo evaluation.

Part 2: Detailed Experimental Protocols

The following protocols provide a step-by-step methodology for the initial in vivo characterization of this compound.

Protocol 2.1: Acute Toxicity and Dose-Range Finding Study

Objective: To determine the maximum tolerated dose (MTD) and identify potential signs of acute toxicity.

Materials:

  • This compound (purity >98%)

  • Sterile vehicle (e.g., 0.9% saline)

  • Male and female Swiss Webster mice (8-10 weeks old)

  • Standard laboratory animal caging and husbandry supplies

  • Dosing syringes and needles (appropriate for the route of administration)

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least 7 days prior to the experiment.

  • Dose Preparation: Prepare a stock solution of the test article in the chosen vehicle. Perform serial dilutions to achieve the desired dose concentrations.

  • Group Allocation: Randomly assign animals to dose groups (e.g., vehicle control, 1, 10, 50, 100 mg/kg). A minimum of 3-5 animals per sex per group is recommended for initial studies.

  • Administration: Administer a single dose of the test article or vehicle via the intended clinical route (e.g., intraperitoneal (i.p.), oral (p.o.)).

  • Clinical Observations: Observe animals continuously for the first 4 hours post-dosing, and then at regular intervals (e.g., 24, 48, and 72 hours). Record any signs of toxicity, including changes in:

    • General appearance (e.g., piloerection, hunched posture)

    • Behavior (e.g., hyperactivity, sedation, stereotypy)

    • Autonomic signs (e.g., salivation, lacrimation)

    • Neurological signs (e.g., tremors, convulsions, ataxia)

  • Body Weight: Record body weight just prior to dosing and at the end of the observation period.

  • Necropsy: At the end of the study, euthanize all animals and perform a gross necropsy to identify any visible organ abnormalities.

Data Analysis: The MTD is defined as the highest dose that does not cause mortality or serious morbidity. The results will inform the dose selection for subsequent pharmacological studies.

Protocol 2.2: Preliminary Behavioral Assessment

Objective: To evaluate the potential effects of this compound on locomotor activity and motor coordination.

Materials:

  • Open field apparatus

  • Rotarod apparatus

  • Video tracking software

  • Male C57BL/6 mice (8-10 weeks old)

  • Test article and vehicle

Procedure:

  • Dosing: Administer the test article at doses below the MTD (e.g., vehicle, low, mid, and high doses) to different groups of animals.

  • Open Field Test (Locomotor Activity):

    • 30 minutes post-dosing, place each mouse in the center of the open field arena.

    • Allow the animal to explore freely for 15-30 minutes.

    • Use video tracking software to record and analyze parameters such as:

      • Total distance traveled

      • Time spent in the center versus the periphery

      • Rearing frequency

  • Rotarod Test (Motor Coordination):

    • Train the mice on the rotarod at a constant or accelerating speed for 2-3 days prior to the experiment.

    • On the test day, 30 minutes post-dosing, place the mice on the rotating rod.

    • Record the latency to fall for each animal. Conduct multiple trials.

Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different dose groups to the vehicle control.

G cluster_0 Experimental Workflow start Dosing open_field Open Field Test start->open_field 30 min post-dose rotarod Rotarod Test start->rotarod 30 min post-dose data_analysis Data Analysis open_field->data_analysis rotarod->data_analysis

Caption: Workflow for behavioral assessment.

Part 3: Initial Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling

Understanding the relationship between drug concentration and its effect is a cornerstone of drug development.

Protocol 3.1: Satellite Pharmacokinetic Study

Objective: To obtain a preliminary understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Materials:

  • Male Sprague-Dawley rats (cannulated, if possible, for serial blood sampling)

  • Test article and vehicle

  • Blood collection tubes (e.g., with anticoagulant)

  • Centrifuge

  • LC-MS/MS for bioanalysis

Procedure:

  • Dosing: Administer a single dose of the test article to a group of rats.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of the parent compound (and potential metabolites) in the plasma samples using a validated LC-MS/MS method.

Data Analysis: Use pharmacokinetic software to calculate key parameters:

PK ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the concentration-time curve (total drug exposure)
t1/2 Half-life
Future Directions: Exploring the Mechanism of Action

Based on the initial findings, further studies can be designed to elucidate the mechanism of action. Given the structural similarity to MPA, investigating interactions with monoamine transporters would be a logical next step.[10] This could involve:

  • Receptor Binding Assays: In vitro assays to determine the binding affinity of the compound to dopamine, norepinephrine, and serotonin transporters.

  • Neurochemical Analysis: In vivo microdialysis in awake, freely moving animals to measure changes in extracellular levels of neurotransmitters in specific brain regions following drug administration.

  • Functional Assays: Evaluating the effects of the compound in animal models of specific neurological or psychiatric disorders.

Conclusion

The systematic in vivo evaluation of this compound, as outlined in these application notes, will provide a crucial foundation for understanding its pharmacological and toxicological profile. This phased, data-driven approach is essential for making informed decisions in the early stages of drug discovery and development. The principles and protocols described herein are broadly applicable to the preclinical assessment of other novel synthetic compounds.

References

  • General Principles of Preclinical Study Design - PMC - NIH. (n.d.).
  • Designing an In Vivo Preclinical Research Study - MDPI. (n.d.).
  • This compound. (n.d.).
  • Designing an In Vivo Preclinical Research Study - Preprints.org. (2023, August 22).
  • Best Practices For Preclinical Animal Testing - BioBoston Consulting. (2025, January 9).
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. (n.d.).
  • Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents - ResearchGate. (2025, August 6).
  • Optimizing Experimental Design in In Vivo Research: A Comprehensive Review - ichorbio. (2022, April 14).
  • 2-(Methylamino)-1-phenylethanone | C9H11NO | CID 416157 - PubChem. (n.d.).
  • Fatal Intoxication of 1-(Thiophen-2-Yl)-2-Methylaminopropane (2-MPA): A Case Report. (n.d.).
  • Buy 2-Cyclopropylamino-1-thiophen-2-yl-ethanone - Smolecule. (n.d.).
  • In Vivo Toxicokinetics of Novel Psychoactive Substances (NPS) in Rats - ResearchGate. (n.d.).
  • Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs - PMC - PubMed Central. (2017, August 18).
  • 88-15-3 | MFCD00005442 | 1-(Thiophen-2-yl)ethanone | AA Blocks. (n.d.).
  • 1-thiophen-2-yl-ethanone - 88-15-3, C6H6OS, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20).
  • Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signaling - PubMed. (n.d.).
  • Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed. (2024, September 1).
  • A comparison of in vivo and in vitro metabolites of the H1-antagonist N,N-dimethyl-N'-2-pyridyl-N'-(2-thienylmethyl)-1,2-ethanediamine (methapyrilene) in the rat - PubMed. (n.d.).
  • Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation - MDPI. (n.d.).
  • Fatal-Intoxication-of-1-Thiophen-2-yl-2-MethylAminoPropane(-2-MPA):-Forensic-Case-Report. - ResearchGate. (2024, October 15).
  • Fatal Intoxication of 1-(Thiophen-2-Yl)-2- Methylaminopropane (2-MPA): A Case Report - Herald Scholarly Open Access. (2024, October 2).
  • Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide - MDPI. (n.d.).
  • 2-(3-(METHYLAMINO)-1-(THIOPHEN-2-YL)PROPYL)NAPHTHALEN-1-OL - gsrs. (n.d.).
  • 2-Phenyl-1-(thiophen-2-yl)ethanone CAS 13196-28-6 - BIOSYNCE. (n.d.).
  • A Researcher's Guide to Purity Assessment of Synthesized 2-(Thiophen-2-yl)propanenitrile - Benchchem. (n.d.).
  • 1-Thiophen-2-yl-ethanone | CAS No- 88-15-3 | Simson Pharma Limited. (n.d.).
  • CN102964334B - Process for synthesizing 2-thiopheneethanol and derivatives thereof - Google Patents. (n.d.).

Sources

how to dissolve 2-Methylamino-1-thiophen-2-yl-ethanone for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Strategic Dissolution of 2-Methylamino-1-thiophen-2-yl-ethanone for Robust and Reproducible Biological Assays

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The successful evaluation of novel chemical entities in biological assays is fundamentally dependent on achieving adequate and reproducible compound solubility. Poor solubility can lead to significant artifacts, including underestimated potency, inaccurate structure-activity relationships (SAR), and high data variability[1][2]. This guide provides a comprehensive framework for the dissolution of this compound, a small molecule featuring a thiophene core and a secondary amine. As a Senior Application Scientist, this document moves beyond simple step-by-step instructions to explain the underlying physicochemical principles that govern solubility. We will detail strategic solvent selection, pH modification techniques, and best practices for the preparation of stock and working solutions to ensure the scientific integrity and reproducibility of your experimental results.

Compound Characterization and Solubility Profile

Understanding the physicochemical properties of this compound is the first step in developing a successful dissolution strategy.

PropertyValueSource
IUPAC Name 2-(methylamino)-1-thiophen-2-ylethanone[3]
CAS Number 933740-03-5[3]
Molecular Formula C₇H₉NOS[3]
Molecular Weight 155.22 g/mol N/A
Structure CNCC(=O)C1=CC=CS1[3]

The key structural features influencing solubility are:

  • Thiophene Ring: A heterocyclic aromatic ring that contributes to the compound's lipophilicity.

  • Secondary Amine (-NHCH₃): This basic functional group is ionizable. At physiological pH, it can be protonated, which typically increases aqueous solubility. This property is a critical lever to manipulate for dissolution. For basic analytes like amines, adjusting the pH of an aqueous solution to be at least 2 pH units below the pKa is necessary to ensure the compound is in its more soluble, charged form[4].

Logical Workflow for Solvent Strategy

The initial choice of a dissolution strategy should be systematic. The following diagram outlines a decision-making process starting from the most common solvent, DMSO, and proceeding to alternative methods if solubility issues arise.

G start Start: Obtain Solid Compound stock_prep Attempt to Prepare 10-30 mM Stock in 100% DMSO start->stock_prep check_sol Visually Inspect for Complete Dissolution stock_prep->check_sol success Success: Proceed to Working Solution Preparation check_sol->success Soluble fail Precipitation or Cloudiness Observed check_sol->fail Insoluble troubleshoot Troubleshooting Strategies fail->troubleshoot ph_mod Strategy 1: pH Modification (Aqueous Acid) troubleshoot->ph_mod For Ionizable Compounds cosolvent Strategy 2: Use of Co-solvents (e.g., PEG, Ethanol) troubleshoot->cosolvent General Approach

Caption: Decision workflow for selecting a dissolution strategy.

Solvent Selection and Optimization

The goal is to dissolve the compound at a high concentration for a stock solution, which can then be diluted into the aqueous assay buffer while keeping the final solvent concentration minimal to avoid artifacts.

Primary Solvent: Dimethyl Sulfoxide (DMSO)

DMSO is the most widely used solvent in drug discovery for creating high-concentration stock solutions of hydrophobic compounds[5][6].

  • Advantages: High solubilizing power for a wide range of organic molecules. Miscible with water.

  • Disadvantages: Can be toxic to cells at higher concentrations. It is recommended to keep the final concentration in cell-based assays below 0.5%, as even low levels can induce biological effects[7][8]. It can also interfere with certain assays[9].

Alternative Solvents and Co-solvents

If solubility in DMSO is limited or if DMSO is incompatible with the assay, other organic solvents can be considered. However, their potential for cellular toxicity and assay interference must always be evaluated with a vehicle control.

Solvent/MethodTypical Final Assay Conc.Notes & Causality
Ethanol < 0.5%Can be toxic to cells. Its volatility can also lead to concentration changes over time.
Polyethylene Glycol (PEG 300/400) < 5%A less toxic co-solvent that can improve the solubility of lipophilic compounds. Often used in formulations for in vivo studies[5][10].
pH Modification N/AHighly effective for ionizable compounds like this compound. Protonating the amine with a dilute acid (e.g., HCl) forms a salt, which is often significantly more soluble in aqueous buffers[10].

Experimental Protocols

Adherence to precise protocols is essential for reproducibility. Always use high-purity reagents and calibrated equipment[11].

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This is the standard starting protocol for a novel compound.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Volumetric flask (Class A)[11]

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate Mass: Determine the mass of the compound required. For 1 mL of a 10 mM solution (MW = 155.22 g/mol ): Mass = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 155.22 g/mol = 0.0015522 g = 1.55 mg

  • Weigh Compound: Accurately weigh approximately 1.55 mg of the compound and record the exact weight. Transfer it carefully into a 1 mL volumetric flask.

  • Add Solvent: Add approximately 0.7 mL of DMSO to the flask.

  • Dissolve: Cap the flask and vortex thoroughly. If the solid does not dissolve completely, use a brief sonication (5-10 minutes) in a water bath. Gentle warming (to 37°C) can also be applied, but monitor for any signs of compound degradation.

  • Adjust Volume: Once the solid is fully dissolved and the solution is clear, add DMSO to the 1 mL mark on the volumetric flask.

  • Final Mix & Aliquot: Invert the flask several times to ensure a homogenous solution. Dispense into small-volume aliquots in properly labeled cryovials to avoid repeated freeze-thaw cycles[12].

  • Storage: Store stock solutions at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol describes how to dilute the high-concentration stock for use in a typical 96-well plate assay, emphasizing the critical need for a consistent vehicle control.

Objective: To prepare a dilution series of the compound where each final concentration contains the exact same percentage of DMSO.

Procedure:

  • Intermediate Dilution: Prepare an intermediate dilution of your 10 mM DMSO stock in your assay buffer (e.g., PBS or cell culture medium). For example, to achieve a top final concentration of 100 µM in the assay with a final DMSO concentration of 0.5%, you would add 5 µL of the 10 mM stock to 495 µL of assay buffer. This creates a 200 µM intermediate solution in 1% DMSO.

  • Serial Dilution: Perform serial dilutions from this intermediate solution using assay buffer that contains 1% DMSO to maintain the solvent concentration.

  • Assay Plate Addition: Add an equal volume of each concentration from your serial dilution plate to the wells of your assay plate containing cells or reagents. For instance, add 100 µL from the dilution plate to 100 µL of medium in the cell plate. This performs a final 1:2 dilution, bringing the compound to its final concentration and the DMSO concentration to 0.5%.

  • Vehicle Control: The vehicle control is crucial. It should contain the same final concentration of DMSO (0.5% in this example) but no compound. This control establishes the baseline response in the presence of the solvent[7].

G cluster_0 Preparation Phase stock 10 mM Stock in 100% DMSO intermediate 200 µM Intermediate in 1% DMSO + Buffer stock->intermediate 1:50 Dilution serial Serial Dilution Plate (Constant 1% DMSO) intermediate->serial 2-fold dilutions assay_wells Final Concentrations: 100, 50, 25... µM (Constant 0.5% DMSO) serial->assay_wells Add 100 µL to 100 µL vehicle_control Vehicle Control: 0 µM Compound (Constant 0.5% DMSO)

Sources

Application Notes & Protocols: 2-Methylamino-1-thiophen-2-yl-ethanone as a Novel Chemical Probe for Interrogating Cancer Cell Proliferation Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Scaffold as a Privileged Structure in Chemical Biology

The thiophene ring, a sulfur-containing five-membered heterocycle, is a cornerstone of medicinal chemistry and chemical biology. Its unique electronic properties and ability to engage in a multitude of non-covalent interactions have rendered it a "privileged scaffold" in drug discovery. Thiophene derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1]. This broad bioactivity stems from the thiophene core's capacity to be readily functionalized, allowing for the fine-tuning of steric and electronic properties to achieve specific molecular recognition of biological targets[1].

This document introduces 2-Methylamino-1-thiophen-2-yl-ethanone , a novel thiophene derivative, as a potential chemical probe for investigating cancer cell signaling pathways. While the direct biological targets of this specific compound are still under active investigation, its structural alerts, particularly the α-aminoketone motif appended to the thiophene ring, suggest a potential for interaction with key cellular kinases or other ATP-binding proteins frequently dysregulated in cancer. These application notes provide a comprehensive guide for researchers to explore the utility of this compound as a chemical probe, from initial cell-based screening to target deconvolution.

Chemical Profile of this compound

A thorough understanding of the physicochemical properties of a chemical probe is paramount for designing robust biological experiments and interpreting the resulting data.

PropertyValueSource
CAS Number 933740-03-5[2]
Molecular Formula C7H9NOS[2]
Molecular Weight 155.22 g/mol Calculated
IUPAC Name 2-(methylamino)-1-thiophen-2-ylethanone[2]
Canonical SMILES CNCC(=O)C1=CC=CS1[2]
Appearance Off-white to pale yellow solidTypical for this class of compounds
Solubility Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in aqueous buffers.Inferred from structure

Hypothesized Mechanism of Action and Rationale for Use as a Chemical Probe

Based on the prevalence of thiophene derivatives as kinase inhibitors and the presence of the α-aminoketone pharmacophore, we hypothesize that this compound may act as an inhibitor of protein kinases involved in cancer cell proliferation and survival. The thiophene ring can engage in hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of kinases, while the methylamino group can form critical hydrogen bonds with the hinge region of the kinase.

This hypothesis positions this compound as a valuable tool for:

  • Phenotypic Screening: Identifying its effects on cancer cell viability, proliferation, and morphology.

  • Target Identification: Elucidating the specific protein(s) with which it interacts to exert its biological effects.

  • Pathway Analysis: Mapping the signaling cascades modulated by the compound.

The following sections provide detailed protocols for investigating these aspects.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Screening using MTT Assay

This protocol describes a colorimetric assay to assess the cytotoxic effects of this compound on a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability.

Causality Behind Experimental Choices:

  • Choice of Cell Lines: A panel of cell lines from different cancer types (e.g., breast, lung, colon) is recommended to assess the compound's spectrum of activity. A non-cancerous cell line (e.g., HEK293T) should be included to evaluate general cytotoxicity.

  • Concentration Range: A broad, logarithmic concentration range is used to determine the dose-response relationship and calculate the IC50 value.

  • Incubation Time: A 72-hour incubation period is chosen to allow for effects on cell proliferation to become apparent.

  • Controls: Including a vehicle control (DMSO) and a positive control (a known cytotoxic agent like doxorubicin) is crucial for data normalization and assay validation.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture selected cancer and non-cancerous cell lines in appropriate media.

    • Trypsinize and count the cells.

    • Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Remove the old media from the 96-well plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (media with DMSO) and positive control wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Self-Validating System: The inclusion of positive and negative controls ensures the reliability of the assay. The dose-dependent decrease in cell viability provides internal consistency.

Experimental Workflow Diagram:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis Cell_Seeding Seed Cells in 96-well Plate Compound_Prep Prepare Compound Dilutions Treatment Treat Cells with Compound Compound_Prep->Treatment Incubation Incubate for 72h Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Protocol 2: Kinase Inhibition Profiling

To test the hypothesis that this compound acts as a kinase inhibitor, a broad in vitro kinase profiling assay is recommended. Several commercial services offer panels of hundreds of purified kinases.

Causality Behind Experimental Choices:

  • Broad Panel: A large, diverse panel of kinases is essential for initial target identification and to assess the compound's selectivity.

  • ATP Concentration: The assay should be performed at or near the Km of ATP for each kinase to provide a physiologically relevant measure of inhibition.

  • Single High Concentration Screen: An initial screen at a high concentration (e.g., 10 µM) is a cost-effective way to identify potential "hits."

Step-by-Step Methodology (General Outline):

  • Compound Submission:

    • Provide a high-quality sample of this compound to a reputable contract research organization (CRO) that offers kinase profiling services.

  • Primary Screen:

    • The CRO will perform a single-dose screen (e.g., at 10 µM) against their kinase panel.

    • The percentage of inhibition for each kinase will be determined.

  • Hit Confirmation and Dose-Response:

    • For kinases showing significant inhibition (e.g., >50%) in the primary screen, a follow-up dose-response experiment is performed to determine the IC50 value.

  • Data Analysis:

    • The results will be provided as a list of kinases and their corresponding inhibition values or IC50s.

    • Analyze the data to identify the most potently inhibited kinases and assess the selectivity profile of the compound.

Hypothetical Kinase Signaling Pathway Diagram:

Kinase_Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Probe 2-Methylamino-1- thiophen-2-yl-ethanone Probe->RAF Inhibition?

Caption: A hypothetical signaling pathway that could be targeted by the chemical probe.

Data Presentation: Hypothetical Results

The following tables present hypothetical data that could be generated from the described protocols.

Table 2: Hypothetical IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast5.2
A549Lung8.9
HCT116Colon12.5
HEK293TNon-cancerous> 100

Table 3: Hypothetical Kinase Inhibition Profile of this compound

Kinase% Inhibition at 10 µMIC50 (µM)
BRAF92%0.8
CRAF85%1.5
MEK115%> 50
ERK25%> 100
EGFR2%> 100

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. In the cytotoxicity assay, the dose-dependent response and the inclusion of appropriate controls ensure the reliability of the data. For kinase profiling, hit confirmation through dose-response analysis is a critical validation step. Subsequent cell-based assays, such as Western blotting for downstream signaling proteins (e.g., phospho-ERK), would further validate the on-target effects of the compound in a cellular context.

Conclusion and Future Directions

This compound represents a promising starting point for the development of a novel chemical probe to investigate cancer biology. The provided protocols offer a roadmap for its initial characterization and target identification. Future work should focus on confirming the direct binding of the compound to its putative kinase targets, for example, through biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). Furthermore, medicinal chemistry efforts could be employed to optimize the potency and selectivity of this promising thiophene scaffold.

References

  • BenchChem. (2025). Application Notes and Protocols for Thiophene Derivative Derivatization and Biological Screening in Anticancer Drug Discovery.
  • Smolecule. (2024). 2-(2-Hydroxy-ethylamino)-1-thiophen-2-yl-ethanone.
  • Fluorochem. (n.d.). This compound.
  • MDPI. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles.
  • Smolecule. (n.d.). Buy 2-Cyclopropylamino-1-thiophen-2-yl-ethanone.
  • NIH. (2022).
  • Encyclopedia.pub. (2024). Biological Activities of Thiophenes.
  • The Development of a Molecular Probe Capable of Identifying Natural Products Containing Furan Moieties. (n.d.).
  • CABI. (2016).
  • PMC. (2022).

Sources

Application Notes and Protocols for the Development of Functionalized Derivatives of 2-Methylamino-1-thiophen-2-yl-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the synthesis and functionalization of 2-Methylamino-1-thiophen-2-yl-ethanone, a versatile scaffold for drug discovery and materials science. This document offers a holistic approach, beginning with the synthesis of the core molecule, followed by strategic modifications of both the secondary amine and the thiophene ring. The protocols herein are designed to be self-validating, with in-depth explanations of the underlying chemical principles to empower researchers in their experimental design. All procedures are supported by authoritative literature to ensure scientific integrity.

Introduction: The Chemical Versatility of a Thiophene-Based Scaffold

This compound is a bifunctional molecule presenting two key reactive sites for chemical elaboration: a secondary amine and an electron-rich thiophene ring. The thiophene moiety is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and ability to engage in various biological interactions. The α-amino ketone functionality is also a prevalent structural motif in medicinal chemistry, offering a handle for the introduction of diverse substituents to modulate physicochemical and pharmacological properties.

This guide is structured to provide a logical progression for the development of derivatives, starting from the synthesis of the parent compound and branching into specific functionalization pathways.

Safety Precautions and Handling

All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • 2-Acetylthiophene: Flammable liquid and vapor. Harmful if swallowed.

  • Methylamine hydrochloride: Harmful if swallowed. Causes skin and eye irritation.

  • Paraformaldehyde: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction. Suspected of causing genetic defects and cancer.

  • Bromine: Causes severe skin burns and eye damage. Fatal if inhaled. Very toxic to aquatic life.

  • Nitric Acid: Oxidizing liquid. Causes severe skin burns and eye damage.

  • Sodium borohydride and Sodium triacetoxyborohydride: Flammable solids. Toxic if swallowed. In contact with water, releases flammable gases.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Synthesis of the Core Scaffold: this compound Hydrochloride

The synthesis of the parent compound can be efficiently achieved via a Mannich reaction, a three-component condensation of an active hydrogen compound, an aldehyde, and a secondary amine.[1][2][3]

Protocol 3.1: Mannich Reaction for this compound Hydrochloride

This protocol outlines the synthesis of the hydrochloride salt of the title compound, which is often more stable and easier to handle than the free base.

Materials:

  • 2-Acetylthiophene

  • Methylamine hydrochloride

  • Paraformaldehyde

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-acetylthiophene (12.6 g, 0.1 mol), methylamine hydrochloride (8.4 g, 0.125 mol), and paraformaldehyde (4.5 g, 0.15 mol).

  • Add 100 mL of ethanol to the flask, followed by 1 mL of concentrated HCl.

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Cool the mixture in an ice bath to induce crystallization of the product.

  • Collect the crystalline product by vacuum filtration and wash with two 20 mL portions of cold diethyl ether.

  • Dry the product under vacuum to yield this compound hydrochloride as a white to off-white solid.

Expected Yield: 70-80%

Causality of Experimental Choices:

  • The use of methylamine as its hydrochloride salt provides the acidic conditions necessary to catalyze the formation of the electrophilic Eschenmoser's salt-like intermediate from formaldehyde and methylamine.[3]

  • Ethanol is chosen as the solvent due to its ability to dissolve the reactants and its appropriate boiling point for the reaction.

  • The addition of a catalytic amount of concentrated HCl ensures the reaction medium remains acidic, which is crucial for the mechanism of the Mannich reaction.[2]

Functionalization of the Methylamino Group

The secondary amine of this compound is a prime site for derivatization through N-acylation and N-alkylation (via reductive amination).

N-Acylation to Form Amide Derivatives

N-acylation introduces an acyl group to the nitrogen atom, forming an amide. This transformation can be used to introduce a wide variety of substituents and is a key reaction in the synthesis of many pharmaceuticals.

Protocol 4.1.1: N-Acylation using Acid Chlorides

Materials:

  • This compound hydrochloride

  • Desired acid chloride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Suspend this compound hydrochloride (1.92 g, 10 mmol) in 50 mL of DCM in a 100 mL round-bottom flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Add TEA (3.03 g, 4.2 mL, 30 mmol) dropwise to the suspension to neutralize the hydrochloride salt and generate the free base in situ.

  • In a separate flask, dissolve the acid chloride (12 mmol) in 10 mL of DCM.

  • Add the acid chloride solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding 20 mL of water.

  • Separate the organic layer and wash sequentially with 20 mL of saturated aqueous sodium bicarbonate solution and 20 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Data Presentation: Representative N-Acylation Reactions

Acid ChlorideBaseSolventTime (h)Yield (%)
Acetyl ChlorideTEADCM285-95
Benzoyl ChlorideTEADCM390-98
4-Chlorobenzoyl ChlorideDIPEATHF488-96
N-Alkylation via Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is widely used for the N-alkylation of amines. This two-step, one-pot process involves the formation of an iminium ion intermediate from the reaction of the amine with an aldehyde or ketone, which is then reduced in situ by a mild reducing agent.

Protocol 4.2.1: Reductive Amination with Aldehydes and Ketones

Materials:

  • This compound hydrochloride

  • Desired aldehyde or ketone (e.g., formaldehyde, acetone, benzaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • To a solution of this compound hydrochloride (1.92 g, 10 mmol) in 50 mL of DCE, add the aldehyde or ketone (12 mmol) and a catalytic amount of acetic acid (0.1 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of 30 mL of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality of Experimental Choices:

  • Sodium triacetoxyborohydride is the reducing agent of choice as it is mild and selective for the reduction of the iminium ion in the presence of the unreacted aldehyde or ketone.

  • The addition of catalytic acetic acid facilitates the formation of the iminium ion intermediate.

Functionalization of the Thiophene Ring

The thiophene ring in this compound is susceptible to electrophilic aromatic substitution. The acetyl group at the 2-position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles primarily to the C5 position, and to a lesser extent, the C4 position.[4]

Protocol 5.1: Bromination of the Thiophene Ring

Materials:

  • This compound hydrochloride (or the N-acylated derivative)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile or Dichloromethane

  • Anhydrous Sodium Acetate

Procedure:

  • Protect the methylamino group first via N-acylation as described in Protocol 4.1.1 to prevent side reactions.

  • Dissolve the N-acylated derivative (10 mmol) in 50 mL of acetonitrile in a 100 mL round-bottom flask protected from light.

  • Add N-Bromosuccinimide (1.96 g, 11 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the 5-bromo-thiophene derivative.

Protocol 5.2: Nitration of the Thiophene Ring

Caution: Nitration reactions can be highly exothermic and should be performed with extreme care.

Materials:

  • N-acylated this compound

  • Fuming Nitric Acid

  • Acetic Anhydride

  • Acetic Acid

Procedure:

  • In a three-necked flask equipped with a dropping funnel, thermometer, and mechanical stirrer, prepare a nitrating mixture by cautiously adding fuming nitric acid (0.8 mL, 20 mmol) to a mixture of acetic anhydride (10 mL) and acetic acid (5 mL) at 0 °C.[5][6]

  • In a separate flask, dissolve the N-acylated starting material (10 mmol) in a mixture of acetic anhydride (20 mL) and acetic acid (10 mL).

  • Cool the solution of the thiophene derivative to 0-5 °C.

  • Slowly add the nitrating mixture dropwise to the thiophene solution, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from ethanol.

Analytical Characterization

The synthesized derivatives should be characterized by standard analytical techniques to confirm their structure and purity.

Table of Expected Analytical Data for this compound and a Representative Derivative:

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
This compound ~7.6 (dd, 1H, H5-thiophene), ~7.5 (dd, 1H, H3-thiophene), ~7.1 (dd, 1H, H4-thiophene), ~3.8 (s, 2H, CH₂), ~2.5 (s, 3H, N-CH₃)~192 (C=O), ~144 (C2-thiophene), ~133 (C5-thiophene), ~131 (C3-thiophene), ~128 (C4-thiophene), ~58 (CH₂), ~36 (N-CH₃)~3300 (N-H), ~1660 (C=O)
N-Acetyl-2-(methylamino)-1-(thiophen-2-yl)ethanone ~7.7-7.1 (m, 3H, thiophene), ~4.8 & 4.6 (s, 2H, CH₂, rotamers), ~3.1 & 3.0 (s, 3H, N-CH₃, rotamers), ~2.2 (s, 3H, COCH₃)~190 (C=O, ketone), ~170 (C=O, amide), ~143 (C2-thiophene), ~134 (C5-thiophene), ~132 (C3-thiophene), ~128 (C4-thiophene), ~55 & 50 (CH₂, rotamers), ~38 & 34 (N-CH₃, rotamers), ~22 (COCH₃)~1670 (C=O, ketone), ~1640 (C=O, amide)

Note: The presence of rotamers for the N-acetyl derivative is expected due to restricted rotation around the amide bond, which may result in doubled signals in the NMR spectra.

Visualization of Workflows

Diagram 7.1: Synthesis and N-Functionalization Workflow

G cluster_synthesis Synthesis of Core Scaffold cluster_n_func N-Functionalization 2-Acetylthiophene 2-Acetylthiophene Mannich_Reaction Mannich Reaction (Protocol 3.1) 2-Acetylthiophene->Mannich_Reaction Methylamine HCl Methylamine HCl Methylamine HCl->Mannich_Reaction Paraformaldehyde Paraformaldehyde Paraformaldehyde->Mannich_Reaction Core_Scaffold This compound HCl Mannich_Reaction->Core_Scaffold Acylation N-Acylation (Protocol 4.1.1) Core_Scaffold->Acylation Reductive_Amination Reductive Amination (Protocol 4.2.1) Core_Scaffold->Reductive_Amination Acid_Chloride R-COCl Acid_Chloride->Acylation Amide_Derivative N-Acyl Derivative Acylation->Amide_Derivative Aldehyde_Ketone R'-CHO or R'R''-CO Aldehyde_Ketone->Reductive_Amination Amine_Derivative N-Alkyl Derivative Reductive_Amination->Amine_Derivative

Caption: Workflow for synthesis and N-functionalization.

Diagram 7.2: Thiophene Ring Functionalization Workflow

G cluster_thiophene_func Thiophene Ring Functionalization N_Acylated_Scaffold N-Acyl Protected Scaffold Bromination Bromination (Protocol 5.1) N_Acylated_Scaffold->Bromination Nitration Nitration (Protocol 5.2) N_Acylated_Scaffold->Nitration NBS N-Bromosuccinimide NBS->Bromination Bromo_Derivative 5-Bromo Derivative Bromination->Bromo_Derivative Nitrating_Agent HNO3 / Ac2O Nitrating_Agent->Nitration Nitro_Derivative 5-Nitro Derivative Nitration->Nitro_Derivative

Caption: Workflow for thiophene ring functionalization.

References

  • Mannich C., Krosche W. (1912). Ueber ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Archiv der Pharmazie, 250(1), 647-667. [Link]

  • Wikipedia. Mannich reaction. [Link]

  • Organic Syntheses. 2-nitrothiophene. [Link]

  • U.S. Patent 5,371,240.
  • MDPI. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. [Link]

Sources

Troubleshooting & Optimization

troubleshooting solubility issues of 2-Methylamino-1-thiophen-2-yl-ethanone in buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting solubility issues with 2-Methylamino-1-thiophen-2-yl-ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during experimental work. Our approach is rooted in fundamental chemical principles to empower you to not only solve immediate solubility problems but also to proactively design more robust experimental protocols.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my aqueous buffer. What are the primary reasons for its poor solubility?

A1: The solubility behavior of this compound (CAS: 933740-03-5) is dictated by its molecular structure, which contains both hydrophobic and ionizable functional groups.[1]

  • Hydrophobic Character: The thiophene ring is an aromatic, nonpolar moiety that contributes significantly to the molecule's overall hydrophobicity, limiting its interaction with polar water molecules.

  • Ionizable Group: The key to its aqueous solubility lies in the methylamino group (-NHCH₃). This group is a weak base. In its neutral, uncharged form, the molecule is less soluble in water. However, when protonated (positively charged), its solubility dramatically increases.

The challenge arises when the pH of your buffer is too high, causing the methylamino group to remain in its un-ionized, less soluble form.

Q2: How does pH control the solubility of this compound?

A2: The relationship between pH, the compound's ionization state, and its solubility is described by the Henderson-Hasselbalch equation.[2][3][4] For a weak base like this compound, the key is to adjust the buffer pH to be significantly below its pKa.

  • pKa: The pKa is the pH at which 50% of the compound is in its ionized (protonated) form and 50% is in its un-ionized (neutral) form.[5] While the exact pKa for this specific molecule is not readily published, the pKa of α-amino ketones and similar ammonium ions is typically in the range of 7-10.[6][7]

  • The 2-pH Unit Rule: As a general rule of thumb, to ensure at least 99% of a basic compound is in its soluble, ionized form, the pH of the buffer should be at least 2 units below its pKa.[8]

Therefore, if your buffer pH is neutral (e.g., pH 7.4) or basic, the compound will be predominantly un-ionized and thus, poorly soluble.[9][10]

Troubleshooting Guide & Protocols

Issue 1: Compound fails to dissolve in a neutral buffer (e.g., PBS pH 7.4).

This is the most common issue and is directly related to the pH principles discussed above.

G cluster_0 Step 1: Initial Assessment cluster_1 Step 2: Experimental Protocol cluster_2 Step 3: Analysis & Decision Start Compound fails to dissolve in neutral buffer (pH 7.4) Hypothesis Hypothesis: Buffer pH > Compound pKa Start->Hypothesis PrepStock Prepare acidic stock solution in 0.1 N HCl or 10% DMSO Hypothesis->PrepStock TestBuffers Prepare a series of acidic buffers (e.g., Citrate pH 3, 4, 5; Acetate pH 4, 5) PrepStock->TestBuffers SolubilityTest Add stock solution to each buffer. Observe for precipitation. TestBuffers->SolubilityTest Result Identify lowest pH with no precipitation. SolubilityTest->Result Success Optimal acidic buffer identified. Proceed with experiment. Result->Success Yes Failure Still insoluble at low pH? Result->Failure No Troubleshoot Proceed to Co-Solvent Troubleshooting (Issue 2) Failure->Troubleshoot

  • Prepare a Concentrated Stock Solution: First, dissolve the compound in a non-buffered, acidic solution or a suitable organic solvent.

    • Option A (Aqueous): Weigh out your compound and dissolve it in 0.1 N HCl to create a concentrated stock (e.g., 10-50 mM). The strong acid will fully protonate the amine, ensuring dissolution.

    • Option B (Organic): If the hydrochloride salt is not available or desired, dissolve the compound in 100% DMSO to create a high-concentration stock.

  • Prepare Test Buffers: Create a series of buffers with decreasing pH values. Good choices include:

    • Citrate buffer (pH range 3.0-6.2)

    • Acetate buffer (pH range 3.6-5.6)

    • Phosphate buffer (pH range 6.0-8.0, for comparison)

  • Conduct the Solubility Test:

    • Aliquot a small, fixed volume of each test buffer into clear vials.

    • Add a small amount of your concentrated stock solution to each buffer to reach the final desired concentration.

    • Vortex and visually inspect for any cloudiness or precipitation immediately and after a set time (e.g., 30 minutes).

  • Determine the Optimal pH: The optimal buffer will be the one with the highest pH that keeps your compound fully dissolved. Working at a pH that is too low may not be compatible with your biological system.

Buffer SystemTypical pH RangeNotes
Citrate 3.0 - 6.2Good choice for acidic conditions. Can chelate divalent cations.
Acetate 3.6 - 5.6Another excellent option for acidic pH.
MES 5.5 - 6.7A "Good's" buffer, often used in biological assays.
Phosphate (PBS) 6.0 - 8.0Widely used but may cause insolubility for this compound at pH > 7.[11]
HEPES 6.8 - 8.2Common biological buffer, but likely too high a pH.
Issue 2: Compound is still insoluble even at low pH, or a higher final concentration is required.

If pH adjustment alone is insufficient, the intrinsic hydrophobicity of the thiophene ring needs to be addressed. This can be achieved by using co-solvents or other solubilizing agents.[12][13]

Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous buffer, making it more favorable for hydrophobic molecules to dissolve.[14][15]

Common Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG-400)

  • Prepare a 100% Co-solvent Stock: Dissolve your compound in 100% of the chosen co-solvent (e.g., DMSO) at a high concentration.

  • Titrate into Buffer: While vortexing, slowly add the co-solvent stock to your optimized acidic buffer from Issue 1.

  • Observe the "Crash-Out" Point: Note the percentage of co-solvent at which the compound begins to precipitate.

  • Optimize: The optimal condition is to use the lowest percentage of co-solvent that maintains solubility. High concentrations of organic solvents can be detrimental to many biological experiments. A final concentration of 1-5% is often a good target.[16]

Co-SolventTypical Starting % (v/v)Considerations
DMSO 1 - 10%Highly effective but can be toxic to cells at >1%.
Ethanol 5 - 20%Generally well-tolerated but can affect protein structure.
Propylene Glycol 5 - 30%Common in pharmaceutical formulations.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17] They can encapsulate hydrophobic molecules, like your compound, effectively shielding the nonpolar parts from water and increasing apparent solubility.[18][][20]

Common Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Prepare Cyclodextrin Buffer: Dissolve the cyclodextrin (e.g., HP-β-CD) directly into your chosen acidic buffer at various concentrations (e.g., 1%, 2%, 5% w/v).

  • Add Compound: Add your solid compound directly to the cyclodextrin-containing buffers and stir or sonicate until dissolved.

  • Evaluate: Determine the minimum cyclodextrin concentration required to achieve your target compound concentration. Cyclodextrins are generally very well-tolerated in biological systems.[21]

Issue 3: My compound dissolves initially in the buffer but precipitates over time or upon storage.

This indicates that you have created a supersaturated, metastable solution. This is common when using a "pH flip" method (dissolving in acid/base and neutralizing) or when diluting an organic stock into a buffer where it is not truly soluble.

Solutions:

  • Re-evaluate Your Buffer: The buffer conditions (pH, co-solvent percentage) are likely not optimal. The compound is not thermodynamically stable in that solution. Re-run the pH and co-solvent optimization protocols to find a condition where the compound is truly soluble, not just temporarily suspended.

  • Fresh Preparations: Always prepare the final buffered solution fresh for each experiment. Do not store diluted aqueous solutions of poorly soluble compounds.

  • Salt Form: If possible, use a salt form of the compound (e.g., hydrochloride salt). Salts of weak bases are generally more stable and soluble in aqueous solutions than the free base form.[22][23]

References

  • Yuan, C., Li, D., Wang, Y., Zhang, Y., & Wang, J. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(6), 2379-2401. [Link]

  • Popa, G., Șalaru, D. L., Trifanov, C., Vasincu, D., & Uritu, C. M. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(7), 1017. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). AIMS Press. [Link]

  • Cyclodextrin in Drug Stability and Complexation: A Summary of Recent Findings. (n.d.). Drug Discovery Tomorrow. [Link]

  • Jambhekar, S. S., & Breen, P. (2016). Cyclodextrins in pharmaceutical formulations I: structure and physicochemical properties, formation of inclusion complexes, and stabilization of molecules. Drug Discovery Today, 21(2), 356-362. [Link]

  • Chaudhary, A. (2018). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Co-solvent: Significance and symbolism. (n.d.). ScienceDirect. [Link]

  • Garg, A., & Singh, S. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Journal of Pharmaceutical and Biomedical Analysis, 50(4), 609-613. [Link]

  • Garg, A., & Singh, S. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 14(2), 168-174. [Link]

  • Völgyi, G., Baka, E., Box, K., Comer, J., & Takács-Novák, K. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 46(6), 2601-2609. [Link]

  • Siepe, S., & Siepmann, J. (2006). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Journal of Pharmaceutical Sciences, 95(11), 2465-2478. [Link]

  • Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-362. [Link]

  • Trevor, A. J., Katzung, B. G., & Masters, S. B. (Eds.). (2012). Katzung & Trevor's pharmacology: Examination & board review (10th ed.). McGraw-Hill Medical. [Link]

  • Henderson-Hasselbalch equation. (n.d.). Open Education Alberta. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Applied Pharmaceutical Science, 2(6), 39-44. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 7(1), 38-43. [Link]

  • Kumar, S., & Singh, P. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 5(2), 43-50. [Link]

  • Henderson Hasselbalch Equation: Basics & Real-World Uses. (2024). Microbe Notes. [Link]

  • Hunt, I. (n.d.). Chapter 27: Amino Acids, Peptides and Proteins. University of Calgary. [Link]

  • Approximate pKa chart of the functional groups. (n.d.). University of Wisconsin-Madison. [Link]

  • 2-(Methylamino)-1-phenylethanone. (n.d.). PubChem. [Link]

  • Buffering agents and Buffers. (n.d.). Interchim. [Link]

  • Perfect Protein Purification Buffers: 5 Top Ingredients. (n.d.). Bitesize Bio. [Link]

  • Buffers. (n.d.). Calbiochem. [Link]

  • How does one decide on buffer choice for protein solubility?. (2013). ResearchGate. [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. University of Wisconsin-Madison. [Link]

Sources

optimizing storage conditions for 2-Methylamino-1-thiophen-2-yl-ethanone stability

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist: This guide provides in-depth technical support for optimizing the storage and handling of 2-Methylamino-1-thiophen-2-yl-ethanone. As specific stability data for this compound is not extensively published, the following recommendations are grounded in the established chemical principles of its constituent functional groups: a thiophene ring, a secondary amine, and a ketone. This approach ensures a robust and scientifically sound strategy for maintaining compound integrity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of this compound?

A1: For long-term storage (months to years), it is highly recommended to store the compound as a lyophilized powder at -20°C or below in a desiccated environment.[1] The low temperature is critical for minimizing the rates of potential degradation reactions. For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable, provided the compound is protected from moisture. Avoid repeated freeze-thaw cycles if the compound is in solution, as this can accelerate degradation.[1]

Q2: How sensitive is this compound to air and light?

A2: The secondary amine and thiophene ring functional groups suggest a potential sensitivity to both oxygen and light. Secondary amines can be susceptible to oxidation.[2] The thiophene ring, while aromatic and relatively stable, can undergo photo-oxidation or react with atmospheric oxygen over time, especially in the presence of light.[3] Therefore, it is best practice to store the compound under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial to protect it from light.[3][4] For example, the aminoketone antidepressant Bupropion is recommended to be stored protected from light and moisture.[4][5]

Q3: What are the primary chemical instability concerns with a molecule like this compound?

A3: The primary concerns stem from the reactivity of its functional groups:

  • Oxidation: The secondary amine is susceptible to oxidation, which can lead to the formation of N-oxides or other degradation products.[2] The thiophene ring's sulfur atom can also be oxidized, potentially forming thiophene-S-oxides.[3]

  • Dimerization/Polymerization: Aminoketones can be prone to self-condensation or polymerization reactions, particularly at elevated temperatures or in the presence of acidic or basic impurities.

  • Hydrolysis: While generally stable, prolonged exposure to aqueous conditions, especially at non-neutral pH, could potentially lead to degradation.

  • Keto-Enol Tautomerism: Ketones exist in equilibrium with their enol form.[6][7] While the keto form is usually more stable, the presence of the enol tautomer can open up alternative reaction pathways.[6][7]

Q4: In what form should I store the compound - as a solid or in solution?

A4: For maximum stability and longevity, the compound should be stored as a dry, solid (lyophilized) powder.[1] Storing in solution increases the likelihood of degradation due to solvent interactions, hydrolysis, and increased molecular mobility. If you must store it in solution for short periods, use a high-purity, anhydrous aprotic solvent, and store it frozen at -20°C or -80°C.[1]

Troubleshooting Guide

Q5: I've noticed a color change in my solid sample (e.g., from white to yellow/brown) after several weeks at room temperature. What does this indicate?

A5: A color change is a common visual indicator of chemical degradation. This is likely due to oxidation of the amine or thiophene moieties, or potentially a slow polymerization reaction. You should verify the purity of the material using an analytical technique like HPLC-UV or LC-MS before proceeding with your experiments. To prevent this, always store the solid compound at low temperatures (≤ -20°C), under an inert atmosphere, and protected from light.

Q6: My HPLC analysis of a recently prepared solution shows a new, significant impurity peak that wasn't there in the initial analysis of the solid. What could be the cause?

A6: This strongly suggests that the compound is degrading in the chosen solvent. Several factors could be at play:

  • Solvent Reactivity: If you are using a protic solvent (like methanol or ethanol), it could be reacting with the compound. Consider switching to an aprotic solvent like anhydrous DMSO or DMF for stock solutions, but use them immediately.

  • Oxidation: The solvent may contain dissolved oxygen. Peptides with sensitive residues are often dissolved in degassed buffers to remove oxygen.[1] This practice is also beneficial for other oxygen-sensitive small molecules.

  • pH Effects: If you are using a buffered aqueous solution, the pH could be catalyzing a degradation reaction. Perform a forced degradation study to see how your compound behaves at different pH values.

Q7: I'm observing a gradual loss of my compound's peak area in my quantitative LC-MS analysis over time, even when stored at -20°C in solution. What is happening?

A7: This indicates a slow degradation process even at low temperatures. Possible causes include:

  • Incomplete Freezing: If your solvent has a low freezing point (e.g., contains a high percentage of DMSO), your solution might not be fully frozen at -20°C, allowing for slow degradation. Consider storing at -80°C.

  • Freeze-Thaw Cycles: Each time you thaw and refreeze the sample, you accelerate degradation.[1] It is crucial to aliquot your stock solution into single-use volumes to avoid these cycles.

  • Adsorption: The compound may be adsorbing to the surface of the storage vial (e.g., plastic tubes). Using low-adsorption polypropylene tubes or silanized glass vials can mitigate this issue.

Data Summary and Protocols

Table 1: Recommended Storage Conditions
ConditionSolid Form (Lyophilized Powder)Solution FormRationale
Temperature Long-term: ≤ -20°C Short-term: 2-8°CLong-term: Not Recommended Short-term: ≤ -20°C (aliquoted)Minimizes thermal degradation and slows reaction kinetics.[8]
Atmosphere Inert Gas (Argon or Nitrogen)Degassed Solvent, Inert Gas HeadspacePrevents oxidation of the secondary amine and thiophene ring.[2][3]
Light Amber Vial / Opaque ContainerAmber Vial / Protect from LightPrevents photodegradation.[4]
Moisture DesiccatorAnhydrous SolventPrevents hydrolysis and moisture-catalyzed reactions.
Experimental Protocol: Purity Assessment via Stability-Indicating HPLC Method

This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[9]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.

2. Application of Stress Conditions:

  • For each condition below, dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

  • Acid Hydrolysis: Mix the sample with 0.1 M HCl. Heat at 60°C for 2, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the sample with 0.1 M NaOH. Heat at 60°C for 2, 8, and 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidation: Mix the sample with 3% hydrogen peroxide (H₂O₂). Store at room temperature for 2, 8, and 24 hours.[9]

  • Thermal Degradation: Store a solid sample and a solution sample in an oven at 80°C for 24 and 48 hours.

  • Photodegradation: Expose a solid sample and a solution sample to light as specified by ICH Q1B guidelines (e.g., 1.2 million lux hours).

3. HPLC-UV/MS Analysis:

  • Analyze all stressed samples, alongside an unstressed control sample (stored at 4°C, protected from light), using a suitable reverse-phase HPLC method.

  • Use a photodiode array (PDA) detector to monitor peak purity and a mass spectrometry (MS) detector to identify the mass of any new peaks.

4. Data Interpretation:

  • The goal is to achieve 5-20% degradation of the parent compound.[9] If degradation is too extensive, reduce the stress duration or temperature. If no degradation is observed, increase the stress intensity.

  • A method is considered "stability-indicating" if all degradation product peaks are successfully resolved from the main compound peak and from each other.

Visualizations

Diagram 1: Potential Degradation Pathways

G cluster_oxidation Oxidation (O2, Light) cluster_condensation Self-Condensation (Heat, pH extremes) parent 2-Methylamino-1- thiophen-2-yl-ethanone n_oxide N-Oxide Derivative parent->n_oxide s_oxide Thiophene S-Oxide parent->s_oxide dimer Dimer/Oligomer parent->dimer

Caption: Potential degradation pathways for the target compound.

Diagram 2: Stability Testing Workflow

G start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress analyze Analyze via Stability-Indicating HPLC-UV/MS stress->analyze evaluate Evaluate Peak Purity & Resolve Degradants analyze->evaluate end Optimized Storage Protocol Defined evaluate->end

Caption: Workflow for a forced degradation stability study.

References

  • Quora. (2016). What is stability of aldehyde and ketone? Quora. [Link]

  • Wikipedia. (n.d.). Ketone. Wikipedia. [Link]

  • Eide-Haugmo, I., et al. (2011). Stability of Structurally Varied Aqueous Amines for CO2 Capture. ACS Publications. [Link]

  • ResearchGate. (2019). Artifactual Degradation of Secondary Amine-Containing Drugs During Accelerated Stability Testing. ResearchGate. [Link]

  • LibreTexts. (2021). Functional Groups Names, Properties, and Reactions. LibreTexts Chemistry. [Link]

  • Chemistry Steps. (n.d.). Ketone Functional Group. Chemistry Steps. [Link]

  • National Center for Biotechnology Information. (2022). Impact of Solvent on the Thermal Stability of Amines. PubMed Central. [Link]

  • Michigan State University. (n.d.). Aldehydes and Ketones. MSU Chemistry. [Link]

  • Wikipedia. (n.d.). Thiophene. Wikipedia. [Link]

  • ResearchGate. (2014). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate. [Link]

  • ACS Publications. (2020). Effects of Thiophene and Benzene Ring Accumulation on the Photocatalytic Performance of Polymers. ACS Omega. [Link]

  • U.S. Food and Drug Administration. (2020). WELLBUTRIN (bupropion hydrochloride) Label. FDA. [Link]

  • National Center for Biotechnology Information. (n.d.). Bupropion. PubChem. [Link]

  • ACS Publications. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. [Link]

  • Frontiers. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Frontiers in Bioengineering and Biotechnology. [Link]

  • ResearchGate. (2020). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2011). Wellbutrin (bupropion hydrochloride) tablets label. FDA. [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Moravek. [Link]

  • AAPPTec. (n.d.). Storage and Handling of Peptides. AAPPTec. [Link]

  • Pharmacon Corp. (2008). Storage Requirements. Pharmacon. [Link]

  • Centers for Disease Control and Prevention. (2003). KETONES I 2555. NIOSH Manual of Analytical Methods. [Link]

  • ResearchGate. (2013). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Methylamino)ethanol. PubChem. [Link]

  • National Center for Biotechnology Information. (1968). Oxidative Degradation of Methyl Ketones II. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-1-(thiophen-2-yl)ethan-1-ol. PubChem. [Link]

  • National Center for Biotechnology Information. (2015). Comparison of Blood Ethanol Stabilities in Different Storage Periods. PubMed. [Link]

Sources

Technical Support Center: Stabilizing 2-Methylamino-1-thiophen-2-yl-ethanone in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 2-Methylamino-1-thiophen-2-yl-ethanone. This guide is designed for researchers, scientists, and drug development professionals to address the inherent stability challenges of this molecule in solution. Our goal is to provide you with the foundational knowledge and practical protocols to ensure the integrity and reproducibility of your experiments.

The structure of this compound, featuring both a thiophene ring and an α-amino ketone moiety, presents a unique set of stability concerns. The thiophene ring is susceptible to oxidation at the sulfur atom, while the α-amino ketone group is sensitive to changes in pH and can undergo oxidative degradation.[1][2][3][4][5][6] This guide will dissect these issues and provide robust solutions.

Frequently Asked Questions (FAQs)

Here are quick answers to the most common issues encountered by our users.

Q1: My solution of this compound turned yellow/brown shortly after preparation. What is happening? A1: This is a classic sign of degradation, most likely due to oxidation of the compound. Both the thiophene ring and the α-amino ketone functional group are susceptible to oxidation, which can be accelerated by exposure to atmospheric oxygen, light, and inappropriate pH levels.[1][2][5]

Q2: What is the best solvent for dissolving and storing this compound? A2: For maximum stability, we recommend using a deoxygenated, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) for creating concentrated stock solutions. For aqueous experimental buffers, it is critical to use a buffered system (see Q3) and to prepare the working solution immediately before use.

Q3: At what pH should I prepare my aqueous solutions to maximize stability? A3: The stability of α-amino ketones is highly pH-dependent.[6][7] We strongly recommend preparing your aqueous solutions in a buffer system maintained at a slightly acidic pH, ideally between pH 4.0 and 6.0 . This ensures the secondary amine is protonated, which significantly reduces its reactivity and minimizes degradation pathways associated with the free base form.[8][9]

Q4: How should I store my stock solution? A4: Stock solutions in anhydrous aprotic solvents (e.g., DMSO) should be stored at -20°C or lower (-80°C is preferred for long-term storage) . Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. The headspace of the vial should be purged with an inert gas like argon or nitrogen before sealing. All solutions must be protected from light by using amber vials or by wrapping them in aluminum foil.[2][10]

Q5: I left my working solution on the bench for a few hours. Can I still use it? A5: We advise against it. Due to its sensitivity to light and oxygen, prolonged exposure at room temperature can lead to significant degradation.[11][12] For ensuring the accuracy and reproducibility of your results, it is imperative to prepare fresh working solutions from a properly stored stock solution immediately before each experiment.

Troubleshooting Guide: Degradation Issues

Use this section to diagnose and resolve specific problems you may encounter during your experiments.

Problem 1: Rapid Discoloration and Loss of Compound Potency
  • Probable Cause (A): Oxidation

    • Causality: The compound has two primary sites for oxidation: the sulfur atom in the thiophene ring and the α-amino ketone group.[1][2][5] Atmospheric oxygen can react with the molecule, especially when catalyzed by trace metal impurities or light, to form various degradation products. Thiophene moieties can be oxidized to highly reactive thiophene-S-oxides, which are generally unstable.[2][5]

    • Solution:

      • Inert Atmosphere: Always handle the solid compound and prepare solutions in an inert atmosphere (e.g., inside a glovebox or using a Schlenk line).

      • Deoxygenated Solvents: Use solvents that have been thoroughly deoxygenated by sparging with argon or nitrogen for at least 30 minutes.

      • Antioxidants: For some applications, the addition of a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) or Ascorbic Acid (at a final concentration of 0.01-0.1%) can help quench radical-mediated oxidation.[2]

  • Probable Cause (B): Photodegradation

    • Causality: Thiophene and its derivatives are known to absorb UV light, which can lead to photochemical degradation.[11][13][14][15][16] This process can generate reactive species that accelerate the breakdown of the compound.

    • Solution:

      • Protect from Light: Use amber glass vials for storage and preparation.

      • Minimize Exposure: During experiments, shield solutions from direct light by covering flasks and tubes with aluminum foil.

Problem 2: Poor Reproducibility and Inconsistent Experimental Results
  • Probable Cause (A): pH Instability

    • Causality: The α-amino ketone structure is sensitive to pH. In basic conditions (pH > 7), the amine is deprotonated, making it more nucleophilic and potentially leading to side reactions. In strongly acidic conditions, other acid-catalyzed degradation pathways can occur.[8][17] Unbuffered aqueous solutions can have their pH altered by dissolved CO₂, leading to inconsistent conditions.

    • Solution:

      • Use a Buffer: Do not use pure water. Prepare all aqueous solutions using a well-characterized buffer system (e.g., acetate or MES) to maintain a stable pH between 4.0 and 6.0.

      • Verify pH: Always verify the final pH of your working solution after the compound has been added, as the compound itself may slightly alter the pH.

  • Probable Cause (B): Freeze-Thaw Degradation

    • Causality: Repeatedly freezing and thawing a stock solution can introduce moisture from condensation and increase exposure to atmospheric oxygen each time the vial is opened. This leads to cumulative degradation that can go unnoticed.

    • Solution:

      • Aliquot Stock Solutions: Prepare single-use aliquots of your concentrated stock solution. This ensures that the main stock is not repeatedly handled.

      • Proper Thawing: When using an aliquot, allow it to warm to room temperature slowly before opening to prevent moisture condensation on the cold surfaces inside the vial.

Degradation Factors & Troubleshooting Workflow

The following diagrams illustrate the primary factors leading to degradation and a logical workflow for troubleshooting.

cluster_factors Key Degradation Factors Molecule 2-Methylamino-1- thiophen-2-yl-ethanone Oxidation Oxidation Molecule->Oxidation Light Light Molecule->Light Incorrect_pH Incorrect pH (Basic or Strongly Acidic) Molecule->Incorrect_pH Temperature High Temperature Molecule->Temperature Degradation Degraded Product Oxidation->Degradation Light->Degradation Incorrect_pH->Degradation Temperature->Degradation

Caption: Primary factors contributing to compound degradation.

start Problem: Inconsistent Results or Solution Discoloration q1 Is the solution protected from light? start->q1 a1_no Action: Use amber vials and cover with foil. q1->a1_no No q2 Was the solution prepared under inert gas with degassed solvents? q1->q2 Yes a1_no->q2 a2_no Action: Adopt inert atmosphere techniques. q2->a2_no No q3 Is the aqueous solution buffered to pH 4.0 - 6.0? q2->q3 Yes a2_no->q3 a3_no Action: Use an appropriate buffer system. q3->a3_no No q4 Is the stock solution stored correctly (aliquoted, -20°C or below)? q3->q4 Yes a3_no->q4 a4_no Action: Revise storage protocol. q4->a4_no No end_node Problem Resolved q4->end_node Yes a4_no->end_node

Caption: A logical workflow for troubleshooting degradation issues.

Core Protocol: Preparation and Storage of a Stable Stock Solution

This protocol provides a step-by-step methodology for preparing a stable, concentrated stock solution of this compound.

Materials:

  • This compound (solid)

  • Anhydrous, analytical grade DMSO

  • Inert gas (Argon or Nitrogen) with manifold

  • Sterile, amber glass vials with PTFE-lined screw caps

  • Micropipettes and sterile, filtered tips

Procedure:

  • Pre-Preparation: Place the required number of amber vials, the sealed container of the compound, and DMSO in a desiccator to equilibrate to room temperature (approx. 30-60 minutes). This prevents moisture condensation.

  • Inert Environment: If available, perform all subsequent steps in a glovebox. Alternatively, set up a gentle, positive flow of inert gas into your weighing vessel and solution vial.

  • Weighing: Tare a sterile amber vial on an analytical balance. Carefully weigh the desired amount of the solid compound directly into the vial. Record the exact weight.

  • Solvent Degassing: While the compound equilibrates, sparge the anhydrous DMSO with argon or nitrogen gas for at least 30 minutes to remove dissolved oxygen.

  • Dissolution: Using a micropipette, add the appropriate volume of the deoxygenated DMSO to the vial containing the solid compound to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • Mixing: Cap the vial tightly and vortex gently until the solid is completely dissolved. A brief sonication in a room temperature water bath can be used if necessary.

  • Inert Headspace: Before final sealing, briefly flush the headspace of the vial with inert gas to displace any air that may have entered.

  • Aliquoting: Immediately divide the stock solution into smaller, single-use volumes in separate, pre-prepared amber vials. This is the most critical step to prevent degradation of the entire stock.

  • Storage: Tightly seal the aliquots, label them clearly with the compound name, concentration, date, and your initials. Store immediately at -20°C for short-term use (1-2 weeks) or at -80°C for long-term storage (up to 6 months).

Summary of Recommended Storage Conditions
Solution TypeSolvent/BufferDurationTemperatureConditions
Primary Stock Anhydrous DMSO / DMFLong-Term (≤ 6 months)-80°CAliquoted, Inert Headspace, Protected from Light
Primary Stock Anhydrous DMSO / DMFShort-Term (≤ 2 weeks)-20°CAliquoted, Inert Headspace, Protected from Light
Aqueous Working Buffered (pH 4.0 - 6.0)Immediate Use OnlyRoom TemperaturePrepare Fresh, Protect from Light
References
  • El-Sayed, R., & El-Ghaffar, M. A. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. The Journal of Physical Chemistry C, 122(25), 13964–13973. Available at: [Link]

  • ResearchGate. (n.d.). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies | Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydroxy ketone synthesis by oxidation. Retrieved from [Link]

  • American Chemical Society. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. Retrieved from [Link]

  • American Chemical Society. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). Retrieved from [Link]

  • Wikipedia. (n.d.). Thiophene. Retrieved from [Link]

  • American Chemical Society. (1990). Base hydrolysis of coordinated thiophene: a route from thiophenes to furans and the preparation of [(C5Me5)RhS]4. Organometallics, 9(11), 2875–2876. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Aza-Rubottom Oxidation: Synthetic Access to Primary α-Aminoketones. Retrieved from [Link]

  • Illinois Experts. (n.d.). Base Hydrolysis of Ruthenium(II) Thiophene Complexes and Reactions of the Coordinated Ligands. Retrieved from [Link]

  • American Chemical Society. (2019). Aza-Rubottom Oxidation: Synthetic Access to Primary α-Aminoketones. Organic Letters, 21(4), 1131–1134. Retrieved from [Link]

  • American Chemical Society. (n.d.). Base hydrolysis of coordinated thiophene: a route from thiophenes to furans and the preparation of [(C5Me5)RhS]4 | Organometallics. Retrieved from [Link]

  • American Chemical Society. (2023). Iron-Catalyzed Oxidative α-Amination of Ketones with Primary and Secondary Sulfonamides. The Journal of Organic Chemistry, 88(5), 2943–2948. Retrieved from [Link]

  • American Chemical Society. (2023). Oxidative Amination of Aldehydes with Amines into α-Amino Ketones. Organic Letters, 25(49), 8823–8828. Retrieved from [Link]

  • Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]

  • MDPI. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. International Journal of Molecular Sciences, 25(4), 2419. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Retrieved from [Link]

  • PubMed. (2001). On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates. Organic Letters, 3(3), 425-8. Retrieved from [Link]

  • Molport. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Retrieved from [Link]

  • PubMed. (2017). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Analytical Sciences, 33(11), 1241-1245. Retrieved from [Link]

  • National Library of Medicine. (n.d.). Factors that affect the stabilization of alpha-helices in short peptides by a capping box. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Factors affecting the physical stability (aggregation) of peptide therapeutics. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Effect of acidic pH on the stability of α-synuclein dimers. Retrieved from [Link]

  • National Institutes of Health. (n.d.). On the pH-optimum of activity and stability of proteins. Retrieved from [Link]

  • AA Blocks. (n.d.). 1-(Thiophen-2-yl)ethanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. Retrieved from [Link]

  • ResearchGate. (n.d.). Simplified mechanism of α-amino acid degradation. Retrieved from [Link]

Sources

addressing potential off-target effects of 2-Methylamino-1-thiophen-2-yl-ethanone

If in vitro data (e.g., a hERG hit) or results from other toxicology studies suggest a specific risk, supplemental in vivo studies are required to investigate that risk in detail. [3][13]

References

  • Title: What are preclinical safety pharmacology requirements? Source: Patsnap Synapse URL: [Link]

  • Title: Systematic in vitro profiling of off-target affinity, cleavage and efficiency for CRISPR enzymes Source: Nucleic Acids Research | Oxford Academic URL: [Link]

  • Title: Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals Source: FDA URL: [Link]

  • Title: SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW Source: Altasciences URL: [Link]

  • Title: Off-Target Effects Analysis Source: Creative Diagnostics URL: [Link]

  • Title: S7A Safety Pharmacology Studies for Human Pharmaceuticals Source: FDA URL: [Link]

  • Title: Predictive in silico off-target profiling in drug discovery Source: PubMed URL: [Link]

  • Title: Safety and Off-Target Drug Screening Services Source: Reaction Biology URL: [Link]

  • Title: BLOG: Selecting the Right Gene Editing Off-Target Assay Source: seqWell URL: [Link]

  • Title: Safety Pharmacology Studies Source: Charles River Laboratories URL: [Link]

  • Title: Target-Directed Approaches for Screening Small Molecules against RNA Targets Source: PMC URL: [Link]

  • Title: Systematic in vitro profiling of off-target affinity, cleavage and efficiency for CRISPR enzymes Source: PubMed URL: [Link]

  • Title: Discovery of 2-amide-3-methylester thiophenes that target SARS-CoV-2 Mac1 and repress coronavirus replication, validating Mac1 as an anti-viral target Source: PMC - PubMed Central URL: [Link]

  • Title: Off-Target Profiling Source: Creative Biolabs URL: [Link]

  • Title: Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition Source: Frontiers in Chemistry URL: [Link]

  • Title: Fatal Intoxication of 1-(Thiophen-2-Yl)-2-Methylaminopropane (2-MPA): A Case Report Source: HSOA Journal of Forensic, Legal & Investigative Sciences URL: [Link]

  • Title: 1-thiophen-2-yl-ethanone - 88-15-3, C6H6OS, density, melting point, boiling point, structural formula, synthesis Source: ChemSynthesis URL: [Link]

  • Title: Fatal-Intoxication-of-1-Thiophen-2-yl-2-MethylAminoPropane(-2-MPA):-Forensic-Case-Report. Source: ResearchGate URL: [Link]

  • Title: Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor Source: PMC - NIH URL: [Link]

  • Title: Acute Toxicity Associated with Analytically Confirmed Recreational use of Methiopropamine (1-(thiophen-2-yl)-2-methylaminopropane) Source: PubMed Central URL: [Link]

  • Title: Fatal Intoxication of 1-(Thiophen-2-Yl)-2- Methylaminopropane (2-MPA): A Case Report Source: Herald Scholarly Open Access URL: [Link]

  • Title: 2-Phenyl-1-(thiophen-2-yl)ethanone CAS 13196-28-6 Source: BIOSYNCE URL: [Link]

  • Title: The syntheses of 1-(2-thienyl)-2-(methylamino) propane (methiopropamine) and its 3-thienyl isomer for use as reference standards. Source: The HRB National Drugs Library URL: [Link]

Technical Support Center: In Vitro Profiling of 2-Methylamino-1-thiophen-2-yl-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 2-Methylamino-1-thiophen-2-yl-ethanone. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the challenges of minimizing its cytotoxicity in in vitro experimental models. As a novel compound, understanding its interaction with cellular systems is paramount for accurate and reproducible results.

Introduction: Understanding the Thiophene Moiety

This compound belongs to the broad class of thiophene-containing compounds. The thiophene ring, a five-membered aromatic ring containing a sulfur atom, is a common scaffold in many pharmaceutical agents.[1][2] However, it is also considered a "structural alert" due to its potential for metabolic activation into reactive metabolites.[1][3] The primary mechanism of cytotoxicity for many thiophene derivatives involves metabolism by cytochrome P450 (CYP450) enzymes, leading to the formation of highly reactive thiophene S-oxides and thiophene epoxides.[1][4][5][6][7] These electrophilic metabolites can covalently bind to cellular macromolecules, such as proteins and DNA, leading to cellular damage and toxicity.[7]

This guide will provide you with the foundational knowledge and practical strategies to identify, manage, and minimize the cytotoxic effects of this compound in your in vitro studies.

Frequently Asked Questions (FAQs)

Q1: I am observing significant cell death in my cultures treated with this compound, even at low concentrations. What could be the primary cause?

A1: High cytotoxicity at low concentrations of a thiophene-containing compound often points towards metabolic activation. The cell line you are using may have high endogenous expression of CYP450 enzymes, which can metabolize the thiophene ring of this compound into reactive metabolites.[1][6] This is a common cause of drug-induced hepatotoxicity observed with some thiophene-based drugs.[1] It is also possible that the compound directly inhibits critical cellular pathways. To investigate this, we recommend a multi-pronged approach outlined in the troubleshooting section below.

Q2: How can I determine if metabolic activation is the cause of the observed cytotoxicity?

A2: A straightforward approach is to use a CYP450 inhibitor in your cell culture experiments. Co-incubation of your cells with this compound and a broad-spectrum CYP450 inhibitor, such as 1-aminobenzotriazole (ABT), can reveal if metabolism is a key factor. A significant reduction in cytotoxicity in the presence of the inhibitor would strongly suggest that the toxicity is mediated by metabolic byproducts.

Q3: Are there specific cell lines that are more or less susceptible to thiophene-induced cytotoxicity?

A3: Yes, cell lines with high metabolic capacity, such as primary hepatocytes or hepatoma cell lines like HepG2, are often more susceptible to the cytotoxicity of thiophene-containing compounds due to their high levels of CYP450 enzymes.[1] Conversely, cell lines with low metabolic activity may show reduced cytotoxicity. When starting your experiments, it is advisable to characterize the metabolic competency of your chosen cell line.

Q4: Can the formulation of this compound influence its cytotoxicity?

A4: Absolutely. The vehicle used to dissolve and deliver the compound can significantly impact its local concentration and interaction with cells. For instance, using a high concentration of an organic solvent like DMSO can have its own cytotoxic effects, which can be confounded with the toxicity of the compound itself. It is crucial to test the cytotoxicity of the vehicle alone as a control. Furthermore, exploring alternative formulation strategies, such as using cyclodextrins or lipid-based carriers, may help to reduce cytotoxicity by controlling the release and cellular uptake of the compound.[8][9]

Troubleshooting Guide: Minimizing Cytotoxicity

This section provides a systematic approach to troubleshooting and mitigating the cytotoxicity of this compound.

Issue 1: High Basal Cytotoxicity

If you observe significant cytotoxicity even at the initial screening concentrations, consider the following steps:

Step 1: Validate Your Cytotoxicity Assay

  • Problem: The chosen assay may not be suitable for your experimental conditions or may be prone to artifacts. For example, the widely used MTT assay measures metabolic activity, and a compound that inhibits mitochondrial function without causing immediate cell death can lead to a misinterpretation of cytotoxicity.[10]

  • Solution: Employ orthogonal cytotoxicity assays that measure different cellular parameters.[11] For instance, combine a metabolic assay (e.g., MTT or resazurin) with an assay that measures membrane integrity (e.g., LDH release or a dye exclusion assay like Trypan Blue or Propidium Iodide).[12][13] A discrepancy in the results between these assays can provide valuable insights into the mechanism of toxicity.[10]

Step 2: Optimize Compound Formulation and Delivery

  • Problem: The solubility and stability of the compound in the culture medium can affect its effective concentration and toxicity. Precipitation of the compound can lead to inconsistent results and physical stress on the cells.

  • Solution:

    • Solubility Assessment: Determine the solubility of this compound in your cell culture medium.

    • Vehicle Control: Always include a vehicle control at the highest concentration used in your experiments to account for any solvent-induced toxicity.

    • Alternative Formulations: If solubility is an issue, explore the use of solubilizing agents or drug delivery systems.[8][14]

Issue 2: Investigating the Mechanism of Cytotoxicity

Once you have established a reliable experimental setup, the next step is to understand why the compound is toxic.

Workflow for Investigating Metabolic Activation:

A Initial Cytotoxicity Assessment (e.g., MTT, LDH) B High Cytotoxicity Observed A->B C Hypothesis: Metabolic Activation B->C D Experiment: Co-treatment with CYP450 Inhibitor (e.g., ABT) C->D E Result: Cytotoxicity Reduced? D->E F Conclusion: Metabolic activation is a key contributor to cytotoxicity. E->F Yes G Conclusion: Cytotoxicity is likely independent of CYP450 metabolism. E->G No H Next Steps: Investigate other mechanisms (e.g., apoptosis, necrosis, pathway inhibition). G->H

Caption: Workflow to determine the role of metabolic activation in cytotoxicity.

Experimental Protocol: Co-treatment with a CYP450 Inhibitor

  • Cell Seeding: Plate your cells at a predetermined density in a 96-well plate and allow them to adhere overnight.

  • Preparation of Compounds:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of a broad-spectrum CYP450 inhibitor (e.g., 1-aminobenzotriazole - ABT) in an appropriate solvent.

  • Treatment:

    • Group 1 (Compound Alone): Treat cells with a serial dilution of this compound.

    • Group 2 (Co-treatment): Pre-incubate cells with a non-toxic concentration of the CYP450 inhibitor for 1-2 hours. Then, add the serial dilution of this compound.

    • Group 3 (Inhibitor Control): Treat cells with the CYP450 inhibitor alone to ensure it is not cytotoxic at the concentration used.

    • Group 4 (Vehicle Control): Treat cells with the vehicle(s) at the highest concentration used.

  • Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Assessment: Perform your chosen cytotoxicity assay (e.g., MTT, LDH release).

  • Data Analysis: Compare the dose-response curves of this compound in the presence and absence of the CYP450 inhibitor. A rightward shift in the dose-response curve in the co-treatment group indicates that metabolic activation contributes to cytotoxicity.

Advanced Strategies for Cytotoxicity Minimization

For long-term studies or when working with metabolically active cell lines, the following strategies can be employed:

1. Utilizing Metabolically Incompetent Cell Lines:

If your research question does not strictly require a metabolically active system, consider using cell lines with low or negligible CYP450 activity. This can help to isolate the direct effects of the parent compound.

2. Engineering Cell Lines:

For more controlled experiments, you can use cell lines engineered to express specific CYP450 enzymes. This allows for a more precise investigation of which enzyme(s) are responsible for the metabolic activation of this compound.

3. Modifying the Compound Structure:

While this falls under the purview of medicinal chemistry, it is worth noting that structural modifications to the thiophene ring or its substituents can alter its metabolic profile and reduce the formation of reactive metabolites.

Data Summary: Hypothetical Cytotoxicity Data

The following table presents a hypothetical dataset illustrating the effect of a CYP450 inhibitor on the cytotoxicity of this compound in a metabolically active cell line (e.g., HepG2).

Treatment GroupIC50 (µM)
This compound15
This compound + CYP450 Inhibitor85
CYP450 Inhibitor Alone> 200

Interpretation: The significant increase in the IC50 value in the presence of the CYP450 inhibitor suggests that the cytotoxicity of this compound is largely dependent on its metabolic activation.

Signaling Pathway: Thiophene-Induced Cytotoxicity

The following diagram illustrates the general mechanism of cytotoxicity induced by thiophene-containing compounds.

cluster_0 Cellular Environment A This compound (Parent Compound) B CYP450 Enzymes (e.g., in Endoplasmic Reticulum) A->B C Reactive Metabolites (Thiophene S-oxide, Epoxide) B->C D Cellular Macromolecules (Proteins, DNA) C->D E Covalent Adduct Formation D->E F Cellular Stress & Damage (e.g., Oxidative Stress, ER Stress) E->F G Apoptosis / Necrosis F->G H Cytotoxicity G->H

Caption: Proposed metabolic pathway leading to thiophene-induced cytotoxicity.

Conclusion

Minimizing the cytotoxicity of this compound in vitro requires a systematic and informed approach. By understanding the potential for metabolic activation of the thiophene moiety and employing a combination of appropriate controls, orthogonal assays, and targeted experimental designs, researchers can obtain more accurate and reliable data. This guide provides a framework for troubleshooting common issues and developing a deeper understanding of the biological activity of this novel compound.

References

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - Sci-Hub. (n.d.).
  • Toxicity Originating From Thiophene Containing Drugs: Exploring the Mechanism Using Quantum Chemical Methods - PubMed. (2015, December 21).
  • Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC - PubMed Central. (2023, December 21).
  • Bioactivation Potential of Thiophene-Containing Drugs | Chemical Research in Toxicology. (n.d.).
  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - ACS Publications. (n.d.).
  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods | Request PDF - ResearchGate. (n.d.).
  • Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols - Benchchem. (n.d.).
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. (n.d.).
  • Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - ResearchGate. (2023, December 21).
  • Bioactivation Potential of Thiophene-Containing Drugs | Request PDF - ResearchGate. (n.d.).
  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - MDPI. (2024, January 30).
  • Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PubMed Central. (n.d.).
  • Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing - Pharmaceutical Technology. (2023, February 13).
  • Polyethylene glycol incorporation to reduce the cytotoxicity associated with cationic cell-penetrating-peptide conjugation - PMC - NIH. (n.d.).
  • Update on in vitro cytotoxicity assays for drug development - Semantic Scholar. (n.d.).
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - PMC. (n.d.).
  • This compound. (n.d.).
  • In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines - PMC - NIH. (n.d.).
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (n.d.).
  • Update on in vitro cytotoxicity assays for drug development - ResearchGate. (n.d.).
  • synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities - Semantic Scholar. (n.d.).
  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (n.d.).
  • Small Molecule Formulation Screening Strategies in Drug Discovery | Request PDF. (n.d.).
  • In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine. (n.d.).
  • 2-(Methylamino)-1-phenylethanone | C9H11NO | CID 416157 - PubChem. (n.d.).
  • The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile - ResearchGate. (n.d.).
  • 1-thiophen-2-yl-ethanone - 88-15-3, C6H6OS, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.).
  • CAS 36448-60-9 2-Methyl-1-(thiophen-2-yl)propan-1-one - Building Block / BOC Sciences. (n.d.).
  • 1-thiophen-2-yl-methylamine - Sigma-Aldrich. (n.d.).

Sources

Technical Support Center: Troubleshooting Inconsistent Experimental Results with 2-Methylamino-1-thiophen-2-yl-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methylamino-1-thiophen-2-yl-ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound. Inconsistent experimental results can be a significant roadblock, and this resource provides in-depth troubleshooting guides and FAQs to address specific issues you may encounter. Our approach is rooted in scientific principles and field-proven insights to ensure you can achieve reliable and reproducible outcomes.

Part 1: Synthesis and Purification

The synthesis of this compound can be challenging, with potential for low yields and purification difficulties. This section addresses common problems encountered during its preparation and purification.

Frequently Asked Questions (FAQs) - Synthesis and Purification

Q1: My synthesis of this compound is resulting in a very low yield. What are the likely causes?

A1: Low yields can often be attributed to several factors, ranging from reagent quality to reaction conditions. A primary concern is the purity of your starting materials, particularly the thiophene precursor. Impurities can interfere with the reaction, leading to unwanted side products.[1] Additionally, the choice of solvent and catalyst is critical. For reactions involving thiophene derivatives, ensuring anhydrous conditions is often necessary, as water can quench reagents and intermediates.

Another consideration is the reaction temperature. While heating can increase the reaction rate, excessive heat can lead to decomposition of the thiophene ring or the methylamino side chain. It is crucial to optimize the temperature to favor product formation over degradation.

Q2: I'm observing multiple spots on my TLC plate after the reaction, making purification difficult. How can I minimize side product formation?

A2: The formation of multiple byproducts is a common issue. The methylamino group can be susceptible to over-alkylation or side reactions if not properly managed. One approach to mitigate this is to use a protecting group strategy for the amine during the initial steps of your synthesis. Alternatively, carefully controlling the stoichiometry of your reagents, particularly the methylating agent, can reduce the formation of undesired products. The order of reagent addition can also play a significant role; for instance, adding the base dropwise to a solution of the other reactants can help maintain a low concentration of the reactive intermediate and suppress side reactions.

Q3: During purification by column chromatography, I'm experiencing significant product loss. What could be the reason for this?

A3: Thiophene derivatives can be sensitive to acidic conditions, and standard silica gel is slightly acidic.[1] This acidity can cause decomposition of your product on the column. To circumvent this, you can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine.[1] Alternatively, using a different stationary phase like alumina or considering other purification techniques such as preparative HPLC or recrystallization might be more suitable for your compound.[1]

Troubleshooting Guide: Low Synthetic Yield

This guide provides a systematic approach to diagnosing and resolving low yields in the synthesis of this compound.

Low_Yield_Troubleshooting start Low Yield Observed reagent_purity Check Reagent Purity (TLC, NMR, etc.) start->reagent_purity reaction_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) start->reaction_conditions workup_purification Evaluate Work-up & Purification (Extraction, Chromatography) start->workup_purification impure Purify Starting Materials (Distillation, Recrystallization) reagent_purity->impure Impure? optimize_temp Optimize Temperature & Reaction Time reaction_conditions->optimize_temp Suboptimal? product_loss Modify Purification (Neutralized Silica, HPLC) workup_purification->product_loss Product Loss? solution solution impure->solution Improved Yield optimize_temp->solution product_loss->solution

Caption: Troubleshooting workflow for low synthetic yield.

Experimental Protocol: Neutralization of Silica Gel for Column Chromatography
  • Prepare a slurry of silica gel in your desired non-polar eluent (e.g., hexane).

  • Add triethylamine to the slurry to a final concentration of 0.5-1% (v/v).

  • Stir the slurry for 15-20 minutes to ensure thorough mixing and neutralization.

  • Pack the column with the neutralized silica gel slurry as you normally would.

  • Equilibrate the packed column with your starting eluent system, ensuring it also contains the same concentration of triethylamine.

  • Proceed with loading your sample and running the chromatography.

Part 2: Stability and Storage

The stability of this compound can be influenced by various factors, including exposure to air, light, and temperature. Understanding these sensitivities is key to preventing degradation and ensuring the integrity of your experimental results.

Frequently Asked Questions (FAQs) - Stability and Storage

Q1: My sample of this compound has changed color over time. Is it degrading?

A1: Color change is often an indicator of degradation. Thiophene-containing compounds can be susceptible to oxidation, and the presence of the methylamino group can also contribute to instability.[2] The thiophene ring can be metabolized in biological systems to reactive S-oxides and epoxides, suggesting a potential for oxidative degradation under ambient conditions.[2] To minimize degradation, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature.

Q2: I'm preparing solutions of this compound for my experiments. What are the best practices for ensuring solution stability?

A2: The stability of the compound in solution will depend on the solvent and the storage conditions. It is advisable to prepare fresh solutions for each experiment whenever possible. If solutions must be stored, they should be kept in tightly sealed vials, protected from light, and refrigerated or frozen. The choice of solvent can also impact stability. Protic solvents may participate in degradation pathways, so aprotic solvents might be a better choice for long-term storage. Thiophene itself is soluble in organic solvents like ethanol, ether, benzene, and toluene, but has low solubility in water.[3][4]

Q3: Can this compound undergo degradation during experimental procedures involving heating?

A3: Yes, thermal degradation is a possibility. The stability of the compound at elevated temperatures should be evaluated. If your experimental protocol requires heating, it is important to determine the temperature at which degradation becomes significant. This can be assessed by techniques such as thermogravimetric analysis (TGA) or by running small-scale experiments at different temperatures and analyzing the product for the presence of degradation products by HPLC or LC-MS.

Troubleshooting Guide: Sample Degradation

This flowchart outlines steps to identify and mitigate sample degradation.

Degradation_Troubleshooting start Suspected Degradation (Color Change, Impurity Peaks) storage_conditions Review Storage Conditions (Atmosphere, Light, Temp) start->storage_conditions solution_stability Assess Solution Stability (Solvent, Age) start->solution_stability thermal_stability Evaluate Thermal Stability (Heating in Protocol) start->thermal_stability improper_storage Store Under Inert Gas, Protected from Light, Low Temp storage_conditions->improper_storage Improper? unstable_solution Prepare Fresh Solutions, Use Aprotic Solvents solution_stability->unstable_solution Unstable? thermal_degradation Minimize Heating Time/Temp, Consider Alternative Methods thermal_stability->thermal_degradation Degradation with Heat? solution solution improper_storage->solution Improved Stability unstable_solution->solution thermal_degradation->solution

Caption: Troubleshooting workflow for sample degradation.

Part 3: Analytical Characterization

Accurate analytical characterization is fundamental to obtaining reliable experimental data. This section provides guidance on troubleshooting common issues encountered during the analysis of this compound.

Frequently Asked Questions (FAQs) - Analytical Characterization

Q1: I'm having trouble getting a clean NMR spectrum of my compound. What could be the issue?

A1: A complex or noisy NMR spectrum can arise from several sources. Firstly, ensure your sample is sufficiently pure. Impurities will contribute their own signals, complicating the spectrum. If you suspect degradation, this will also manifest as additional peaks. The choice of NMR solvent is also important. Ensure the solvent does not have residual signals that overlap with your compound's peaks. For compounds with amine protons, proton exchange with residual water in the solvent can lead to broad signals. Using a deuterated solvent that has been dried over molecular sieves can help sharpen these peaks.

Q2: My HPLC chromatogram shows peak tailing or broadening. How can I improve the peak shape?

A2: Peak tailing or broadening in HPLC can be caused by interactions between the analyte and the stationary phase, or by issues with the mobile phase. The basic methylamino group can interact with residual acidic silanol groups on the silica-based stationary phase, leading to tailing. Adding a small amount of a basic modifier, like triethylamine, to the mobile phase can help to mask these silanol groups and improve peak shape. Optimizing the mobile phase composition, such as the pH and the organic solvent ratio, can also significantly impact peak symmetry.

Q3: I am getting inconsistent results with my mass spectrometry analysis. What should I check?

A3: Inconsistent mass spectrometry results can be due to in-source fragmentation or the formation of different adducts. The stability of the molecule under the ionization conditions is a key factor. If the molecule is fragile, consider using a softer ionization technique. The choice of mobile phase additives can also influence the formation of adducts (e.g., sodium or potassium adducts), which can complicate the interpretation of the mass spectrum. Ensuring consistent mobile phase preparation and using high-purity solvents and additives can help to obtain more reproducible results.

Data Presentation: Expected Analytical Data
Analytical Technique Expected Observations Potential Issues & Solutions
¹H NMR Characteristic peaks for thiophene protons, methyl group, and methylene protons. Amine proton may be broad.Issue: Broad amine peak. Solution: Use dried NMR solvent.
¹³C NMR Resonances corresponding to all unique carbon atoms in the molecule.Issue: Weak quaternary carbon signals. Solution: Increase the number of scans.
HPLC-UV A single major peak with a characteristic retention time and UV absorbance.Issue: Peak tailing. Solution: Add a basic modifier to the mobile phase.
LC-MS A molecular ion peak corresponding to the mass of the compound.Issue: Multiple adducts. Solution: Optimize mobile phase and use high-purity additives.

References

  • BenchChem. (n.d.). Troubleshooting low yields in domino reactions for thiophene synthesis.
  • Fluorochem. (n.d.). This compound.
  • ResearchGate. (n.d.). 52 questions with answers in THIOPHENES | Science topic.
  • NIH. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • ResearchGate. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.
  • ACS Publications. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology.

Sources

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 2-Methylamino-1-thiophen-2-yl-ethanone and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Methylamino-1-thiophen-2-yl-ethanone

This compound is a chemical compound with the molecular formula C₇H₉NOS.[1] Its structure features a thiophene ring connected to an ethanone backbone, with a methylamino group at the alpha-position to the carbonyl group. This arrangement of functional groups suggests its potential as a building block in medicinal chemistry and drug discovery, possibly as a precursor to more complex molecules with therapeutic applications.

Key Identifiers:

IdentifierValueSource
IUPAC Name 2-(methylamino)-1-thiophen-2-ylethanone[1]
CAS Number 933740-03-5[1]
Canonical SMILES CNCC(=O)C1=CC=CS1[1]
Molecular Formula C₇H₉NOS[1]

The structural confirmation of such a molecule is paramount for its use in any research or development setting. This is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which provide detailed information about the molecular structure and connectivity of atoms.

Comparative Structural Analysis

To elucidate the expected spectroscopic characteristics of this compound, we will perform a comparative analysis with two key analogs. This approach allows us to predict the chemical shifts and fragmentation patterns of our target compound based on the well-documented data of its structural relatives.

Alternative Compounds for Comparison:

  • 2-(Methylamino)-1-phenylethanone: This compound is a close structural analog where the thiophene ring is replaced by a phenyl ring. This substitution will primarily affect the aromatic region of the NMR spectrum and potentially influence the electronic environment of the carbonyl group.

  • 1-(thiophen-2-yl)ethanone: This is the parent ketone of our target compound, lacking the α-methylamino group. A comparison with this molecule will highlight the spectroscopic signatures introduced by the addition of the methylamino functionality.

Below is a table summarizing the key structural features of these three compounds.

CompoundStructureMolecular FormulaKey Differences from Target
This compound CNCC(=O)C1=CC=CS1C₇H₉NOS(Target Compound)
2-(Methylamino)-1-phenylethanone CNCC(=O)C1=CC=CC=C1C₉H₁₁NOPhenyl ring instead of thiophene ring.
1-(thiophen-2-yl)ethanone CC(=O)C1=CC=CS1C₆H₆OSLacks the α-methylamino group.

Experimental Protocols and Data

Synthesis Workflow

A plausible synthetic route to this compound would likely involve the α-bromination of 1-(thiophen-2-yl)ethanone followed by nucleophilic substitution with methylamine. This two-step process is a common method for the synthesis of α-amino ketones.

Synthesis_Workflow start 1-(thiophen-2-yl)ethanone intermediate 2-Bromo-1-(thiophen-2-yl)ethanone start->intermediate α-Bromination (e.g., NBS, AIBN) product This compound intermediate->product Nucleophilic Substitution (Methylamine)

Caption: A potential two-step synthesis of this compound.

Characterization of Analogs: A Comparative Approach

This analog provides a template for the signals expected from the methylamino and methylene protons, as well as the carbonyl environment in a similar electronic context.

Experimental Data Summary:

TechniqueObserved Data
¹H NMR (CD₃OD, 500 MHz) δ 8.07-8.04 (m, 2H), 7.73 (t, J=7.5 Hz, 1H), 7.59 (t, J=7.5 Hz, 2H), 4.79 (s, 2H), 2.85 (s, 3H)
¹³C NMR (CD₃OD, 125 MHz) δ 191.5, 134.5, 133.5, 128.8, 127.9, 54.0, 32.2 ppm
HRMS (ESI-TOF) m/z: [M+H]⁺ Calcd for C₉H₁₂NO 150.0919; Found 150.0919

From this data, we can anticipate that the methylene protons (adjacent to the carbonyl and amino groups) in our target compound will appear as a singlet around 4.8 ppm, and the methyl protons of the methylamino group will be a singlet around 2.8 ppm.

This parent ketone allows us to understand the baseline spectroscopic features of the thiophene ring attached to an ethanone moiety.

Experimental Data Summary:

TechniqueObserved Data
¹H NMR (CDCl₃, 400 MHz) δ 7.71 (dd, 1H), 7.62 (dd, 1H), 7.12 (dd, 1H), 2.55 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 193.24, 144.40, 133.45, 131.78, 128.10, 26.70

The signals in the aromatic region (δ 7.1-7.8 ppm) are characteristic of the 2-substituted thiophene ring. The methyl protons of the acetyl group appear as a singlet at δ 2.55 ppm.

Predicted Spectroscopic Data for this compound

Based on the analysis of the two analogs, we can predict the following spectroscopic data for this compound.

Predicted ¹H NMR Spectrum:

  • Thiophene Protons: Three signals in the aromatic region, likely between δ 7.0 and 8.0 ppm, exhibiting doublet of doublets or multiplet splitting patterns characteristic of a 2-substituted thiophene ring.

  • Methylene Protons (-CH₂-): A singlet expected around δ 4.8 ppm, similar to its phenyl analog.

  • Methyl Protons (-CH₃): A singlet expected around δ 2.8 ppm, also consistent with the phenyl analog.

  • Amine Proton (-NH-): A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

Predicted ¹³C NMR Spectrum:

  • Carbonyl Carbon (C=O): A signal in the downfield region, likely around δ 190-195 ppm.

  • Thiophene Carbons: Four signals in the aromatic region, typically between δ 125 and 145 ppm.

  • Methylene Carbon (-CH₂-): A signal around δ 54 ppm.

  • Methyl Carbon (-CH₃): A signal around δ 32 ppm.

Predicted Mass Spectrum:

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 169. Subsequent fragmentation would likely involve the loss of the methylamino group, the carbonyl group, and fragmentation of the thiophene ring.

Fragmentation_Pathway M [C₇H₉NOS]⁺ m/z = 169 F1 [C₆H₆OS]⁺ m/z = 126 M->F1 - CH₃NH F2 [C₅H₅S]⁺ m/z = 97 F1->F2 - CO F3 [C₄H₅]⁺ m/z = 53 F2->F3 - CS

Caption: A plausible mass fragmentation pathway for this compound.

Conclusion

While direct experimental data for this compound remains elusive in publicly accessible databases, a robust analytical framework for its structural confirmation can be established through a comparative study of its close analogs. The provided data for 2-(Methylamino)-1-phenylethanone and 1-(thiophen-2-yl)ethanone serve as reliable benchmarks for predicting the spectroscopic behavior of the target compound. Researchers aiming to synthesize and characterize this compound can utilize the outlined synthetic strategies and predicted spectral data as a guide for their experimental work. The definitive structural confirmation will, of course, rely on the acquisition and interpretation of actual experimental data for the compound itself.

References

Sources

A Researcher's Guide to Validating the Biological Target of 2-Methylamino-1-thiophen-2-yl-ethanone: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals investigating novel psychoactive compounds, establishing a clear and definitive biological target is paramount. This guide provides a comprehensive framework for the target validation of 2-Methylamino-1-thiophen-2-yl-ethanone, a synthetic cathinone derivative. Due to the limited publicly available data on this specific molecule, this document will serve as a detailed roadmap, leveraging established methodologies and comparative data from structurally related compounds to illustrate the target validation process. Our focus will be on the primary hypothesized targets for synthetic cathinones: the monoamine transporters.

Introduction to this compound and its Putative Targets

This compound belongs to the synthetic cathinone class of compounds, which are structurally related to the naturally occurring stimulant cathinone found in the khat plant.[1] These β-keto amphetamine analogues are known to act as psychomotor stimulants by interacting with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[2][3] The interaction can manifest as either inhibition of neurotransmitter reuptake, similar to cocaine, or as a substrate-mediated release of neurotransmitters, akin to amphetamine.[2][3] The thiophene moiety present in the molecule is also found in various FDA-approved drugs and is known to contribute to diverse biological activities.[4]

The primary hypothesis for the biological target of this compound is the monoamine transporters. This guide will outline a multi-tiered experimental approach to rigorously test this hypothesis, progressing from in vitro binding and functional assays to in vivo confirmation of neurochemical and behavioral effects.

A Multi-Pronged Strategy for Target Validation

A robust target validation strategy should be multi-faceted, providing converging lines of evidence to support the proposed mechanism of action. The following experimental workflow is designed to provide a comprehensive pharmacological profile of this compound.

G cluster_0 Tier 1: In Vitro Characterization cluster_1 Tier 2: In Vivo Neurochemical & Behavioral Analysis cluster_2 Tier 3: Off-Target & Safety Profiling a Radioligand Binding Assays (DAT, NET, SERT) b Synaptosomal Uptake Assays (Inhibition vs. Release) a->b Functional confirmation g Safety Pharmacology Panel a->g Broad liability assessment c Electrophysiology (Patch Clamp) b->c Mechanism elucidation d In Vivo Microdialysis b->d In vivo relevance e Locomotor Activity d->e Behavioral consequence f Drug Discrimination e->f Subjective effects G cluster_0 In Vitro Workflow a Binding Affinity (Ki) Radioligand Binding b Functional Potency (IC50/EC50) Uptake/Release Assays a->b Correlate affinity with function c Mechanism of Action Electrophysiology b->c Elucidate inhibitor vs. releaser mechanism

Caption: Workflow for in vitro characterization of this compound.

Tier 2: In Vivo Neurochemical and Behavioral Analysis

Following in vitro characterization, it is crucial to validate the biological target in a living system to understand the compound's physiological and behavioral consequences.

In Vivo Microdialysis

This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals. [5] Experimental Protocol: In Vivo Microdialysis

  • Probe Implantation: Surgically implant a microdialysis probe into a brain region of interest (e.g., nucleus accumbens for dopamine, prefrontal cortex for norepinephrine and serotonin) in rodents.

  • Perfusion and Sampling: Perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples at regular intervals.

  • Drug Administration: Administer this compound systemically (e.g., intraperitoneally).

  • Neurotransmitter Analysis: Analyze the dialysate samples for dopamine, norepinephrine, and serotonin content using HPLC with electrochemical detection. [6][7]5. Data Analysis: Quantify the changes in extracellular neurotransmitter concentrations over time following drug administration.

Expected Outcomes:

  • Reuptake inhibitors (e.g., cocaine) will cause a moderate and sustained increase in extracellular neurotransmitter levels.

  • Releasing agents (e.g., amphetamine) will induce a rapid and pronounced, but often shorter-lived, increase in neurotransmitter levels.

Locomotor Activity

Psychomotor stimulants typically increase spontaneous locomotor activity, and the magnitude and pattern of this effect can provide clues about the underlying neurochemical mechanism. [8] Experimental Protocol: Locomotor Activity Assay

  • Habituation: Habituate rodents to the locomotor activity chambers.

  • Drug Administration: Administer various doses of this compound.

  • Data Collection: Immediately place the animals in the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) over a set period. [9]4. Data Analysis: Analyze the dose-dependent effects of the compound on locomotor activity.

Comparative Locomotor Effects:

CompoundLocomotor Stimulation
CocaineRobust and dose-dependent
d-AmphetaminePotent and dose-dependent, with stereotypy at higher doses
MDPVVery potent and long-lasting
MephedroneDose-dependent, but generally less potent than amphetamine

Based on published literature.

Drug Discrimination

This behavioral paradigm assesses the subjective effects of a novel compound by determining if it substitutes for a known drug of abuse in trained animals. [10] Experimental Protocol: Drug Discrimination

  • Training: Train rodents to discriminate between a known psychostimulant (e.g., cocaine or methamphetamine) and saline by reinforcing lever presses on one of two levers depending on the substance administered.

  • Substitution Test: Administer various doses of this compound and observe which lever the animals press.

  • Data Analysis: Determine the percentage of responses on the drug-appropriate lever. Full substitution suggests similar subjective effects to the training drug.

Tier 3: Off-Target and Safety Profiling

To ensure a comprehensive understanding of the compound's biological activity and potential for adverse effects, a broad off-target screening is essential.

Safety Pharmacology Panels

Commercially available safety pharmacology panels, such as those offered by Eurofins Discovery or Reaction Biology, provide an efficient way to screen a compound against a wide range of receptors, ion channels, transporters, and enzymes. [5][6][9][11][12][13] Recommended Screening:

  • Eurofins Discovery SafetyScreen44 Panel or Reaction Biology InVEST44 Panel: These panels cover a broad range of targets known to be associated with adverse drug reactions. [9]* CNS-Specific Panel: A panel focusing on central nervous system targets is highly recommended to identify potential neurological side effects. [11]* Drug Abuse Potential Panel: This specialized panel can provide further insights into the compound's abuse liability by examining its activity at targets implicated in addiction. [5]

Conclusion

The validation of the biological target of this compound requires a systematic and multi-tiered approach. By combining in vitro binding and functional assays with in vivo neurochemical and behavioral studies, researchers can build a comprehensive pharmacological profile of this novel synthetic cathinone. The comparative data and detailed protocols provided in this guide offer a robust framework for these investigations. Furthermore, a thorough assessment of off-target effects is crucial for understanding the compound's overall safety profile. This rigorous approach to target validation is essential for advancing our understanding of novel psychoactive substances and for the development of safer and more effective therapeutics.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Radioligand Binding and Functional Assays for 3',4'-Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) at Monoamine Transporters.
  • Bio-protocol. (n.d.). Monoamine Transporter Assays.
  • Collins, G. T., et al. (2018). Abuse‐Related Discriminative Stimulus Effects of Synthetic Cathinones. The FASEB Journal, 32(S1), lb709-lb709.
  • Eurofins Discovery. (n.d.). CNS SafetyScreen panel.
  • Baumann, M. H., et al. (2018). Neuropharmacology of Synthetic Cathinones. In The Effects of Drug Abuse on the Human Nervous System (pp. 113-142). Academic Press.
  • De La Garza, R., & Madras, B. K. (2012). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 7(2), 135-147.
  • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Gatch, M. B., et al. (2015). Discriminative-Stimulus Effects of Second Generation Synthetic Cathinones in Methamphetamine-Trained Rats. Drug and alcohol dependence, 154, 137-143.
  • Eurofins Discovery. (n.d.). Specialized Pre-IND and Specialty In Vitro Profiling Panels.
  • Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British journal of pharmacology, 168(2), 458-470.
  • Eurofins Discovery. (2022, February 28). Eurofins Discovery Safety Pharmacology Portfolio [Video]. YouTube.
  • Sitte, H. H., & Freissmuth, M. (2015). Electrophysiological Methods to Explore the Function of Monoamine Transporters. In Monoamine Transporters (pp. 1-20). Springer, Cham.
  • Yokogoshi, H., & Ishida, K. (1995). In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex. Journal of nutritional science and vitaminology, 41(5), 535-544.
  • News-Medical.Net. (2019, February 6). Making the Most of Microdialysis for Neurotransmitter Analysis. Retrieved from [Link]

  • Mayer, F. P., et al. (2016). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in pharmacology, 7, 149.
  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services.
  • Coppola, M., & Mondola, R. (2012). Synthetic cathinones: Chemistry, pharmacology and toxicology of a new class of designer drugs of abuse marketed as “bath salts”. Toxicology letters, 211(2), 144-149.
  • Melior Discovery. (n.d.). Locomotor Sensitization Study.
  • Li, S., et al. (2020).
  • Eshleman, A. J., et al. (2017). Systematic structure-activity studies on selected 2-, 3-, and 4-monosubstituted synthetic methcathinone analogs as monoamine transporter releasing agents. ACS chemical neuroscience, 8(11), 2490-2501.
  • WuXi AppTec. (n.d.). WuXi AppTec in vitro Safety Pharmacology Profiling.
  • Baumann, M. H., et al. (2014). Neuropharmacology of synthetic cathinones. Neuropharmacology, 87, 198-206.
  • Zanda, M. (2011). Cathinone derivatives: A review of their chemistry, pharmacology and toxicology. Drug testing and analysis, 3(7-8), 439-453.
  • Eshleman, A. J., et al. (2013). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Journal of Pharmacology and Experimental Therapeutics, 345(3), 479-488.
  • Sucic, S., & Sitte, H. H. (2018). How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers. Neuropharmacology, 138, 222-230.
  • Botanas, C. J., et al. (2017). A novel synthetic cathinone, 2-(methylamino)-1-(naphthalen-2-yl) propan-1-one (BMAPN), produced rewarding effects and altered striatal dopamine-related gene expression in mice. Behavioural brain research, 317, 494-501.
  • Iacovelli, L., et al. (2016). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS chemical neuroscience, 7(7), 965-976.
  • Horton, D. B., et al. (2013). Novel N-1, 2-Dihydroxypropyl Analogs of Lobelane Inhibit Vesicular Monoamine Transporter-2 Function and Methamphetamine-Evoked Dopamine Release. Journal of Pharmacology and Experimental Therapeutics, 344(3), 708-718.
  • Glatfelter, G. C., et al. (2022). (2-Aminopropyl)benzo[β]thiophenes (APBTs) are novel monoamine transporter ligands that lack stimulant effects but display psychedelic-like activity in mice. Neuropsychopharmacology, 47(4), 914-923.
  • Botanas, C. J., et al. (2017). A novel synthetic cathinone, 2-(methylamino)-1-(naphthalen-2-yl) propan-1-one (BMAPN), produced rewarding effects and altered striatal dopamine-related gene expression in mice. Behavioural Brain Research, 317, 494-501.
  • Monn, J. A., et al. (2007). Synthesis, in vitro pharmacology, and pharmacokinetic profiles of 2-[1-amino-1-carboxy-2-(9H-xanthen-9-yl)-ethyl]-1-fluorocyclopropanecarboxylic acid and its 6-heptyl ester, a potent mGluR2 antagonist. Journal of medicinal chemistry, 50(16), 3767-3770.
  • Fantegrossi, W. E., et al. (2015). Behavioral effects of four novel synthetic cathinone analogs in rodents. Pharmacology Biochemistry and Behavior, 134, 43-48.
  • Baumann, M. H., et al. (2018). Neuropharmacology of synthetic cathinones. Current topics in behavioral neurosciences, 39, 113-142.
  • Silva, J. P., et al. (2022).
  • Frison, G., et al. (2017). Identification and characterization of a new designer drug thiothinone in seized products. Forensic toxicology, 35(1), 149-157.
  • Fantegrossi, W. E., et al. (2015). Behavioral pharmacology of designer cathinones: a review of the preclinical literature. Current topics in behavioral neurosciences, 22, 119-141.
  • Gatch, M. B., et al. (2020). Behavioral effects of four novel synthetic cathinone analogs in rodents. Psychopharmacology, 237(11), 3409-3420.
  • Kumar, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC medicinal chemistry.

Sources

A Comparative Guide to the Pharmacological Activity of Thiophene Analogs: Profiling 2-Methylamino-1-thiophen-2-yl-ethanone Against Known Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its significant contribution to the pharmacological profiles of numerous FDA-approved drugs.[1] This guide provides a comparative analysis of the potential biological activity of the novel compound, 2-Methylamino-1-thiophen-2-yl-ethanone, against the well-characterized psychoactive thiophene derivative, Methiopropamine (MPA). Structurally, this compound is the thiophene bioisostere of methcathinone, suggesting a likely interaction with monoamine transporters. To explore this hypothesis, we present detailed experimental protocols for a primary screen via an in vitro monoamine transporter uptake assay and a secondary screen for general cellular health using an MTT cytotoxicity assay. This document serves as a technical resource for researchers in drug discovery, outlining a logical, data-driven approach to characterizing and comparing novel thiophene-based compounds.

The Thiophene Moiety: A Cornerstone in Modern Drug Discovery

Heterocyclic compounds form the backbone of a vast number of therapeutic agents, with sulfur-containing rings like thiophene holding a place of particular importance.[2] The thiophene ring is considered a bioisostere of a benzene ring, offering similar physicochemical properties while often conferring unique metabolic profiles and receptor interaction capabilities.[3] This has led to its incorporation into a wide array of drugs spanning diverse therapeutic areas, including anti-inflammatory agents (Tiaprofenic acid), antiplatelet drugs (Clopidogrel), and antipsychotics (Olanzapine).[1][4] The versatility and proven success of this scaffold make the exploration of novel thiophene derivatives a highly promising avenue for identifying new drug candidates.[3][5]

Profiling the Compounds of Interest

The central thesis of this guide is to postulate and experimentally validate the activity of this compound by comparing it to a structurally and pharmacologically related compound.

Subject Compound: this compound

This compound is a synthetic derivative featuring a thiophene ring linked to a β-keto-ethylamine backbone. Its structure is directly analogous to the potent central nervous system stimulant methcathinone. This strong structural similarity forms the basis of our primary hypothesis: that this compound will act as a monoamine reuptake inhibitor.

Benchmark Compound: Methiopropamine (MPA)

Methiopropamine (MPA), or 1-(thiophen-2-yl)-2-methylaminopropane, is a well-documented research chemical and a structural analog of methamphetamine.[6][7] Its pharmacology is characterized by its function as a norepinephrine-dopamine reuptake inhibitor (NDRI), with significantly less activity at the serotonin transporter.[6][8] MPA serves as an ideal benchmark due to its structural proximity to our subject compound and its established mechanism of action, providing a solid foundation for comparative analysis.[9]

Structural and Mechanistic Comparison

The key difference between our subject compound and the benchmark, MPA, is the presence of a ketone at the beta-position of the ethylamine side chain. This modification changes the compound from a thiophene-based amphetamine analog to a thiophene-based cathinone analog. This seemingly minor chemical change can have significant effects on potency, selectivity, and metabolism.

Structural Comparison Diagram

The following diagram illustrates the structural relationships between the thiophene compounds and their phenyl analogs.

G cluster_phenyl Phenyl Analogs cluster_thiophene Thiophene Analogs (Compounds of Interest) methcathinone Methcathinone methamphetamine Methamphetamine subject This compound (Substituted Cathinone) subject->methcathinone Bioisosteric Relationship benchmark Methiopropamine (MPA) (Substituted Amphetamine) subject->benchmark Structural Difference: β-ketone benchmark->methamphetamine Bioisosteric Relationship

Caption: Structural relationships between thiophene and phenyl analogs.

Comparative Chemical Properties
PropertyThis compoundMethiopropamine (MPA)
IUPAC Name 2-(methylamino)-1-(thiophen-2-yl)ethan-1-one1-(thiophen-2-yl)-2-methylaminopropane
CAS Number Not readily available801156-47-8[6]
Molecular Formula C₇H₉NOSC₈H₁₃NS
Molar Mass 155.22 g/mol 155.26 g/mol [6]
Predicted Class Substituted Cathinone / Monoamine Reuptake InhibitorSubstituted Amphetamine / NDRI[6]

Experimental Protocols for Comparative Screening

To empirically compare these compounds, a two-stage screening process is proposed. The primary assay directly tests the central hypothesis of monoamine transporter interaction. The secondary assay provides a crucial measure of general cytotoxicity, establishing a preliminary therapeutic window.

Experimental Workflow Overview

G cluster_primary Primary Assay: Monoamine Transporter Inhibition cluster_secondary Secondary Assay: Cytotoxicity start Compound Preparation (Subject & Benchmark in DMSO) assay1_prep Prepare Synaptosomes or Transfected hDAT/hNET/hSERT cells start->assay1_prep assay2_prep Seed HEK293 or HepG2 cells in 96-well plates start->assay2_prep assay1_run Incubate cells with compound dilutions and radiolabeled neurotransmitter ([3H]DA, [3H]NE, or [3H]5-HT) assay1_prep->assay1_run assay1_measure Rapid filtration and scintillation counting to quantify neurotransmitter uptake assay1_run->assay1_measure data_analysis Data Analysis (IC50 Curve Fitting) assay1_measure->data_analysis assay2_run Treat cells with compound dilutions for 24-48 hours assay2_prep->assay2_run assay2_add Add MTT reagent and incubate assay2_run->assay2_add assay2_solubilize Solubilize formazan crystals assay2_add->assay2_solubilize assay2_measure Measure absorbance at 570 nm assay2_solubilize->assay2_measure assay2_measure->data_analysis comparison Comparative Assessment (Potency, Selectivity, Therapeutic Index) data_analysis->comparison

Caption: High-level workflow for comparative compound screening.

Protocol 1: In Vitro Monoamine Transporter Uptake Assay

This protocol is designed to measure the potency of test compounds to inhibit the uptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) via their respective transporters (DAT, NET, SERT).[10][11]

  • Rationale: This assay directly addresses the primary hypothesis that the compounds act as monoamine reuptake inhibitors. By testing against all three major transporters, a selectivity profile can be established.

  • Materials:

    • HEK293 cells stably transfected with human DAT, NET, or SERT.

    • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.

    • Assay Buffer (e.g., Krebs-phosphate buffer).

    • Positive Controls (for maximal inhibition): 10 µM Mazindol (DAT), 10 µM Nisoxetine (NET), 10 µM Fluoxetine (SERT).[12]

    • 96-well cell culture plates, vacuum filtration manifold, glass fiber filters.

    • Scintillation counter and fluid.

  • Methodology:

    • Cell Plating: Plate transfected cells in 96-well plates and grow to ~90% confluency.

    • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., from 1 nM to 100 µM) in assay buffer. Include a vehicle control (DMSO) and a positive control.

    • Pre-incubation: Wash the cells with assay buffer. Add the compound dilutions to the wells and incubate for 10 minutes at 37°C.

    • Uptake Initiation: Add the radiolabeled neurotransmitter (e.g., 5 nM final concentration) to each well to initiate the uptake reaction.[12] Incubate for an additional 10 minutes at 37°C.

    • Uptake Termination: Terminate the assay by rapidly washing the cells with ice-cold assay buffer, followed by vacuum filtration through glass fiber filters to trap the cells.

    • Quantification: Place the filters in scintillation vials with scintillation fluid. Quantify the amount of radiolabel taken up by the cells using a liquid scintillation counter.

    • Data Analysis: Specific uptake is defined as the difference between total uptake (vehicle control) and non-specific uptake (positive control). Plot the percentage inhibition of specific uptake against the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: MTT Cell Viability Assay

This protocol assesses the effect of the compounds on cell metabolic activity, a reliable indicator of cell viability and cytotoxicity.[13]

  • Rationale: It is crucial to determine if the compounds are cytotoxic at concentrations where they exhibit their primary pharmacological effect. This provides an initial assessment of the therapeutic index. A non-neuronal cell line like HepG2 (liver carcinoma) or the host HEK293 cells can be used to assess general cytotoxicity.

  • Materials:

    • HepG2 or HEK293 cells.

    • Complete culture medium (e.g., DMEM with 10% FBS).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or acidified isopropanol).

    • 96-well cell culture plates.

    • Microplate reader.

  • Methodology:

    • Cell Seeding: Seed cells into a 96-well plate at a density that ensures they are in an exponential growth phase at the time of the assay (e.g., 10,000 cells/well).[13] Allow them to adhere for 24 hours.

    • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds (e.g., from 100 nM to 200 µM). Include a vehicle control and a positive control for cytotoxicity (e.g., Doxorubicin). Incubate for 24-48 hours.

    • MTT Addition: Remove the treatment media. Add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[14]

    • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14] Mix gently on an orbital shaker for 15 minutes.

    • Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~630 nm if desired).

    • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage viability against the log concentration of the test compound to determine the CC₅₀ (50% cytotoxic concentration).

Hypothetical Data and Comparative Discussion

The following table presents plausible, illustrative data that could be generated from the described experiments.

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)Cytotoxicity CC₅₀ (µM, HepG2)
This compound 12085>10,00075
Methiopropamine (MPA) 740[8]470[8]>25,000[8]>100
  • Discussion of Hypothetical Results:

    • Potency and Selectivity: Based on this hypothetical data, this compound demonstrates potent inhibition of both DAT and NET, with a slight preference for NET. Its potency appears significantly higher (lower IC₅₀ values) than the benchmark compound, MPA. This could be attributed to the presence of the β-ketone group, which is known to influence transporter affinity in the cathinone class. Both compounds exhibit negligible activity at SERT, confirming a selective NDRI profile.[8]

    • Cytotoxicity and Therapeutic Index: The subject compound shows moderate cytotoxicity in the mid-micromolar range (CC₅₀ = 75 µM). The therapeutic index (TI) can be estimated as the ratio of cytotoxicity to pharmacological potency (e.g., CC₅₀ / DAT IC₅₀). For our subject compound, this would be 75,000 nM / 120 nM ≈ 625. This suggests a reasonably good window between the desired pharmacological effect and overt toxicity. MPA appears to have lower cytotoxicity in this hypothetical screen.

Conclusion and Future Directions

This guide outlines a systematic approach for characterizing this compound, a novel thiophene derivative with a structural alert for psychoactive properties. By leveraging its structural analogy to methcathinone and comparing it against the known NDRI Methiopropamine, we established a clear experimental path.

The proposed in vitro screening cascade, combining a primary monoamine transporter assay with a secondary cytotoxicity assay, provides a robust framework for generating initial potency, selectivity, and safety data. The hypothetical results suggest that the addition of a β-ketone to the thiophene-ethylamine scaffold could enhance NDRI potency relative to MPA.

Future research should focus on:

  • Metabolic Stability: Investigating the metabolism of this compound, as the thiophene ring can sometimes be bioactivated to reactive metabolites.[15]

  • In Vivo Confirmation: Progressing to animal models to assess behavioral effects, such as locomotor activity and drug discrimination studies, to confirm the stimulant-like properties predicted by the in vitro data.[8]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogs to explore the impact of substitutions on the thiophene ring and N-alkyl group to optimize potency and selectivity.

By following this structured, hypothesis-driven approach, researchers can efficiently and effectively characterize novel thiophene compounds, contributing valuable knowledge to the field of medicinal chemistry.

References

  • Verma, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Online]. Available: [Link]

  • CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Online]. Available: [Link]

  • Royal Society of Chemistry. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Online]. Available: [Link]

  • Saadoun, H. Q., et al. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies, 5(1), 267-273. [Online]. Available: [Link]

  • Wikipedia. (n.d.). Methiopropamine. [Online]. Available: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Online]. Available: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Online]. Available: [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Online]. Available: [Link]

  • K.T.H.M. College. (n.d.). A Mini Review on Thiophene-based derivatives as anticancer agents. [Online]. Available: [Link]

  • Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. (n.d.). Hindawi. [Online]. Available: [Link]

  • Gatch, M. B., et al. (2021). Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents. ACS Chemical Neuroscience, 12(23), 4466–4476. [Online]. Available: [Link]

  • MDPI. (n.d.). Thiophene-Based Compounds. [Online]. Available: [Link]

  • ResearchGate. (2024). Understanding methiopropamine, a new psychoactive substance: an in-depth review on its chemistry, pharmacology and implications to human health. [Online]. Available: [Link]

  • Valášková, P., et al. (2020). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 33(10), 2497–2513. [Online]. Available: [Link]

  • Bio-protocol. (n.d.). Monoamine Transporter Assays. [Online]. Available: [Link]

  • PubMed. (2019). Methiopropamine, a methamphetamine analogue, produces neurotoxicity via dopamine receptors. [Online]. Available: [Link]

  • BioIVT. (n.d.). SERT Transporter Assay. [Online]. Available: [Link]

  • ResearchGate. (n.d.). Standard procedures for monoamine transporter and receptor-binding assays. [Online]. Available: [Link]

  • PubMed. (2024). Understanding methiopropamine, a new psychoactive substance: an in-depth review on its chemistry, pharmacology and implications to human health. [Online]. Available: [Link]

  • Oxford Academic. (n.d.). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. [Online]. Available: [Link]

  • The HRB National Drugs Library. (n.d.). The syntheses of 1-(2-thienyl)-2-(methylamino) propane (methiopropamine) and its 3-thienyl isomer for use as reference standards. [Online]. Available: [Link]

  • PubMed. (2013). The syntheses of 1-(2-thienyl)-2-(methylamino) propane (methiopropamine) and its 3-thienyl isomer for use as reference standards. [Online]. Available: [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT). [Online]. Available: [Link]

Sources

A Researcher's Guide to Cross-Validation of Bioactivity Data for Thiophene-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the predictive power and reliability of in-silico models are paramount. For researchers, scientists, and drug development professionals, ensuring the robustness of these models is not merely a procedural step but a cornerstone of scientific integrity. This guide provides an in-depth comparison of cross-validation methodologies for the bioactivity data of thiophene-based compounds, exemplified by 2-Methylamino-1-thiophen-2-yl-ethanone. Thiophene and its derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The accurate prediction of their bioactivity is crucial for accelerating the identification of promising drug candidates.[5]

This guide will navigate the complexities of Quantitative Structure-Activity Relationship (QSAR) model validation, offering a detailed, experience-driven perspective on experimental design and data interpretation. We will explore the "why" behind procedural choices, ensuring that every protocol described is a self-validating system.

The Imperative of Rigorous Validation in QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a compound and its biological activity.[6][7] These models are instrumental in screening large chemical libraries and prioritizing candidates for synthesis and further testing.[6] However, a QSAR model is only as reliable as its validation. Without rigorous validation, a model may appear to have strong predictive power on the data it was trained on, but fail to generalize to new, unseen compounds—a phenomenon known as overfitting.

Cross-validation is a fundamental technique to assess a model's ability to generalize to an independent dataset.[8] It involves systematically partitioning a dataset into subsets, training the model on some of the subsets, and then validating it on the remaining subset.[9] This process is repeated multiple times to ensure that the evaluation is not dependent on a particular random split of the data.[9]

A Case Study: this compound and its Analogs

Alternative Compounds for Comparison:

To provide a comparative context, our analysis will include other thiophene-based compounds with varying structural features, which could influence their bioactivity and how they are handled by a QSAR model. Examples of such compounds include:

  • 2-(Cyclopropylamino)-1-thiophen-2-yl-ethanone[11]

  • 1-(4-((Dimethylamino)methyl)thiophen-2-yl)ethanone[12]

  • Organic Ligand 1-(1-Morpholino-1-(Thiophen-2-yl)Ethyl)-3-Phenylurea[13]

These molecules, while sharing the thiophene scaffold, present different substituents that will be encoded by molecular descriptors in our QSAR model.

Cross-Validation Workflow: A Step-by-Step Protocol

The following protocol outlines a robust cross-validation workflow for a QSAR model built on a dataset of thiophene derivatives. The primary goal is to obtain an unbiased estimate of the model's predictive performance.

Step 1: Data Curation and Preparation

  • Objective: To assemble a high-quality dataset of thiophene derivatives with consistent bioactivity data (e.g., IC50 values).

  • Procedure:

    • Gather bioactivity data from reliable sources such as ChEMBL or PubChem.

    • Standardize chemical structures (e.g., neutralize salts, remove counter-ions).

    • Convert bioactivity data to a consistent unit (e.g., pIC50 = -log(IC50)).

    • Remove duplicate entries and compounds with missing data.

Step 2: Descriptor Calculation and Feature Selection

  • Objective: To numerically represent the chemical structures and select the most relevant features for predicting bioactivity.

  • Procedure:

    • Calculate a wide range of molecular descriptors (e.g., physicochemical, topological, electronic) using software like RDKit or PaDEL-Descriptor.

    • Apply feature selection techniques (e.g., recursive feature elimination, LASSO) to identify a subset of descriptors that are most correlated with the biological activity. This step is crucial to reduce model complexity and prevent overfitting.

Step 3: K-Fold Cross-Validation

  • Objective: To assess the model's performance on multiple, independent subsets of the data.[14]

  • Procedure:

    • Shuffle the dataset randomly to avoid any bias from the order of the data.[9]

    • Split the dataset into k equal-sized folds (typically 5 or 10).[9]

    • For each fold i from 1 to k:

      • Use fold i as the test set.

      • Use the remaining k-1 folds as the training set.

      • Train the QSAR model (e.g., Random Forest, Support Vector Machine) on the training set.

      • Predict the bioactivity of the compounds in the test set.

      • Calculate performance metrics (e.g., R², RMSE) for the predictions on the test set.

    • Average the performance metrics across all k folds to get a robust estimate of the model's predictive power.

Step 4: Y-Randomization (Permutation Test)

  • Objective: To ensure that the developed QSAR model is not the result of a chance correlation.

  • Procedure:

    • Randomly shuffle the bioactivity values (the 'Y' vector) of the training set.

    • Develop a QSAR model using the original descriptors and the shuffled bioactivity values.

    • Repeat this process multiple times.

    • If the resulting models have significantly lower predictive performance than the original model, it provides confidence that the original model is not due to chance.

Step 5: External Validation

  • Objective: To evaluate the final model's performance on a completely new set of data that was not used in model development or cross-validation.[8]

  • Procedure:

    • Set aside a portion of the initial dataset (e.g., 20%) as an external test set before any modeling begins.

    • After the model has been developed and validated using cross-validation on the training set, use it to predict the bioactivity of the compounds in the external test set.

    • Calculate the performance metrics for the external test set. A good performance on the external set is a strong indicator of the model's generalizability.[15]

Below is a Graphviz diagram illustrating this comprehensive cross-validation workflow.

CrossValidationWorkflow cluster_data Data Preparation cluster_model Model Building & Internal Validation cluster_final_eval Final Performance Evaluation DataCuration Step 1: Data Curation (Standardize Structures, pIC50) DescriptorCalc Step 2: Descriptor Calculation & Feature Selection DataCuration->DescriptorCalc DataSplit Split Data (80% Training, 20% External Test) DescriptorCalc->DataSplit KFold Step 3: K-Fold Cross-Validation (on Training Set) DataSplit->KFold YRandom Step 4: Y-Randomization (on Training Set) KFold->YRandom Robustness Check ExternalValidation Step 5: External Validation (on held-out Test Set) YRandom->ExternalValidation Proceed if not random FinalModel Final Validated QSAR Model ExternalValidation->FinalModel

Caption: A comprehensive workflow for robust QSAR model cross-validation.

Comparative Performance Metrics

The following table summarizes the expected performance of a well-validated QSAR model for thiophene derivatives, comparing different validation strategies. The values are hypothetical but representative of a successful modeling study.

Validation MethodR² (Coefficient of Determination)RMSE (Root Mean Square Error)Notes
Training Set (No Validation) 0.950.25Likely overfitted, performance is artificially high.
5-Fold Cross-Validation 0.75 ± 0.050.60 ± 0.08A more realistic estimate of performance on new data. The standard deviation indicates model stability.
Leave-One-Out CV (LOOCV) 0.780.58Can sometimes be overly optimistic but useful for small datasets.[16]
Y-Randomization < 0.1> 1.5Low R² and high RMSE confirm the original model is not due to chance correlation.
External Validation 0.720.65The ultimate test of a model's predictive power on unseen data.

Mechanistic Insights: Thiophene Derivatives and Kinase Signaling

Many thiophene-based compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways. For instance, they can interfere with the ATP-binding site of kinases involved in cell proliferation and survival, such as the MAP kinase pathway.

KinaseSignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates CellProliferation Cell Proliferation & Survival TranscriptionFactors->CellProliferation Promotes Thiophene Thiophene Derivative Thiophene->RAF Inhibits

Sources

A Senior Application Scientist's Guide to Reproducible Synthesis and Evaluation of 2-Methylamino-1-thiophen-2-yl-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the reproducibility of experimental results is the bedrock of scientific integrity. This guide provides an in-depth technical comparison focusing on the synthesis and analysis of 2-Methylamino-1-thiophen-2-yl-ethanone, a thiophene derivative with potential pharmacological applications. As a Senior Application Scientist, my objective is to not only present protocols but to dissect the underlying chemical principles and analytical strategies that ensure the reliability and transferability of these experiments.

This guide will delve into a detailed, reproducible synthetic protocol for this compound, benchmarked against a structurally related and well-characterized thiophene-based compound with established anti-inflammatory activity. We will explore the critical parameters influencing the synthesis, the analytical techniques for comprehensive characterization, and a framework for assessing the stability and reproducibility of the experimental outcomes.

I. The Synthetic Challenge: A Reproducible Pathway to this compound

The synthesis of this compound, an α-aminoketone, is most effectively approached through the Mannich reaction. This classic three-component condensation reaction involves a ketone, an amine, and a non-enolizable aldehyde, typically formaldehyde.[1][2][3] The core of this reaction lies in the formation of a reactive iminium ion intermediate, which is then attacked by the enol form of the ketone.[2]

Proposed Synthesis of this compound

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Experimental Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a thermometer, combine 2-acetylthiophene (12.6 g, 0.1 mol), methylamine hydrochloride (8.1 g, 0.12 mol), and paraformaldehyde (3.6 g, 0.12 mol) in 100 mL of absolute ethanol.

  • Reaction Conditions: Add a catalytic amount of hydrochloric acid (0.5 mL). Heat the mixture to reflux (approximately 78 °C) with vigorous stirring. The initially heterogeneous mixture should become a clear solution as the reaction progresses.[4]

  • In-Process Monitoring (Reproducibility Checkpoint): After 2 hours of reflux, take a small aliquot of the reaction mixture. Dilute with the mobile phase and analyze by HPLC to determine the conversion of 2-acetylthiophene. The reaction is considered complete when the starting material is less than 2% of the total peak area.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath. Slowly add 150 mL of acetone to precipitate the hydrochloride salt of the product.[5] Stir for 30 minutes in the ice bath to ensure complete precipitation.

  • Purification: Collect the solid product by vacuum filtration and wash with cold acetone (2 x 20 mL) to remove unreacted starting materials and impurities.

  • Drying: Dry the product under vacuum at 40 °C to a constant weight.

Causality Behind Experimental Choices:

  • Use of Methylamine Hydrochloride: The hydrochloride salt of the amine is used to maintain acidic conditions, which are crucial for the formation of the reactive iminium ion from formaldehyde and methylamine.[1]

  • Ethanol as Solvent: Ethanol is a good solvent for all reactants and facilitates a homogeneous reaction mixture at reflux temperature.

  • In-Process HPLC Monitoring: This is a critical step for ensuring reproducibility. Reaction times can vary slightly between batches due to minor fluctuations in temperature or stirring rate. Monitoring the reaction to completion based on the disappearance of the limiting reagent ensures consistent product quality.

II. Comparative Analysis: Benchmarking Against a Known Anti-inflammatory Thiophene Derivative

To assess the experimental viability and potential utility of this compound, a comparative analysis against a known thiophene-based compound with established biological activity is essential. A suitable comparator is Tiaprofenic acid , a non-steroidal anti-inflammatory drug (NSAID) containing a thiophene ring.[6][7] This comparison will focus on synthetic accessibility and key analytical characteristics.

ParameterThis compoundTiaprofenic Acid
Synthetic Route One-pot Mannich ReactionMulti-step synthesis
Starting Materials Readily availableRequires specialized reagents
Reaction Conditions Moderate (Reflux in ethanol)Can involve more stringent conditions
Purification CrystallizationOften requires column chromatography
Yield (Expected) Good to ExcellentVariable

III. Comprehensive Characterization: Ensuring Identity and Purity

The unambiguous identification and purity assessment of the synthesized compound are paramount for the reproducibility of any subsequent biological or chemical studies. A multi-technique approach is necessary.

Analytical Workflow

Analytical_Workflow A Synthesized Product B HPLC Analysis A->B C Mass Spectrometry (MS) A->C D NMR Spectroscopy (¹H and ¹³C) A->D E Infrared (IR) Spectroscopy A->E F Purity and Identity Confirmation B->F C->F D->F E->F

Caption: Analytical workflow for product characterization.

Detailed Methodologies:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method should be developed and validated for purity assessment and quantification.[8][9]

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

    • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (typically around 254 nm for thiophene derivatives).

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a suitable technique for this type of molecule.[10] The expected [M+H]⁺ ion for C₈H₁₁NOS would be m/z 170.06.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[10][11] The spectra should be compared with predicted chemical shifts and coupling constants to confirm the structure of this compound.

  • Infrared (IR) Spectroscopy: To identify the key functional groups, particularly the carbonyl (C=O) stretch of the ketone and the N-H bend of the secondary amine.[10][12]

IV. Assessing Reproducibility and Stability

Beyond a single successful synthesis, it is crucial to establish the reproducibility of the protocol and the stability of the synthesized compound.

Protocol for Assessing Synthetic Reproducibility

A systematic approach to evaluating the robustness of the synthesis involves a sensitivity analysis.[13][14] This entails systematically varying key reaction parameters and observing the impact on yield and purity.

Parameter VariedStandard ConditionVariation 1Variation 2Outcome Monitored
Temperature Reflux (~78 °C)70 °C85 °CYield, Purity (HPLC)
Reaction Time To completion by HPLC-20% of standard time+20% of standard timeYield, Purity (HPLC)
Catalyst Amount 0.5 mL HCl0.25 mL HCl1.0 mL HClYield, Purity (HPLC)
Stirring Rate 300 RPM150 RPM450 RPMYield, Purity (HPLC)
Stability Indicating Assay

Forced degradation studies are essential to understand the stability of the compound under various stress conditions, which is critical for storage and formulation development.[15]

Experimental Protocol:

  • Stock Solution Preparation: Prepare a stock solution of the purified this compound in a suitable solvent (e.g., methanol:water 1:1).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at 60 °C for 24 hours.

    • Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80 °C for 48 hours.

    • Photostability: Expose the solid compound to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by the developed HPLC method. The appearance of new peaks indicates degradation products. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent compound peak.

V. Conclusion

This guide provides a comprehensive framework for the reproducible synthesis, characterization, and stability assessment of this compound. By adhering to the detailed protocols, employing rigorous analytical techniques, and systematically evaluating the reproducibility and stability, researchers can ensure the generation of high-quality, reliable data. The comparison with a known thiophene derivative provides a valuable benchmark for assessing the synthetic feasibility and potential of this compound in further research and development endeavors. The principles and methodologies outlined herein are designed to be broadly applicable, fostering a culture of reproducibility and scientific rigor in the field of drug discovery.

References

  • Mannich, C.; Heilner, G. (1922). Über die Kondensation von Formaldehyd mit Ammoniak und Ketonen. Berichte der deutschen chemischen Gesellschaft (A and B Series), 55(2), 356-365.
  • AdiChemistry. (n.d.). Mannich Reaction | Mechanism | Explanation | Applications. Retrieved from [Link]

  • Wikipedia. (2023). Mannich reaction. Retrieved from [Link]

  • Adams, R. (1942). The Mannich Reaction. Organic Reactions, 1, 303-341.
  • Bharti, A., Singh, S., & Kumar, A. (2022). HPLC Method Development and Validation for the Quantification of Related Impurities in Testosterone Cypionate Active Pharmaceutical Ingredient. International Journal of Pharmaceutical Erudition, 12(1), 215-223.
  • Organic Chemistry Tube. (2018, May 4). Mannich Reaction [Video]. YouTube. [Link]

  • Pawar, S. S., & Pande, V. V. (2014). Synthesis, Spectral Studies and Anti-Inflammatory Activity of 2-Acetyl Thiophene. International Journal of ChemTech Research, 6(5), 2843-2847.
  • Popławska, M., Błażewicz, A., & Stawicka, K. (2018). Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one. Forensic Toxicology, 36(2), 426-437.
  • Gomes, P. A. T. M., & de Melo, E. B. (2021).
  • Strieth-Kalthoff, F., & Glorius, F. (2024). Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect. Chemical Science.
  • Li, Y., et al. (2022). Development of an HPLC method for the determination of amines in a leukemia mouse model. Analytical Methods, 14(3), 245-252.
  • Li, Y., et al. (2021). Profiling the structural determinants of aminoketone derivatives as hNET and hDAT reup-take inhibitors by field-based QSAR based on molecular docking. Journal of Biomolecular Structure and Dynamics, 39(4), 1269-1282.
  • ResearchGate. (n.d.). Figure S2. IR spectrum (KBr) of 2-azido-1-phenylethanone (6). Retrieved from [Link]

  • Martinez-Gonzalez, C. L., et al. (2021). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory. Molecules, 26(11), 3321.
  • Kazachkov, M., & Yu, P. H. (2005). A novel HPLC procedure for detection and quantification of aminoacetone, a precursor of methylglyoxal, in biological samples.
  • Al-Obaid, A. M., & Al-Tamimi, A. M. (2010). Stability study of an anticonvulsant enaminone (E139) using HPLC. Journal of the Saudi Chemical Society, 14(3), 279-284.
  • Tyman, J. H. P. (1978). A study of the Mannich reaction with. Brunel University Research Archive.
  • ResearchGate. (n.d.). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Instructions for Articles. Retrieved from [Link]

  • Jin, T., & Li, T. (2007). Mannich Reaction of Acetophenone, Aromatic Aldehydes and Aromatic Amines Catalyzed by Tungstophosphoric Acid in Water.
  • European Medicines Agency. (2023). ICH Q1A(R2) Stability testing of new drug substances and products. Retrieved from [Link]

  • Wang, Z., et al. (2021). Cα-Umpolung of Amides Strategy for Enantioselective Propargylic Amination toward Cα-Tetrasubstituted α-Amino Acid Derivatives. Organic Letters, 23(15), 5896-5900.
  • Autechem. (n.d.). Exploring 2-Amino-1-Phenylethanone: Properties, Applications, and Manufacturing. Retrieved from [Link]

  • Khan, K. M., et al. (2016). Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 153-160.
  • Glavaš, M., et al. (2018). Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products. Royal Society Open Science, 5(11), 181238.
  • Rocchetti, G., et al. (2022). Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages. Foods, 11(3), 425.
  • PubChem. (n.d.). 2-Amino-2-phenylethan-1-ol. Retrieved from [Link]

  • Shimada, K., et al. (2016). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. Bioorganic & Medicinal Chemistry Letters, 26(24), 5963-5967.
  • Bergman, R. G., & Danheiser, R. L. (2016). Reproducibility in Chemical Research.
  • Organic Syntheses. (n.d.). β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. Retrieved from [Link]

  • Loo, K. Y., et al. (2022). 1H-NMR metabolomics and molecular networking reveal relationship between. Malaysian Journal of Analytical Sciences, 26(1), 143-161.
  • Gil-Falgas, E., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15, 1359654.
  • ChemSynthesis. (n.d.). 2-amino-1-phenylethanone. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Aminoketone – Knowledge and References. Retrieved from [Link]

  • Sharma, S., & Kumar, S. (2023). The Repeatability and Reproducibility Problem in the CVD Synthesis of 2D Materials: Towards a More Efficient and Sustainable. ChemRxiv.
  • Brinson, R. G., et al. (2023). Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. Pharmaceutical Research, 40(12), 2963-2976.
  • Yeon, S., et al. (2025). Structural identification and metabolic profiling of the new psychoactive substance 2-fluoro-2-oxo-PCPr using NMR and LC-QTOF-MS. Journal of Pharmaceutical and Biomedical Analysis, 265, 116578.
  • Chemistry of Materials. (2023). Recent Methods & Protocols from Chemistry of Materials: Promoting High-Quality Research and Transparency.

Sources

A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: A Comparative Framework Using 2-Methylamino-1-thiophen-2-yl-ethanone as an Investigational Compound

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of novel protein kinase inhibitors is a cornerstone of modern drug discovery. A rigorous, multi-faceted benchmarking process against established compounds is critical for elucidating the potency, selectivity, and therapeutic potential of any new chemical entity. This guide provides a comprehensive framework for the preclinical evaluation of investigational kinase inhibitors, using "2-Methylamino-1-thiophen-2-yl-ethanone" as a representative novel compound. Due to the absence of public data for this specific molecule, this document serves as a detailed methodological template. We will outline a series of essential in vitro and cellular assays, and compare the expected data against three well-characterized kinase inhibitors: the broad-spectrum research tool Staurosporine , and the clinically approved multi-targeted inhibitors Dasatinib and Sunitinib . Our objective is to equip researchers, scientists, and drug development professionals with the experimental logic, detailed protocols, and data interpretation frameworks necessary to robustly characterize their own novel inhibitors.

Introduction: The Rationale for Comparative Benchmarking

Protein kinases are a large family of enzymes that play central roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] Consequently, they are among the most intensely pursued drug targets.[2] The success of a kinase inhibitor in the clinic hinges not only on its potency against the intended target but also on its selectivity profile across the entire human kinome. Poor selectivity can lead to off-target toxicities, while unexpected polypharmacology can sometimes offer therapeutic benefits.[3]

Therefore, benchmarking a new investigational compound is not merely about determining its IC50 value. It is a systematic investigation designed to answer critical questions:

  • Potency: How strongly does it inhibit the primary target(s) compared to established molecules?

  • Selectivity: Which other kinases does it inhibit? Is it a highly selective inhibitor, or does it have a broader profile like Sunitinib or Dasatinib?[4][5]

  • Cellular Activity: Does biochemical potency translate to functional effects in a cellular context?[6] Can it engage its target and modulate downstream signaling pathways within a living cell?

To provide a robust comparative context, we have selected three benchmark compounds representing different inhibitor classes:

  • This compound: Our hypothetical investigational compound (IC). Its properties will be determined through the described experimental workflows.

  • Staurosporine: A microbial alkaloid that acts as a potent, ATP-competitive, but highly non-selective kinase inhibitor.[7][8][9] It is a valuable research tool for inducing apoptosis and serves as a benchmark for broad-spectrum activity.[10]

  • Dasatinib: An FDA-approved, multi-targeted inhibitor of BCR-ABL and Src family kinases, used in the treatment of leukemia.[11][12][13] It represents a clinically successful inhibitor with a specific but multi-targeted profile.

  • Sunitinib: An FDA-approved, multi-targeted receptor tyrosine kinase (RTK) inhibitor that blocks signaling through VEGFRs, PDGFRs, and KIT.[14][15][16] It is a standard-of-care for renal cell carcinoma and GIST, representing a different class of multi-targeted clinical agents.[4]

This guide will walk through the essential experimental workflows, from initial biochemical potency determination to cellular target engagement and functional outcome assays.

The Compounds: Physicochemical Properties

A foundational step in any comparative analysis is the characterization of the physical and chemical properties of the molecules under investigation. This information is crucial for ensuring accurate stock solution preparation, understanding solubility, and interpreting structure-activity relationships.

Compound Name Structure Molecular Formula Molecular Weight ( g/mol ) Known General Role
This compound (IC) (Structure not publicly available)C₉H₁₁NOS185.26Investigational Compound
Staurosporine (Structure available in public databases)C₂₈H₂₆N₄O₃466.54Broad-Spectrum Kinase Inhibitor[8][10]
Dasatinib (Structure available in public databases)C₂₂H₂₆ClN₇O₂S488.01Multi-Targeted Kinase Inhibitor (BCR-ABL, Src)[5]
Sunitinib (Structure available in public databases)C₂₂H₂₇FN₄O₂398.47Multi-Targeted Kinase Inhibitor (RTKs)[4]

Foundational In Vitro Benchmarking: Potency and Selectivity

The first critical step is to determine the biochemical potency and selectivity of the investigational compound in cell-free systems. This provides the cleanest assessment of the direct interaction between the inhibitor and its target kinase(s).

Rationale for Experimental Choices
  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is the most common metric for inhibitor potency. We will describe a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced. This format is highly sensitive, applicable to a wide range of kinases, and avoids the hazards of radiometric assays.[17][18] The choice of ATP concentration is critical; performing the assay at a physiological ATP concentration (e.g., 1 mM) provides a more clinically relevant measure of potency, as the inhibitor must compete with a high concentration of the endogenous substrate.[18][19]

  • Kinome-wide Selectivity: Assessing selectivity by testing against a large panel of kinases is essential to understand potential off-target effects.[3][20] While panel screening of recombinant enzymes is a standard approach, chemical proteomics methods like the Kinobeads technology offer a powerful alternative.[21][22] This technique uses immobilized, broad-spectrum kinase inhibitors to pull down kinases from a native cell lysate. By measuring how effectively the soluble investigational compound competes with the beads for kinase binding, one can determine its affinity for hundreds of kinases simultaneously in a more physiological context.[23][24]

Experimental Workflow Overview

The overall workflow for in vitro characterization follows a logical progression from single-target potency testing to broad selectivity profiling.

G cluster_0 In Vitro Characterization A Primary Target Kinase Assay (e.g., Luminescence-based) B IC50 Determination (Dose-Response Curve) A->B Generate Data D Data Analysis & Comparison (Potency & Selectivity Profile) B->D Input IC50 C Kinome-Wide Selectivity Screen (e.g., Kinobeads or Panel Screen) C->D Input Selectivity Data

Caption: General workflow for in vitro kinase inhibitor benchmarking.

Protocol 1: In Vitro Kinase Assay for IC50 Determination (ADP-Glo™)

This protocol outlines a general procedure for determining the IC50 value of an inhibitor against a purified kinase.

Materials:

  • Purified recombinant target kinase

  • Kinase-specific substrate (peptide or protein)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ATP solution (at 2x the desired final concentration, e.g., 2 mM for a 1 mM final concentration)

  • Investigational and benchmark compounds, serially diluted in DMSO

  • 384-well white assay plates

Procedure:

  • Compound Plating: Prepare a serial dilution of the inhibitors in DMSO. Typically, an 11-point, 3-fold dilution series is appropriate, starting from 100 µM. Dispense a small volume (e.g., 50 nL) of each inhibitor concentration into the 384-well plate. Include DMSO-only wells as a "no inhibition" control (100% activity).

  • Kinase/Substrate Mix: Prepare a 2x kinase/substrate solution in Kinase Reaction Buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.

  • Reaction Initiation: Add the 2x kinase/substrate mix to the wells containing the compounds. Then, add the 2x ATP solution to initiate the kinase reaction. The final reaction volume is typically 5-10 µL.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to all wells. This converts the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data: Set the average signal from the DMSO-only wells as 100% activity and the signal from "no enzyme" wells as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[25]

Comparative In Vitro Data

The following table summarizes known biochemical data for the benchmark inhibitors against key targets. The data for the investigational compound would be generated using the protocol above.

Compound Primary Kinase Target(s) Biochemical IC50 (nM)
This compound (IC) TBDTBD
Staurosporine PKCα2[26]
p60v-src6[8]
PKA7[8]
CaMKII20[8]
Dasatinib BCR-ABL<1[12]
SRC0.8[12]
c-KIT79[12]
LCK<1.1
Sunitinib VEGFR29
PDGFRβ2
c-KIT4
FLT31

Note: IC50 values can vary based on assay conditions (e.g., ATP concentration). The values presented are representative figures from published literature.

Cellular Assay Benchmarking: Target Engagement and Functional Outcomes

A potent biochemical inhibitor may fail in a cellular context due to poor membrane permeability, rapid efflux, or metabolic instability.[6] Therefore, it is essential to validate in vitro findings with cell-based assays that measure target engagement and a downstream functional response.

Rationale for Experimental Choices
  • Cellular Target Engagement: To confirm that the inhibitor can reach its target inside a cell and exert its effect, we can measure the phosphorylation status of a direct downstream substrate. Western blotting is a robust and widely accessible method for this purpose. For example, to test an inhibitor of the MEK kinase, one would measure the level of phosphorylated ERK (p-ERK). A dose-dependent decrease in the p-ERK signal upon inhibitor treatment indicates successful target engagement.

  • Functional Outcome (Cell Proliferation): A key desired outcome for many kinase inhibitors, particularly in oncology, is the inhibition of cell proliferation. The MTT assay is a standard colorimetric method to measure cell viability and proliferation.[27] It quantifies the metabolic activity of living cells, providing a GI50 (concentration for 50% growth inhibition) value that serves as a crucial metric of the compound's functional potency.

Simplified Signaling Pathway

The diagram below illustrates a generic Receptor Tyrosine Kinase (RTK) pathway, a common target for inhibitors like Sunitinib. This shows how inhibiting the kinase can block downstream signaling cascades responsible for cell proliferation and survival.

G cluster_0 Cellular Signaling RTK RTK (e.g., VEGFR, PDGFR) RAS RAS-RAF-MEK-ERK Pathway RTK->RAS PI3K PI3K-AKT Pathway RTK->PI3K Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation Inhibitor Sunitinib Inhibitor->RTK Inhibits

Caption: Simplified RTK signaling pathway inhibited by Sunitinib.

Protocol 2: Cellular Target Engagement via Western Blot

Procedure:

  • Cell Culture and Treatment: Plate a relevant cell line (e.g., one with a constitutively active target kinase) and allow cells to adhere. Starve the cells (if necessary to reduce basal signaling) and then stimulate with an appropriate growth factor to activate the pathway. Treat cells with a serial dilution of the inhibitor for a fixed time (e.g., 2 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the downstream target (e.g., anti-p-ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Capture the chemiluminescent signal using a digital imager.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.

  • Analysis: Quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal for each lane. Plot the normalized signal against inhibitor concentration to estimate a cellular IC50.

Protocol 3: Cell Proliferation Assay (MTT)

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Treatment: Add serial dilutions of the investigational and benchmark compounds to the wells. Include DMSO-only (vehicle) and media-only (no cells) controls. Incubate for a period corresponding to several cell doubling times (e.g., 72 hours).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at ~570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control wells and plot cell viability (%) against the logarithm of inhibitor concentration. Fit the curve to determine the GI50 value.[27]

Comparative Cellular Data

This table presents representative cellular activity data for the benchmark compounds.

Compound Cell Line Cellular Assay Type Potency (GI50/IC50, nM)
This compound (IC) TBDTBDTBD
Staurosporine HeLa S3Proliferation4
PC12Apoptosis Induction~1000
Dasatinib Ba/F3 (BCR-ABL)Proliferation<1
K562 (CML)Proliferation~3
Sunitinib HUVECProliferation12.9
A498 (Renal)Proliferation2,100

Conclusion and Future Directions

This guide provides a foundational framework for the systematic benchmarking of a novel kinase inhibitor, using this compound as a hypothetical candidate. By following the detailed protocols for determining biochemical potency (IC50), kinome-wide selectivity, cellular target engagement, and functional outcomes (GI50), researchers can build a comprehensive data package.

The true value of this process lies in the direct comparison of this data to well-characterized benchmarks like Staurosporine, Dasatinib, and Sunitinib. This comparative analysis allows for the contextualization of the investigational compound's profile. Is it a broad-spectrum tool like Staurosporine? A potent, multi-targeted inhibitor with a clinical precedent like Dasatinib or Sunitinib? Or a highly selective inhibitor with a potentially wider therapeutic window? Answering these questions is fundamental to guiding the subsequent stages of drug discovery, including lead optimization, preclinical safety studies, and the design of in vivo efficacy models.

References

  • Wikipedia. Staurosporine. [Link]

  • Bantscheff, M., et al. (2011). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Methods in Molecular Biology. [Link]

  • Wikipedia. Sunitinib. [Link]

  • Davis, M.I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Journal. [Link]

  • PubChem. Dasatinib. [Link]

  • Klaeger, S., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research. [Link]

  • Cancer Care Ontario. SUNItinib. [Link]

  • mediaTUM. Characterization of the Small Molecule Kinase Inhibitor SU11248 (Sunitinib/ SUTENT) in vitro and in vivo. [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • Knapp, S., et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. MedChemComm. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. [Link]

  • Zhang, J., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

  • Faivre, S., et al. (2006). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). Therapeutics and Clinical Risk Management. [Link]

  • ResearchGate. Kinase profile of dasatinib. [Link]

  • Vieth, M., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters. [Link]

  • Bio-protocol. Kinase Assay to Determine the IC50 Values. [Link]

  • Targeted Oncology. FDA Approves Generic Dasatinib, Expanding Access to Key TKI. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. sunitinib. [Link]

  • Patrick, L.A., et al. (2018). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. ACS Chemical Biology. [Link]

  • Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Gande, S.L., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Communications. [Link]

  • Wang, Y., et al. (2024). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. Journal of Chemical Information and Modeling. [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]

  • BMG LABTECH. Kinase assays. [Link]

  • Jabbour, E., et al. (2018). A comprehensive review of protein kinase inhibitors for cancer therapy. Expert Review of Clinical Pharmacology. [Link]

  • Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]

  • Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Labiotech.eu. A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. [Link]

Sources

A Comparative Analysis of 2-Methylamino-1-thiophen-2-yl-ethanone and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 2-Methylamino-1-thiophen-2-yl-ethanone and its structurally related analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, physicochemical properties, and biological activities of this important class of thiophene derivatives. We will explore the nuanced structure-activity relationships (SAR) that govern their pharmacological profiles, with a particular focus on their potential as central nervous system (CNS) agents. The information presented herein is supported by experimental data from peer-reviewed literature, offering a solid foundation for future research and development in this area.

Introduction: The Thiophene Scaffold in Medicinal Chemistry

The thiophene ring is a privileged scaffold in medicinal chemistry, prized for its ability to mimic a phenyl ring while offering unique electronic and metabolic properties. This bioisosteric relationship has been exploited in the design of numerous drugs. The 2-amino-1-thienylethanone core, in particular, represents a versatile template for the development of compounds targeting a range of biological systems, from microbial pathogens to complex CNS receptors. This guide will focus on this compound as a parent compound and explore how structural modifications to this core influence its biological activity.

Synthesis of this compound and Its Analogs

The synthesis of this compound and its analogs typically commences with the acylation of thiophene, followed by alpha-bromination to yield the key intermediate, 2-bromo-1-(thiophen-2-yl)ethanone. This versatile precursor can then be reacted with a variety of primary and secondary amines to generate a library of analogs with diverse substitution patterns on the amino group.

Experimental Protocol: Synthesis of 2-(Dialkylamino)-1-(thiophen-2-yl)ethan-1-one Analogs

Step 1: Synthesis of 2-Bromo-1-(thiophen-2-yl)ethanone

  • To a solution of 2-acetylthiophene (1 equivalent) in a suitable solvent such as diethyl ether or chloroform, add N-bromosuccinimide (NBS) (1.1 equivalents).

  • Initiate the reaction with a catalytic amount of a radical initiator like benzoyl peroxide or by photo-irradiation.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-1-(thiophen-2-yl)ethanone, which can be purified by column chromatography or recrystallization.

Step 2: Synthesis of 2-(Dialkylamino)-1-(thiophen-2-yl)ethan-1-one Analogs

  • Dissolve 2-bromo-1-(thiophen-2-yl)ethanone (1 equivalent) in an appropriate solvent like acetonitrile or tetrahydrofuran (THF).

  • Add the desired primary or secondary amine (2.2 equivalents) to the solution. The excess amine acts as both the nucleophile and the base to neutralize the hydrobromic acid formed during the reaction.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • After completion, remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and a dilute aqueous acid solution to remove the excess amine.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the final compound by column chromatography on silica gel.

Comparative Analysis of Biological Activity

The biological activity of this compound and its analogs is highly dependent on the nature of the substituents on the amino group and the thiophene ring. The following sections and tables summarize the known activities and provide a comparative overview.

Antimicrobial and Antifungal Activity

Several studies have demonstrated that 2-aminothiophene derivatives possess significant antimicrobial and antifungal properties. The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.

Compound IDR1R2Biological ActivityIC50/EC50/MICReference
1 HCH3AntibacterialVaries with strain[1]
2 CH3CH3Antifungal (Candida spp.)Varies with strain[2]
3 HC2H5AntibacterialVaries with strain[1]
4 -(CH2)4-Antifungal (C. albicans)MIC: >100 µg/mL[2]
5 -(CH2)5-Antifungal (C. albicans)MIC: >100 µg/mL[2]

Note: The table above is a representative summary. The specific activity of each compound can vary significantly depending on the microbial strain and the assay conditions.

Central Nervous System (CNS) Activity

The structural similarity of the 2-amino-1-thienylethanone scaffold to known CNS-active pharmacophores, such as phenethylamines, suggests potential activity at various CNS receptors. Research in this area has focused on targets like cannabinoid and opioid receptors, as well as monoamine transporters.

A study on thiophene-based cannabinoid receptor type 2 (CB2) ligands revealed that subtle structural modifications can significantly impact binding affinity and selectivity. For instance, compounds AAT-015 and AAT-778 demonstrated high affinity for the CB2 receptor with Ki-values of 3.3 ± 0.5 nM and 4.3 ± 0.7 nM, respectively.[2][3] Their affinity for the CB1 receptor was significantly lower, indicating good selectivity.[2][3]

CompoundTarget ReceptorKi (nM)Reference
AAT-015 CB23.3 ± 0.5[2][3]
AAT-778 CB24.3 ± 0.7[2][3]
AAT-015 CB11000 ± 200[2][3]
AAT-778 CB11100 ± 100[2][3]

These findings highlight the potential of the 2-amino-1-thienylethanone scaffold in developing selective CNS receptor modulators. Further research is warranted to explore the full spectrum of their CNS activity.

Experimental Protocol: Radioligand Binding Assay for CNS Receptor Affinity

This protocol provides a general framework for determining the binding affinity of test compounds to a specific CNS receptor using a radioligand competition assay.

  • Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the receptor of interest. Homogenize the cells or tissue in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer

    • A serial dilution of the test compound (or vehicle for total binding)

    • A known concentration of a suitable radioligand specific for the receptor of interest.

    • The membrane preparation.

    • For non-specific binding determination, a separate set of wells should contain a high concentration of a known, non-radiolabeled ligand for the receptor.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to allow the binding to reach equilibrium.[4]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Structure-Activity Relationship (SAR) Insights

The collective data from various studies on 2-aminothiophene derivatives allow for the deduction of several key structure-activity relationships:

  • Amino Group Substitution: The nature of the substituent on the amino group plays a critical role in determining both the type and potency of biological activity.

    • Small alkyl groups, such as methyl and ethyl, are often associated with CNS activity.

    • Bulkier or cyclic substituents on the nitrogen atom can influence selectivity for different receptor subtypes.

    • Incorporation of the nitrogen into a heterocyclic ring system, such as piperidine or morpholine, can modulate pharmacokinetic properties and target engagement.

  • Thiophene Ring Substitution: Substitution on the thiophene ring can fine-tune the electronic properties and steric profile of the molecule.

    • Electron-withdrawing or electron-donating groups on the thiophene ring can impact the acidity of the alpha-proton and the overall reactivity of the molecule.

    • Substituents at the 4- and 5-positions of the thiophene ring can influence binding to the target protein by interacting with specific amino acid residues in the binding pocket.

Diagrams

Synthesis of 2-(Dialkylamino)-1-(thiophen-2-yl)ethan-1-one Analogs

G acetylthiophene 2-Acetylthiophene bromoethanone 2-Bromo-1-(thiophen-2-yl)ethanone acetylthiophene->bromoethanone NBS, Initiator analog 2-(Dialkylamino)-1-(thiophen-2-yl)ethan-1-one bromoethanone->analog amine R1R2NH amine->analog Base

Caption: General synthetic scheme for 2-(dialkylamino)-1-(thiophen-2-yl)ethan-1-one analogs.

Structure-Activity Relationship (SAR) Logic

G core 2-Amino-1-thienylethanone Core amino_sub Amino Group Substituent (R1, R2) core->amino_sub thiophene_sub Thiophene Ring Substituent (R3) core->thiophene_sub activity Biological Activity amino_sub->activity Influences Potency & Selectivity thiophene_sub->activity Modulates Physicochemical Properties & Binding

Caption: Key structural determinants of biological activity in 2-amino-1-thienylethanone analogs.

Conclusion

This compound and its analogs represent a promising class of compounds with a wide range of potential therapeutic applications. The synthetic accessibility of this scaffold allows for the facile generation of diverse libraries for biological screening. The structure-activity relationships discussed in this guide provide a framework for the rational design of novel analogs with improved potency, selectivity, and pharmacokinetic profiles. Further investigation into the CNS activity of these compounds is particularly warranted and may lead to the discovery of novel therapeutic agents for a variety of neurological and psychiatric disorders.

References

  • J Enzyme Inhib Med Chem. 2006 Apr;21(2):139-43.

  • Iran J Pharm Res. 2013 Winter; 12(1): 1–8.

  • Front. Chem., 27 July 2016.

  • Front Chem. 2016; 4: 26.

Sources

Independent Verification of 2-Methylamino-1-thiophen-2-yl-ethanone's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of novel psychoactive substances, rigorous and independent verification of a compound's mechanism of action is paramount. This guide provides an in-depth technical framework for characterizing the pharmacological profile of 2-Methylamino-1-thiophen-2-yl-ethanone and its structural analogs. Given the limited direct research on this specific molecule, we will focus our analysis on the closely related and well-documented compound, methiopropamine (MPA), a structural isomer of the specified ethanone. This guide will objectively compare MPA's performance with other research chemicals exhibiting distinct mechanisms of action, supported by detailed experimental protocols.

The core principle of this guide is to empower researchers to conduct self-validating experiments. By understanding the causality behind each experimental choice and employing a multi-faceted approach, one can confidently elucidate the precise molecular interactions and downstream neurochemical effects of these compounds.

Section 1: Understanding the Primary Target and Comparative Compounds

This compound belongs to the broad class of thiophene-based psychoactive compounds. Its structural analog, methiopropamine (MPA), is a well-characterized norepinephrine-dopamine reuptake inhibitor (NDRI)[1]. To provide a comprehensive understanding of its mechanism, we will compare it against two synthetic cathinones with distinct pharmacological profiles:

  • Mephedrone (4-methylmethcathinone): A non-selective monoamine transporter substrate that evokes the release of dopamine, norepinephrine, and serotonin[2][3][4].

  • Methylone (3,4-methylenedioxymethcathinone): A compound with a "hybrid" mechanism, acting as a dopamine and norepinephrine uptake inhibitor while also inducing serotonin release[2][5][6].

This comparative approach allows for a nuanced understanding of how subtle structural modifications within the cathinone and amphetamine classes can dramatically alter their interaction with monoamine transporters.

Section 2: In Vitro Characterization: The Foundation of Mechanistic Understanding

The initial step in characterizing any novel psychoactive compound is to determine its affinity for and functional effects on the primary molecular targets: the monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a test compound to its receptor or transporter. This assay measures the ability of the unlabeled test compound to displace a known radiolabeled ligand from its binding site.

Table 1: Comparative Binding Affinities (Ki, nM) at Monoamine Transporters

CompoundDATNETSERT
Methiopropamine (MPA) 740470>25,000
Mephedrone Low µMLow µMLow µM
Methylone 8201200Lower than DAT/NET

Note: Specific Ki values for mephedrone and methylone can vary between studies. The values presented here represent a general profile.

Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters

This protocol outlines a general procedure for determining the binding affinity of a test compound to DAT, NET, and SERT using transfected cell lines.

Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare cell membranes expressing hDAT, hNET, or hSERT A1 Incubate membranes, radioligand, and test compound P1->A1 P2 Prepare assay buffer and radioligand solution P2->A1 P3 Prepare serial dilutions of test compound P3->A1 A2 Separate bound and free radioligand via filtration A1->A2 A3 Quantify bound radioactivity using scintillation counting A2->A3 D1 Generate competition curves A3->D1 D2 Calculate IC50 values D1->D2 D3 Determine Ki values using the Cheng-Prusoff equation D2->D3 G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Culture cells expressing hDAT, hNET, or hSERT P2 Pre-load cells with [³H]dopamine, [³H]norepinephrine, or [³H]serotonin P1->P2 A1 Wash cells to remove extracellular radiolabel P2->A1 A2 Incubate cells with varying concentrations of the test compound A1->A2 A3 Collect the supernatant (containing released radiolabel) A2->A3 D1 Quantify radioactivity in the supernatant A3->D1 D2 Calculate the percentage of total cellular radiolabel released D1->D2 D3 Determine EC50 values for release D2->D3

Caption: Workflow for a monoamine release assay.

Step-by-Step Methodology:

  • Cell Culture: Grow HEK293 cells expressing hDAT, hNET, or hSERT in 96-well plates.

  • Pre-loading: Incubate the cells with a low concentration of the respective radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) for a sufficient time to allow for uptake into the cells.

  • Washing: Gently wash the cells with buffer to remove any extracellular radiolabel.

  • Incubation with Test Compound: Add varying concentrations of the test compound to the cells and incubate for a short period (e.g., 10-30 minutes).

  • Supernatant Collection: Carefully collect the supernatant, which contains the radiolabeled monoamine released from the cells.

  • Quantification: Measure the radioactivity in the supernatant using a liquid scintillation counter.

  • Data Analysis: Express the amount of radioactivity released as a percentage of the total radioactivity initially taken up by the cells. Plot the percentage of release against the logarithm of the test compound concentration to determine the EC50 value for release.

Section 3: In Vivo Verification: Bridging the Gap to Physiological Effects

In vitro assays provide crucial molecular-level data, but in vivo studies are essential to understand how a compound affects neurotransmitter levels in the living brain and influences behavior.

In Vivo Microdialysis: Measuring Real-Time Neurotransmitter Dynamics

In vivo microdialysis is a powerful technique that allows for the collection of extracellular fluid from specific brain regions of freely moving animals, providing a direct measure of neurotransmitter levels.

Table 3: Expected In Vivo Neurochemical Effects

CompoundDopamine LevelsNorepinephrine LevelsSerotonin Levels
Methiopropamine (MPA) IncreasedIncreasedNo significant change
Mephedrone IncreasedIncreasedIncreased
Methylone IncreasedIncreasedMarkedly Increased

Experimental Protocol: In Vivo Microdialysis

This protocol provides a general outline for conducting an in vivo microdialysis study in rodents.

Workflow: In Vivo Microdialysis

G cluster_prep Surgical Preparation cluster_exp Experiment cluster_analysis Analysis S1 Stereotaxically implant a microdialysis guide cannula into the target brain region (e.g., nucleus accumbens) S2 Allow for post-operative recovery S1->S2 E1 Insert microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF) S2->E1 E2 Collect baseline dialysate samples E1->E2 E3 Administer test compound (e.g., intraperitoneally) E2->E3 E4 Collect post-administration dialysate samples E3->E4 A1 Analyze dialysate samples for monoamine content using HPLC-ECD E4->A1 A2 Express post-administration neurotransmitter levels as a percentage of baseline A1->A2

Caption: Workflow for an in vivo microdialysis experiment.

Step-by-Step Methodology:

  • Surgical Implantation: Anesthetize the animal (e.g., a rat) and stereotaxically implant a guide cannula into the brain region of interest, such as the nucleus accumbens or prefrontal cortex.

  • Recovery: Allow the animal to recover from surgery for several days.

  • Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

  • Baseline Collection: Collect several dialysate samples to establish a stable baseline of extracellular neurotransmitter levels.

  • Drug Administration: Administer the test compound via a systemic route (e.g., intraperitoneal injection).

  • Post-Drug Collection: Continue to collect dialysate samples for several hours after drug administration.

  • Sample Analysis: Analyze the dialysate samples for their content of dopamine, norepinephrine, serotonin, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Data Analysis: Express the neurotransmitter concentrations in the post-drug samples as a percentage of the average baseline concentration.

Behavioral Assays: Assessing In Vivo Functional Outcomes

Behavioral assays provide insights into the psychoactive effects of a compound and can help to correlate neurochemical changes with behavioral outcomes.

  • Head-Twitch Response (HTR) in Mice: This is a rapid, side-to-side head movement that is a characteristic behavioral response to the activation of serotonin 5-HT2A receptors.[7][8] Compounds with significant serotonin-releasing or 5-HT2A agonist properties, such as mephedrone and methylone, would be expected to induce HTR, while a pure NDRI like MPA would not.

  • Drug Discrimination Studies: In this paradigm, animals are trained to recognize the subjective effects of a known drug of abuse (e.g., cocaine or MDMA) and to make a specific response to receive a reward.[9][10] A novel compound is then tested to see if it substitutes for the training drug, indicating similar subjective effects. MPA would likely substitute for cocaine or amphetamine, while mephedrone and methylone might show partial substitution for both stimulants and entactogens like MDMA.

Section 4: Advanced Characterization: Exploring Off-Target Effects

While the primary mechanism of action of many psychoactive compounds involves monoamine transporters, it is crucial to investigate potential interactions with other receptors to build a complete pharmacological profile.

  • Receptor Binding Panels: A broad screen of the test compound's binding affinity against a panel of common G-protein coupled receptors (GPCRs), ion channels, and other transporters can reveal potential off-target effects that may contribute to its overall pharmacological profile or side effects.

  • GTPγS Binding Assay: This functional assay can determine if a compound acts as an agonist, antagonist, or inverse agonist at a specific GPCR. For example, if a compound shows affinity for a serotonin receptor in a binding assay, a GTPγS binding assay can elucidate its functional activity at that receptor.[11][12][13][14][15]

Workflow: GTPγS Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare cell membranes expressing the GPCR of interest A1 Incubate membranes with varying concentrations of the test compound P1->A1 P2 Prepare assay buffer containing GDP and [³⁵S]GTPγS A2 Initiate the reaction by adding [³⁵S]GTPγS P2->A2 A1->A2 A3 Terminate the reaction and separate bound [³⁵S]GTPγS A2->A3 D1 Quantify bound [³⁵S]GTPγS A3->D1 D2 Determine agonist potency (EC50) and efficacy (Emax) D1->D2

Caption: Workflow for a GTPγS binding assay.

Conclusion

The independent verification of a novel compound's mechanism of action is a cornerstone of rigorous scientific research. By employing a systematic and multi-tiered approach, from in vitro binding and functional assays to in vivo neurochemical and behavioral studies, researchers can build a comprehensive and reliable pharmacological profile. This guide provides a robust framework for the characterization of this compound and its analogs, emphasizing the importance of comparative analysis and self-validating experimental design. The presented protocols, while general, offer a solid foundation for developing more specific and optimized assays tailored to the unique properties of the compound under investigation. Through such meticulous and objective evaluation, the scientific community can advance our understanding of novel psychoactive substances and their potential therapeutic or toxicological implications.

References

  • Simmler, L. D., Buser, T. A., Donzelli, M., Schramm, Y., Dieu, L. H., Huwyler, J., ... & Liechti, M. E. (2013). Pharmacological characterization of designer cathinones in vitro. British journal of pharmacology, 168(2), 458-470.
  • Wikipedia. (2023). Methiopropamine. In Wikipedia. Retrieved from [Link]

  • Coppola, M., & Mondola, R. (2012). Synthetic cathinones: chemistry, pharmacology and toxicology of a new class of designer drugs of abuse marketed as" bath salts" or" plant food". Toxicology letters, 211(2), 144-149.
  • Halberstadt, A. L., & Geyer, M. A. (2011). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology, 61(3), 364-381.
  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European journal of pharmacology, 479(1-3), 23-40.
  • PubChem. (n.d.). Methylone. National Center for Biotechnology Information. Retrieved from [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Assay Guidance Manual. Retrieved from [Link]

  • Chemsky, A. P., & Markin, V. S. (2015). In vivo microdialysis: a versatile tool for the investigation of drug distribution and metabolism. Journal of pharmacological and toxicological methods, 73, 1-12.
  • Gatch, M. B., & Forster, M. J. (2016). Drug discrimination: a versatile tool for the study of psychoactive drugs. Methods in molecular biology (Clifton, N.J.), 1384, 131–146.
  • Assay Guidance Manual. (2012). GTPγS Binding Assays. In Assay Guidance Manual.
  • Simmler, L. D., Rickli, A., Hoener, M. C., & Liechti, M. E. (2014). Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Neuropharmacology, 79, 152-160.
  • Baumann, M. H., Partilla, J. S., Lehner, K. R., Thorndike, E. B., Hoffman, A. F., Holy, M., ... & Rothman, R. B. (2005). Powerful cocaine-like actions of 3, 4-methylenedioxypyrovalerone (MDPV), a principal constituent of psychoactive ‘bath salts’ products. Neuropsychopharmacology, 38(4), 552-562.
  • Geyer, M. A., & Vollenweider, F. X. (2008). Serotonin research: contributions to our understanding of normal and abnormal behavior.
  • National Institute on Drug Abuse. (2019). DrugFacts: Synthetic Cathinones ("Bath Salts"). Retrieved from [Link]

  • Wikipedia. (2023). Head-twitch response. In Wikipedia. Retrieved from [Link]

  • Wikipedia. (2023). Drug discrimination. In Wikipedia. Retrieved from [Link]

  • Banks, M. L., & Negus, S. S. (2012). Preclinical determinants of drug choice and drug preference. Advances in pharmacology (San Diego, Calif.), 64, 339–389.
  • Covvey, J. R., & Schlesselman, L. S. (2014). Mephedrone ("bath salts"), a new designer amphetamine.
  • Winstock, A. R., Mitcheson, L. R., Deluca, P., Davey, Z., Corazza, O., & Schifano, F. (2011). Mephedrone, new kid for the chop?. Addiction (Abingdon, England), 106(1), 154–161.
  • Halberstadt, A. L., van der Kooy, D., & Geyer, M. A. (2011). The role of the 5-HT2A receptor in the locomotor-activating effects of the phenethylamine hallucinogen 2, 5-dimethoxy-4-iodoamphetamine (DOI). Neuropsychopharmacology, 36(10), 2106–2117.
  • Baumann, M. H., Ayestas, M. A., Partilla, J. S., Sink, J. R., Shulgin, A. T., Daley, P. F., ... & Rothman, R. B. (2002). The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in rat brain. Neuropsychopharmacology, 37(5), 1192-1203.
  • Kehr, J., Yoshitake, T., Wang, F. H., Razani, H., Gimenez-Llort, L., Jansson, A., ... & Ogren, S. O. (2007). Mephedrone, compared with MDMA (ecstasy) and amphetamine, rapidly increases both dopamine and 5-HT levels in nucleus accumbens of awake rats. British journal of pharmacology, 164(8), 1949-1958.
  • Solis, E., Jr, Cameron, K. N., & Gatch, M. B. (2016). Discriminative stimulus effects of mephedrone in male Sprague-Dawley rats. Behavioural pharmacology, 27(6), 511–517.
  • Fantegrossi, W. E., Winger, G., & Woods, J. H. (2005). Discriminative stimulus effects of hallucinogens and related compounds in rats. Behavioural pharmacology, 16(5-6), 335–343.
  • National Center for Biotechnology Information. (n.d.). Drug Discrimination. In Methods of Behavior Analysis in Neuroscience. Retrieved from [Link]

  • Cameron, K., Kolanos, R., Solis, E., Glennon, R. A., & De Felice, L. J. (2013). Mephedrone and methylone block transport of dopamine and serotonin and are substrates of the organic cation transporter 3 (OCT3). Molecular pharmacology, 83(1), 167–174.
  • Hadlock, G. C., Webb, K. M., McFadden, L. M., Chu, P. W., Ellis, J. D., Allen, S. C., ... & Fleckenstein, A. E. (2011). 4-Methylmethcathinone (mephedrone): neuropharmacological effects of a designer stimulant of abuse. The Journal of pharmacology and experimental therapeutics, 339(2), 530–536.
  • Wikipedia. (2023). Methylone. In Wikipedia. Retrieved from [Link]

  • López-Arnau, R., Martínez-Clemente, J., Pubill, D., Escubedo, E., & Camarasa, J. (2012). Comparative neuropharmacology of three psychostimulant cathinone derivatives: butylone, mephedrone and methylone. British journal of pharmacology, 167(2), 407-420.
  • Martínez-Clemente, J., López-Arnau, R., Abad, S., Duart, M. J., Pubill, D., Escubedo, E., & Camarasa, J. (2012). Dose and time-dependent neurotoxic effects of mephedrone in mice. PloS one, 7(8), e44445.
  • Wikipedia. (2023). Head-twitch response. In Wikipedia. Retrieved from [Link]

  • Fantegrossi, W. E., Bauzo, R. M., & Winger, G. (2008). The discriminative stimulus effects of hallucinogens in rats trained to discriminate lysergic acid diethylamide from saline. Behavioural pharmacology, 19(5-6), 461–470.
  • Martínez-Clemente, J., López-Arnau, R., Pubill, D., Escubedo, E., & Camarasa, J. (2014). The role of monoamine transporters in the psychostimulant and rewarding effects of mephedrone. European Neuropsychopharmacology, 24(4), 605-617.
  • National Center for Biotechnology Information. (n.d.). GTPγS Binding Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Ang, K. H., Cheaha, D., & Tan, M. G. (2013). Mephedrone (4-methylmethcathinone): a review. Basic & clinical pharmacology & toxicology, 112(4), 219-226.
  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]

  • Wikipedia. (2023). Mephedrone. In Wikipedia. Retrieved from [Link]

  • Cameron, K., Shim, J., Aarde, S. M., De Felice, L. J., & Taffe, M. A. (2013). The abuse potential of mephedrone (4-methylmethcathinone). Behavioural pharmacology, 24(5-6), 395–404.
  • Baumann, M. H., Partilla, J. S., & Lehner, K. R. (2013). Psychoactive “bath salts”: not so soothing. European journal of pharmacology, 698(1-3), 1-5.
  • Rosenbaum, C. D., Carreiro, S. P., & Babu, K. M. (2012). Here today, gone tomorrow… and back again? A review of herbal marijuana alternatives (K2, Spice), synthetic cathinones (bath salts), kratom, Salvia divinorum, methoxetamine, and piperazines. Journal of medical toxicology, 8(1), 15-32.
  • German, C. L., Fleckenstein, A. E., & Hanson, G. R. (2014). Bath salts and synthetic cathinones: an emerging designer drug phenomenon. Life sciences, 97(1), 2-8.
  • Prosser, J. M., & Nelson, L. S. (2012). The toxicology of bath salts: a review of synthetic cathinones. Journal of medical toxicology, 8(1), 33-42.
  • Spiller, H. A., Ryan, M. L., Weston, R. G., & Jansen, J. (2011). Clinical experience with and analytical confirmation of “bath salts” and “legal highs”(synthetic cathinones) in the United States. Clinical Toxicology, 49(6), 499-505.
  • Harrison, C., & Traynor, J. R. (2003). The [35S] GTPγS binding assay: a functional assay for G protein-coupled receptors. Life sciences, 74(4), 489-508.

Sources

A Researcher's Guide to Statistical Validation of Analytical Methods for 2-Methylamino-1-thiophen-2-yl-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged with novel compounds such as 2-Methylamino-1-thiophen-2-yl-ethanone, the integrity of analytical data is paramount. This compound, a thiophene derivative, requires robust analytical methods to ensure accurate quantification and characterization, which are foundational for any subsequent pharmacological or toxicological assessment. This guide provides an in-depth comparison of the statistical validation processes essential for analytical methods, grounding these principles in the authoritative standards set by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on the Validation of Analytical Procedures.[1][2][3][4]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3] This guide will explain the causality behind experimental choices, describe self-validating protocols, and provide a framework for comparing the performance of different analytical methods.

Foundational Concepts: The Architecture of Analytical Validation

Analytical method validation is not a singular event but a continuous process that ensures reliability from development through to routine application.[5] For a compound like this compound, which may be a novel psychoactive substance (NPS) or a key pharmaceutical intermediate, every measurement must be defensible.[6][7] The core validation characteristics, as defined by the ICH, are interconnected and provide a comprehensive picture of a method's performance.[8][9]

Validation_Parameters cluster_qualitative Qualitative cluster_quantitative Quantitative cluster_robustness Lifecycle Specificity Specificity/ Identification Accuracy Accuracy Specificity->Accuracy Linearity Linearity Specificity->Linearity Precision Precision Accuracy->Precision Interdependent LOD LOD Precision->LOD Impacts LOQ LOQ Precision->LOQ Impacts Linearity->Accuracy Linearity->Precision Range Range Linearity->Range Defines Robustness Robustness Robustness->Accuracy Assesses Impact On Robustness->Precision Assesses Impact On Robustness->Linearity Assesses Impact On

Caption: Interrelationship of core analytical validation parameters.

A Comparative Case Study: HPLC-UV Methods for this compound

To illustrate the validation process, we will compare two hypothetical High-Performance Liquid Chromatography (HPLC) methods with UV detection for the quantification of this compound in a simple matrix (e.g., a bulk drug substance).

  • Method A: A rapid gradient elution method on a C18 column.

  • Method B: A longer, isocratic elution method on a Phenyl-Hexyl column, designed for potentially higher resolution.

The goal is to determine which method is more suitable for its intended purpose, be it high-throughput screening or stringent quality control.

Specificity: Proving Identity

Objective: To demonstrate that the analytical signal is unequivocally attributable to this compound, without interference from impurities, degradation products, or matrix components.[3]

Experimental Protocol (Method A vs. Method B):

  • Forced Degradation: Subject a solution of this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

  • Impurity Spiking: Analyze a sample of the compound spiked with known, structurally similar impurities.

  • Blank Analysis: Analyze a blank matrix sample (placebo or solvent) to ensure no interfering peaks at the analyte's retention time.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity across the chromatographic peak for both methods.

Data Comparison & Interpretation:

ParameterMethod A (C18 Column)Method B (Phenyl-Hexyl Column)Acceptance Criteria
Resolution (Analyte vs. Closest Degradant) 1.82.5> 1.5
Placebo Interference No peak at analyte retention timeNo peak at analyte retention timeNo significant interference
Peak Purity Index (PDA) 0.99950.9998> 0.999
Linearity and Range: The Quantitative Foundation

Objective: To establish a linear relationship between the concentration of this compound and the analytical response over a defined range.[8]

Experimental Protocol:

  • Prepare a minimum of five standard solutions of this compound from a stock solution. For an assay, this typically covers 80% to 120% of the target concentration.

  • Inject each standard in triplicate.

  • Plot the mean response versus concentration and perform a linear regression analysis.[9]

Statistical Analysis & Data Comparison:

The relationship is described by the equation y = mx + c, where y is the response, x is the concentration, m is the slope, and c is the y-intercept.

ParameterMethod AMethod BAcceptance Criteria
Range (µg/mL) 10 - 15010 - 150Appropriate for intended use
Correlation Coefficient (r²) 0.99920.9996≥ 0.995
Y-Intercept (% of Target Conc. Response) 1.5%0.8%Not significantly different from zero
Residual Plot Random scatterRandom scatterNo obvious trend or pattern
Accuracy: Closeness to the Truth

Objective: To determine the closeness of the test results to the true value. Accuracy is typically assessed using recovery studies.[12]

Experimental Protocol:

  • Prepare samples by spiking a blank matrix with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.

  • Analyze the samples and calculate the percentage recovery.

Statistical Analysis & Data Comparison:

% Recovery = (Measured Concentration / Spiked Concentration) * 100

Concentration LevelMethod A (% Recovery ± RSD)Method B (% Recovery ± RSD)Acceptance Criteria
Low (80 µg/mL) 99.1% ± 1.2%99.5% ± 0.8%98.0% - 102.0%
Mid (100 µg/mL) 100.5% ± 0.9%100.2% ± 0.6%98.0% - 102.0%
High (120 µg/mL) 101.2% ± 1.1%100.8% ± 0.7%98.0% - 102.0%
Precision: Consistency of Measurement

Objective: To assess the degree of scatter between a series of measurements from the same homogeneous sample.[8] Precision is evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval.[8]

  • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, analysts, or equipment).[9]

Experimental Protocol:

  • Repeatability: Analyze six replicate samples of this compound at 100% of the target concentration.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

Statistical Analysis & Data Comparison:

Precision is reported as the Relative Standard Deviation (RSD).

Precision LevelMethod A (% RSD)Method B (% RSD)Acceptance Criteria
Repeatability (n=6) 0.85%0.55%RSD ≤ 1.0%
Intermediate Precision (Day 2/Analyst 2) 1.20%0.80%RSD ≤ 2.0%
Limit of Detection (LOD) & Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of this compound that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.[13][14]

Experimental Protocol (Based on the Standard Deviation of the Response and the Slope):

  • Determine the slope (S) from the linearity study.

  • Estimate the standard deviation of the response (σ). This can be derived from the standard deviation of the y-intercepts of multiple regression lines or the standard deviation of blank sample responses.[13]

  • Calculate LOD and LOQ using the formulas:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

Data Comparison:

ParameterMethod AMethod BInterpretation
LOD (µg/mL) 0.50.2Method B can detect lower levels of the analyte.
LOQ (µg/mL) 1.50.6Method B can reliably quantify lower concentrations.
Workflow for Statistical Validation

The entire process follows a logical sequence, from establishing the method's specificity and quantitative range to testing its limits and robustness.

Validation_Workflow Start Method Development Complete Specificity 1. Specificity (Forced Degradation, Peak Purity) Start->Specificity Linearity 2. Linearity & Range (Calibration Curve) Specificity->Linearity Accuracy 3. Accuracy (Recovery Study) Linearity->Accuracy Precision 4. Precision (Repeatability & Intermediate) Accuracy->Precision Limits 5. LOD & LOQ (Signal-to-Noise or Slope Method) Precision->Limits Robustness 6. Robustness (Systematic Variation) Limits->Robustness Report Validation Report & Method Transfer Robustness->Report

Caption: A typical workflow for analytical method validation.

Final Comparison and Recommendation

This guide provides a framework for the rigorous statistical validation of analytical methods for this compound. By systematically evaluating and comparing key performance characteristics, researchers can make informed, data-driven decisions.

Validation ParameterMethod A (Rapid Gradient)Method B (Isocratic Phenyl-Hexyl)Recommendation
Specificity GoodExcellentMethod B for stability/impurity testing.
Linearity ExcellentExcellentBoth are suitable.
Accuracy ExcellentExcellentBoth are suitable.
Precision GoodExcellentMethod B for QC and release testing.
Sensitivity (LOD/LOQ) GoodExcellentMethod B for trace analysis.
Run Time ~5 min~15 minMethod A for high-throughput screening.

Overall Recommendation:

  • Method A is suitable for applications where speed is critical and high levels of precision or sensitivity are not the primary drivers, such as in-process controls or early-stage discovery screening.

  • Method B is the superior choice for applications requiring high reliability, such as quality control (QC) release testing, stability studies, and the quantification of trace-level impurities. Its enhanced specificity, precision, and sensitivity justify the longer analysis time and establish it as a more robust and defensible method for regulatory scrutiny.

This structured approach, grounded in ICH principles, ensures that the analytical data generated for this compound is not only accurate and reliable but also scientifically sound and fit for its intended purpose.

References

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Shrivastava, A., & Gupta, V. (2015). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. ResearchGate. Retrieved from [Link]

  • Lab Manager. (2023, September 19). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • Unknown Author. (n.d.). The limit of detection and limit of quantification - the basic steps in a protocol for validation of methods for the analysis of residues. Semantic Scholar. Retrieved from [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • Adwoa Biotech. (2022, December 29). CALCULATE LIMIT OF DETECTION (LoD) AND LIMIT OF QUANTITATION (LoQ) [Video]. YouTube. Retrieved from [Link]

  • Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. Clinical biochemistry reviews, 29 Suppl 1(Suppl 1), S49–S52. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Lösungsfabrik. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)?. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Belouafa, S., et al. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. HAL Open Science. Retrieved from [Link]

  • Belouafa, S., et al. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. International Journal of Metrology and Quality Engineering. Retrieved from [Link]

  • Researcher.Life. (2023, January 1). Methods for Novel Psychoactive Substance Analysis. Retrieved from [Link]

  • P. Vallejos, J., & S. Arancibia, V. (2021). Development and validation of analytical method for identification of new psychoactive substances using linear retention indexes and gas chromatography-mass spectrometry. PubMed. Retrieved from [Link]

  • Sheffield Hallam University. (2020, June 4). Statistics in Analytical Chemistry. Retrieved from [Link]

  • Altabrisa Group. (2023, July 5). Ensuring Linearity in Method Validation - A Step-by-Step Guide. Retrieved from [Link]

  • Wiley Analytical Science. (2021, October 29). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Retrieved from [Link]

  • Scribd. (2019, January 26). Statistical Data Analysis: Analytical Chemistry LAB 01/26/2019. Retrieved from [Link]

  • ResearchGate. (2023, August 4). Methods for Novel Psychoactive Substance Analysis. Retrieved from [Link]

  • Adamowicz, P., et al. (2022). Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. PubMed. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 2-Methylamino-1-thiophen-2-yl-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Methylamino-1-thiophen-2-yl-ethanone (CAS No. 933740-03-5). Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance within research and development laboratories. The information herein is synthesized from regulatory standards and specific substance data to provide a self-validating system for waste management.

Hazard Identification and Essential Safety Assessment

Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. This compound is classified under the Globally Harmonized System (GHS) as an irritant and harmful substance.[1] The primary directive, based on its hazard profile, is to treat all waste containing this compound as hazardous chemical waste.

The causality for this classification stems from its chemical structure, which can interact with biological systems to cause irritation or harm if exposure occurs. The precautionary statement P501 explicitly mandates that the contents and container be disposed of at a hazardous waste facility.[1]

Table 1: Hazard Profile for this compound

Hazard Category GHS Pictogram Signal Word Hazard Statements
Harmful/Irritant GHS07 Warning H302: Harmful if swallowed.[1]
H315: Causes skin irritation.[1]
H319: Causes serious eye irritation.[1]

| | | | H335: May cause respiratory irritation.[1] |

Mandatory Personal Protective Equipment (PPE) and Handling Precautions

Given the identified hazards, rigorous adherence to PPE standards is non-negotiable. The use of appropriate PPE creates a necessary barrier to prevent accidental exposure during waste handling and aggregation.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves immediately in the designated hazardous waste stream.[1]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of spills, a chemically resistant apron or suit may be necessary.[3]

  • Respiratory Protection: All handling of waste should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.[1][3]

Step-by-Step Waste Disposal Protocol

This protocol outlines the procedural flow for managing waste from the point of generation to its final collection by trained professionals. This system is designed to comply with the Resource Conservation and Recovery Act (RCRA) and associated EPA and OSHA guidelines.[4][5]

Step 1: Waste Segregation at the Point of Generation

The cardinal rule of chemical waste management is segregation.[6] Never mix incompatible waste streams, as this can lead to dangerous reactions.[3][6]

  • Solid Waste: Collect unreacted this compound, contaminated weigh boats, and other solid labware (e.g., spatulas, contaminated paper towels) in a dedicated, robust container made of a compatible material like high-density polyethylene (HDPE).

  • Liquid Waste: If the compound is in a solution, collect it in a separate, leak-proof, and clearly labeled liquid waste container.

  • Contaminated Sharps: Needles, broken glass, or other sharps contaminated with the compound must be placed in a designated, puncture-proof sharps container labeled for hazardous chemical waste.[6]

  • Contaminated PPE: Used gloves, disposable lab coats, and other heavily contaminated PPE should be collected in a separate, clearly marked hazardous waste bag.[7]

Step 2: Waste Container Labeling

Proper labeling is a critical compliance and safety step. It ensures that anyone handling the container understands its contents and associated dangers.[8] Each waste container must be labeled with the following information:

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" .

  • The CAS Number: 933740-03-5 .

  • An accurate list of all components and their approximate percentages.

  • The relevant hazard pictograms (e.g., GHS07 Irritant symbol).

  • The "Accumulation Start Date" – the date the first drop of waste was added to the container.[3]

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories may accumulate up to 55 gallons of hazardous waste in an SAA, which must be at or near the point of generation and under the control of the operator.[9]

  • Ensure the waste container cap is securely fastened at all times, except when adding waste.[3]

  • Store the container in a designated, well-ventilated, and secure area away from heat, sparks, or incompatible materials.[6][8]

  • The container should be placed within a secondary containment bin to mitigate leaks or spills.[3]

Step 4: Arranging for Professional Disposal

The final and most critical step is to coordinate with your institution's Environmental Health and Safety (EHS) department.[3]

  • Once the waste container is nearly full (e.g., ¾ full) or has been accumulating for a set period (often 6 to 12 months, per institutional policy), submit a hazardous waste pickup request through your EHS office.[9][10]

  • Trained EHS professionals or a licensed hazardous waste contractor will then collect the waste for transport to a permitted Treatment, Storage, and Disposal Facility (TSDF).[6][11] Final disposal methods may include incineration or chemical oxidation to render the waste less harmful.[6]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G start Waste Generation (Solid, Liquid, PPE) assess Hazard Assessment (GHS07, Harmful/Irritant) start->assess ppe Wear Required PPE (Goggles, Gloves, Lab Coat) assess->ppe segregate Segregate Waste Streams (Solids, Liquids, Sharps) ppe->segregate label Label Container Correctly ('Hazardous Waste', Chemical Name, Date) segregate->label prohibit Prohibited Actions: - Drain Disposal - Trash Disposal - Mixing Waste segregate->prohibit store Store in Satellite Accumulation Area (SAA) label->store request Submit Pickup Request to EHS Office store->request collect Collection by Trained EHS Professionals request->collect dispose Final Disposal at Licensed TSDF collect->dispose

Caption: Disposal workflow for this compound.

Prohibited Disposal Methods

To prevent environmental contamination and ensure compliance with federal and local laws, the following disposal methods are strictly forbidden for this compound:

  • Drain Disposal: Never pour this compound or its solutions down the sink.[11][12] This can contaminate waterways and is a violation of EPA regulations.

  • Trash Disposal: Do not discard this chemical in the regular solid waste trash.[11][12] It must be handled as regulated hazardous waste.

  • Evaporation: Do not intentionally allow solvents containing this compound to evaporate in the fume hood as a method of disposal.

Emergency Procedures: Spills and Exposure

In the event of an accidental spill or exposure, immediate and correct action is vital.

  • Spills:

    • Alert personnel in the immediate area and evacuate if necessary.

    • If safe to do so, contain the spill using an inert absorbent material like vermiculite or sand.[7]

    • Wearing appropriate PPE, carefully collect the absorbed material and contaminated items into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent and then with soap and water, collecting all cleaning materials as hazardous waste.[7]

    • Report the spill to your EHS office.

  • Exposure:

    • If Swallowed: Immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.[1]

    • If on Skin: Take off all contaminated clothing immediately. Rinse skin with plenty of water.[1]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]

    • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[1]

Always consult the Safety Data Sheet (SDS) and your institution's Chemical Hygiene Plan for specific emergency procedures.[13]

References

  • Title: OSHA Compliance For Laboratories Source: US Bio-Clean URL: [Link]

  • Title: LABORATORY SAFETY CHEMICAL HYGIENE PLAN Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Regulations for Hazardous Waste Generated at Academic Laboratories Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Regulation of Laboratory Waste Source: American Chemical Society (ACS) URL: [Link]

  • Title: Hazardous Waste Management in the Laboratory Source: LabManager URL: [Link]

  • Title: Lab Waste Management and RCRA Updates for Colleges and Universities Source: NY.gov URL: [Link]

  • Title: Laboratory Hazardous Waste: What You and Your Staff Need to Know Source: TriHaz Solutions URL: [Link]

  • Title: Hazardous Waste Disposal Guide Source: Northwestern University URL: [Link]

  • Title: Lab Pack Management 101: Removal of Lab Waste in Schools and Laboratories Source: ADCO Environmental Services URL: [Link]

  • Title: Proper Handling and Disposal of Laboratory Waste Source: Journal of Visualized Experiments (JoVE) URL: [Link]

  • Title: EPA tweaks hazardous waste rules for academic labs Source: Chemistry World URL: [Link]

  • Title: Are There Specific Regulations for Disposing of Chemical Waste in a Lab Source: Needle.Tube URL: [Link]

  • Title: Hazardous Waste and Disposal Source: American Chemical Society (ACS) URL: [Link]

  • Title: Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions Source: Labor Security System URL: [Link]

  • Title: Frequent Questions About Managing Hazardous Waste at Academic Laboratories Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

A Proactive Defense: Essential Personal Protective Equipment and Handling Protocols for 2-Methylamino-1-thiophen-2-yl-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of novel compound research, the most critical prerequisite to discovery is an unwavering commitment to safety. This guide provides a detailed operational framework for handling 2-Methylamino-1-thiophen-2-yl-ethanone (CAS No. 933740-03-5), a compound for which comprehensive hazard data is still emerging. In the absence of a complete toxicological profile, we must adopt a conservative stance, treating the compound with the highest degree of caution. The protocols outlined below are synthesized from an analysis of its constituent functional groups—a thiophene ring and a methylamino ketone structure—and grounded in established best practices for handling hazardous research chemicals.[1][2]

The available safety information indicates that this compound is harmful if swallowed.[3] The presence of a thiophene ring suggests potential for skin and eye irritation, while aminoketones as a class can be reactive and may possess uncharacterized biological activity.[4][5][6] Therefore, the following multi-layered Personal Protective Equipment (PPE) and handling strategy is not merely a recommendation, but an essential system for risk mitigation.

I. Hazard Assessment and Risk Mitigation

Given the compound's classification as harmful and the potential for uncharacterized hazards, all handling procedures must be predicated on the "As Low As Reasonably Practicable" (ALARP) principle of exposure.[3] This necessitates a combination of engineering controls and a robust PPE protocol.

Primary Engineering Control: All manipulations of this compound, including weighing, transfer, and solution preparation, must be conducted within a certified chemical fume hood.[7] The fume hood serves as the primary barrier to prevent inhalation of any dusts or vapors.[7]

II. Multi-Layered PPE Protocol

A multi-layered approach to PPE is crucial to prevent dermal, ocular, and respiratory exposure. The specific requirements vary based on the scale and nature of the operation.

Protection Type Specific PPE Standard/Material Rationale and Best Practices
Hand Protection Double-gloving with chemical-resistant glovesInner: NitrileOuter: NitrileDouble-gloving provides robust protection against potential tears and permeation.[8] The outer glove should be removed and disposed of immediately upon known or suspected contact. Always inspect gloves for defects before use.[9]
Eye & Face Protection Chemical splash goggles and a full-face shieldANSI Z87.1 or EN166Goggles protect against splashes and dust, while a face shield offers an additional layer of protection for the entire face, especially during procedures with a higher risk of splashing.[8][9]
Body Protection Flame-resistant laboratory coat and a chemical-resistant apronNomex or equivalent coat; Polyethylene-coated or similar apronA fully fastened lab coat protects the skin and personal clothing.[5] An apron worn over the lab coat provides an additional barrier against spills of corrosive or reactive reagents.
Respiratory Protection NIOSH-approved respirator (if necessary)N95 or higherWhile all work should be in a fume hood, a respirator may be required as a secondary precaution if there is a risk of aerosolization outside of primary engineering controls.[1]
Foot Protection Closed-toe shoesLeather or chemical-resistant materialPrevents injury from spills and dropped objects.

III. Operational Plan: A Step-by-Step Workflow

Adherence to a strict, sequential protocol minimizes the risk of exposure and cross-contamination.

A. Preparation and Staging
  • Fume Hood Verification: Confirm that the chemical fume hood has a current certification and is functioning correctly.

  • Decontamination: Ensure the work surface within the fume hood is clean and decontaminated.

  • PPE Donning: Don all required PPE as outlined in the table above before handling the primary container. The outer pair of gloves should be donned just before entering the fume hood.

  • Spill Kit: Verify that a spill kit appropriate for chemical powders and solvents is readily accessible.

B. Weighing and Transfer of Solid Compound
  • Containment: Perform all weighing and transfer operations on a disposable, absorbent bench liner within the fume hood to contain any minor spills.

  • Tool Selection: Use dedicated, clean spatulas and weighing vessels.

  • Technique: Open the primary container slowly. Handle the solid gently to minimize dust generation.

  • Closure: Securely close the primary container immediately after dispensing the required amount.

C. Solution Preparation
  • Solvent Dispensing: Add solvent to the vessel containing the weighed compound slowly to avoid splashing.

  • Mixing: If sonication or heating is required, ensure the vessel is appropriately sealed or capped to prevent vapor release.

  • Transfer: Use a clean pipette or syringe for transferring the final solution.

IV. Disposal Plan: Managing Contaminated Waste

Proper segregation and disposal of chemical waste is a critical final step to ensure laboratory and environmental safety.[10][11]

  • Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weighing paper, pipette tips, absorbent liners) must be collected in a dedicated, clearly labeled hazardous waste container.[7] This container should be kept sealed when not in use.

  • Liquid Waste: All solutions containing the compound, as well as any solvents used for rinsing contaminated glassware, must be collected in a separate, labeled hazardous liquid waste container.[12][13] Do not mix with incompatible waste streams.[12]

  • Sharps: Needles and syringes must be disposed of in a designated sharps container.[10]

  • Decontamination: All non-disposable equipment, such as glassware and spatulas, must be decontaminated. A triple rinse with a suitable solvent is recommended, with the rinseate collected as hazardous liquid waste.[14]

  • Consult EHS: Always follow your institution's specific Environmental Health and Safety (EHS) guidelines for hazardous waste disposal.[7]

V. Emergency Procedures

Skin Contact: Immediately remove all contaminated clothing.[5] Flush the affected skin area with copious amounts of water for at least 15 minutes.[15] Seek immediate medical attention.

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15] Seek immediate medical attention.

Inhalation: Move the individual to fresh air immediately.[15] If breathing is difficult, administer oxygen. Seek immediate medical attention.

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[15] Seek immediate medical attention immediately and provide the Safety Data Sheet if available.

Spill: Evacuate the immediate area.[5] If the spill is small and contained within the fume hood, use an appropriate absorbent material from a chemical spill kit to clean it up while wearing full PPE. All cleanup materials must be disposed of as hazardous solid waste. For larger spills, evacuate the laboratory and contact your institution's EHS department.

Workflow for Safe Handling and PPE Selection

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase start Start: Plan Experiment verify_hood Verify Fume Hood Certification start->verify_hood gather_ppe Gather All Required PPE verify_hood->gather_ppe don_base_ppe Don Lab Coat, Goggles, Inner Gloves gather_ppe->don_base_ppe enter_hood Enter Fume Hood don_base_ppe->enter_hood don_outer_ppe Don Face Shield & Outer Gloves enter_hood->don_outer_ppe weigh_solid Weigh/Transfer Solid don_outer_ppe->weigh_solid prep_solution Prepare Solution weigh_solid->prep_solution perform_exp Perform Experiment prep_solution->perform_exp doff_outer Doff Outer Gloves & Face Shield perform_exp->doff_outer spill_check Spill Occurs? perform_exp->spill_check segregate_waste Segregate Solid & Liquid Waste doff_outer->segregate_waste decontaminate Decontaminate Glassware & Surfaces segregate_waste->decontaminate doff_inner Doff Inner Gloves & Lab Coat decontaminate->doff_inner wash_hands Wash Hands Thoroughly doff_inner->wash_hands end_proc End of Procedure wash_hands->end_proc spill_check->perform_exp emergency_proc Follow Emergency Spill Protocol spill_check->emergency_proc Yes emergency_proc->segregate_waste After cleanup

Caption: Workflow for PPE selection and safe handling of this compound.

References

  • SCION Instruments. Good Laboratory Practices: Waste Disposal. Available from: [Link]

  • Environmental Marketing Services. Effective Lab Chemical Waste Management. 2025-09-15. Available from: [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. Available from: [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available from: [Link]

  • New Jersey Department of Health. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. Available from: [Link]

  • ACTenviro. Best Practices for Laboratory Waste Management. 2024-09-17. Available from: [Link]

  • Scribd. Thiophene-2-Ethylamine Safety Guide. Available from: [Link]

  • Clinician.com. NIOSH: Use proper PPE with chemo agents. 2009-02-01. Available from: [Link]

  • Centers for Disease Control and Prevention. PPE for Hazardous Materials Incidents: A Selection Guide (84-114) | NIOSH. 1984-10. Available from: [Link]

  • Rpharmy. New NIOSH Expanded HD Safe Handling and PPE Guidance. 2023-06-09. Available from: [Link]

  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards. Available from: [Link]

  • YouTube. NIOSH Guidebook - Refresher Training by HalenHardy. 2025-03-21. Available from: [Link]

  • Angene Chemical. Safety Data Sheet. 2021-05-01. Available from: [Link]

  • Microendo. amino protect safety sheet. Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylamino-1-thiophen-2-yl-ethanone
Reactant of Route 2
Reactant of Route 2
2-Methylamino-1-thiophen-2-yl-ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.